molecular formula C3H6N4O3 B1681585 Triuret CAS No. 556-99-0

Triuret

Número de catálogo: B1681585
Número CAS: 556-99-0
Peso molecular: 146.11 g/mol
Clave InChI: WNVQBUHCOYRLPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Triuret is a byproduct of purine degradation in living organisms and has potential hypokalemic effects.

Propiedades

IUPAC Name

1,3-dicarbamoylurea
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InChI

InChI=1S/C3H6N4O3/c4-1(8)6-3(10)7-2(5)9/h(H6,4,5,6,7,8,9,10)
Source PubChem
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InChI Key

WNVQBUHCOYRLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NC(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9060314
Record name Diimidotricarbonic diamide
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Molecular Weight

146.11 g/mol
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CAS No.

556-99-0
Record name Triuret
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Foundational & Exploratory

What is the chemical structure of Triuret?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Triuret

Introduction

This compound, a compound of significant interest in both industrial and biological chemistry, is an organic molecule with the chemical formula C₃H₆N₄O₃.[1][2][3][4] Systematically known by its IUPAC name 2,4-Diimidotricarbonic diamide, it is also commonly referred to as carbonyldiurea, dicarbamylurea, or 1,3-dicarbamoylurea.[1][2][3][5][6] Structurally, it is a linear condensation product composed of three urea moieties linked by carbonyl groups.[2][7]

This compound is recognized as a byproduct in the industrial synthesis of melamine from urea and can be found as an impurity in urea-based fertilizers.[1][2] In the biological realm, it is a byproduct of purine degradation in some organisms and has been identified in human urine, where its concentration may serve as a diagnostic marker for hypokalemia.[2][7][8] This guide provides a detailed overview of its chemical structure, properties, synthesis, and reactivity for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a planar, colorless, crystalline, and hygroscopic solid.[1] The molecule's structure is characterized by its ability to form extensive hydrogen bonds, with the central carbonyl group being hydrogen-bonded to both terminal amino groups.[1][7] This structural arrangement allows it to act as a flexible, bidentate ligand for metal ions.[2][7]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

IdentifierValueCitation
Preferred IUPAC Name 2,4-Diimidotricarbonic diamide[1]
Other Names Carbonyldiurea, 1,3-Dicarbamylurea[1][2][3]
CAS Number 556-99-0[1][3][4]
Chemical Formula C₃H₆N₄O₃[1][2][3][4]
Molar Mass 146.11 g·mol⁻¹[1][2][3]
Canonical SMILES C(=O)(N)NC(=O)NC(=O)N[1][2]
InChI InChI=1S/C3H6N4O3/c4-1(8)6-3(10)7-2(5)9/h(H6,4,5,6,7,8,9,10)[1][2][3]
InChIKey WNVQBUHCOYRLPA-UHFFFAOYSA-N[1][2][3]
Physical and Chemical Properties

Key physical and chemical properties of this compound are presented below.

PropertyValueCitation
Appearance Colorless, crystalline, hygroscopic solid[1]
Melting Point 227-233 °C (with decomposition)[5][9]
Solubility Slightly soluble in cold water; more soluble in hot water; soluble in DMSO[1][2][9]
pKa 9.24 ± 0.46 (Predicted)[9]
Density 1.547 ± 0.06 g/cm³ (Predicted)[9]
Crystallographic Data

The crystal structure of this compound has been determined, providing precise data on its solid-state conformation.

ParameterValueCitation
Crystal System Monoclinic[3]
Space Group C 1 2/c 1[3]
Unit Cell a 7.209 Å[3]
Unit Cell b 7.143 Å[3]
Unit Cell c 24.836 Å[3]
Unit Cell Angle β 119.83°[3]

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through several methods. The most common and industrially relevant protocols are detailed below.

Synthesis via Pyrolysis of Urea

This method involves the thermal decomposition of urea. The reaction proceeds through the formation of biuret as an intermediate.[1][2]

  • Methodology:

    • A thin layer of urea is heated in a continuous-type reactor.[1][10]

    • The temperature is maintained between 120°C and 160°C.[2][10] At these temperatures, two molecules of urea condense to form one molecule of biuret and one molecule of ammonia.

      • 2 CO(NH₂)₂ → NH₂CONHCONH₂ (Biuret) + NH₃[2]

    • The biuret formed then reacts with isocyanic acid (HNCO), another product of urea decomposition, to yield this compound.[2]

      • Biuret + HNCO → NH₂CONHCONHCONH₂ (this compound)[2]

    • Careful control of temperature and urea concentration is crucial to minimize the formation of the byproduct, cyanuric acid.[11] The resulting product mixture can be purified by crystallization.[10]

Synthesis from Urea and Dimethyl Carbonate (DMC)

A cleaner, high-yield synthesis can be achieved by reacting urea with dimethyl carbonate in the presence of a catalyst.[1][8]

  • Methodology:

    • Urea and dimethyl carbonate (DMC) are combined, typically in a molar ratio of n(urea):n(DMC) = 1.2:1.[8]

    • A catalytic amount (e.g., 0.8% by weight) of potassium methoxide is added to the mixture.[1][7][8]

    • The reaction is allowed to proceed for approximately 6 hours under mild conditions.[8]

    • This method has been reported to achieve a yield of this compound up to 98.1%.[7][8] The reaction is:

      • 2 (H₂N)₂CO + CO(OCH₃)₂ → [H₂NC(O)NH]₂CO + 2 CH₃OH[1]

Synthesis from Urea and Phosgene

This compound can also be prepared by the reaction of urea with phosgene.[1][5][9]

  • Methodology:

    • Two moles of urea are treated with one mole of phosgene (COCl₂).[1][9][10]

    • The reaction is typically carried out in a solvent such as toluene at a temperature of 70-80°C.[9][10]

    • The reaction produces this compound and hydrogen chloride gas.[1]

      • 2 (H₂N)₂CO + COCl₂ → [H₂NC(O)NH]₂CO + 2 HCl[1]

Visualization of this compound Synthesis

The following diagram illustrates the thermal decomposition pathway for the synthesis of this compound from Urea.

Triuret_Synthesis Urea1 Urea (2 molecules) Biuret Biuret Urea1->Biuret + Heat (>132°C) Ammonia Ammonia (Released) Urea1->Ammonia This compound This compound Biuret->this compound + HNCO HNCO Isocyanic Acid (from Urea decomp.)

Caption: Synthesis of this compound via thermal decomposition of Urea.

Chemical Reactivity and Biological Significance

This compound participates in several key chemical reactions. Under acidic or basic conditions, it can be hydrolyzed to simpler compounds like urea and ammonia.[7] Enzymatic hydrolysis is also possible via this compound hydrolase (TrtA), which converts it to biuret and ammonia.[2][7] Upon strong heating, it decomposes to form cyanuric acid and ammelide.[7]

Biologically, this compound is a metabolite formed during purine degradation, particularly through the oxidation of uric acid by reactive nitrogen species like peroxynitrite.[2][8] Its presence and concentration in bodily fluids are of interest in metabolic studies and clinical diagnostics.[2]

References

Triuret (CAS Number: 556-99-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triuret, with the CAS Number 556-99-0, is an organic compound that is a derivative of urea. It is formed through the pyrolysis of urea and is also a known byproduct in the industrial synthesis of melamine.[1] In biological systems, this compound has been identified as a product of purine degradation and can be formed from the oxidation of uric acid by reactive nitrogen species such as peroxynitrite.[2][3] This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis methodologies, and its emerging role in biological processes, particularly its potential connection to hypokalemia. While extensive qualitative data is available, this guide also highlights the current limitations in publicly accessible quantitative spectroscopic data and detailed experimental protocols.

Physicochemical and Spectroscopic Properties

This compound is a colorless, crystalline, and hygroscopic solid.[1] It exhibits limited solubility in cold water and ether, with increased solubility in hot water.[1] The molecule is planar, with the central carbonyl group forming hydrogen bonds with the terminal amino groups.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 556-99-0[1]
Molecular Formula C₃H₆N₄O₃[1]
Molar Mass 146.106 g/mol [1]
Appearance Colorless, crystalline, hygroscopic solid[1]
Solubility Slightly soluble in cold water and ether; more soluble in hot water[1]
Melting Point Decomposes upon heating
Crystal System Monoclinic
Space Group C2/c
Unit Cell Dimensions a = 7.209 Å, b = 7.143 Å, c = 24.836 Å, β = 119.83°
Spectroscopic Data

Multiple sources indicate that this compound has been characterized by ¹H and ¹³C NMR spectroscopy.[4] However, specific chemical shift data (δ in ppm) and coupling constants (J in Hz) are not provided in the available literature.

The FT-IR spectrum of this compound has been recorded, typically using KBr pellets. Although the existence of the spectrum is confirmed, a detailed list of absorption bands and their corresponding vibrational modes is not available in the searched literature. General absorptions expected for a molecule with amide and carbonyl functional groups would include N-H stretching, C=O stretching, and N-H bending vibrations.

Mass spectrometry has been extensively used to characterize this compound and its fragmentation behavior.

Protonated this compound ([M+H]⁺, m/z 147): Under collision-induced dissociation (CID), the primary fragmentation pathway involves the consecutive loss of neutral molecules such as ammonia (NH₃) and isocyanic acid (HNCO).[2]

Deprotonated this compound ([M-H]⁻, m/z 145): The deprotonated molecule is the main ion detected in negative-ion mode. It generates fewer fragments upon CID compared to its protonated counterpart.[2]

Ionm/zFragmentation NotesReference(s)
[M+H]⁺ 147Primarily undergoes sequential loss of NH₃ and HNCO.[2]
[M-H]⁻ 145Major ion in negative mode; less fragmentation than the protonated form.[2]

Synthesis and Reactivity

Several methods for the synthesis of this compound have been reported, ranging from the thermal decomposition of urea to more controlled laboratory procedures.

Synthesis Methodologies
  • Pyrolysis of Urea: This is a common method where thin layers of urea are heated, leading to the formation of this compound and the release of ammonia.[1]

  • From Urea and Phosgene: The reaction of two moles of urea with one mole of phosgene can also yield this compound.[1]

  • From Urea and Dimethyl Carbonate: A similar synthesis involves the reaction of urea with dimethyl carbonate in the presence of a catalyst like potassium methoxide.[1]

  • Oxidation of Uric Acid: The original synthesis involved the oxidation of uric acid with hydrogen peroxide.[1]

Reactivity
  • Decomposition: Upon heating, this compound can decompose to form cyanuric acid and ammelide.

  • Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield urea and ammonia.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively detailed in the available literature. However, a general procedure for its preparation from urea is outlined below.

Synthesis of this compound from Urea (General Procedure)

  • Reaction Setup: A thin layer of urea is placed in a suitable reaction vessel that allows for the efficient removal of ammonia gas.

  • Heating: The urea is heated to a temperature range of 120-160°C. The exact temperature and duration of heating can influence the yield and purity of the product.

  • Reaction Progression: As the reaction proceeds, ammonia is evolved. The reaction is typically continued until the evolution of ammonia ceases.

  • Isolation and Purification: The resulting solid residue, which contains this compound along with other condensation products like biuret, is then subjected to purification. This can be achieved by recrystallization from hot water, leveraging the differential solubility of the components.

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary to achieve high yields and purity.

Biological Significance and Potential Applications

This compound is not merely a synthetic compound; it has been identified in biological systems and is implicated in certain physiological and pathological processes.

Formation from Uric Acid under Oxidative Stress

Under conditions of oxidative stress, uric acid can be oxidized by peroxynitrite (ONOO⁻), a reactive nitrogen species, to form this compound.[2][3] This reaction is significant as it links purine metabolism to oxidative damage and the formation of a potentially bioactive molecule.

G Figure 1. Formation of this compound from Uric Acid under Oxidative Stress UricAcid Uric Acid ReactiveIntermediates Reactive Intermediates UricAcid->ReactiveIntermediates Oxidation Peroxynitrite Peroxynitrite (ONOO⁻) Peroxynitrite->ReactiveIntermediates OxidativeStress Oxidative Stress OxidativeStress->Peroxynitrite induces This compound This compound ReactiveIntermediates->this compound

Figure 1. Formation of this compound from Uric Acid under Oxidative Stress
Potential Role in Hypokalemia

Emerging research suggests a potential link between elevated this compound levels and hypokalemia (low potassium levels). Studies have shown that this compound has a higher affinity for potassium ions (K⁺) compared to other alkali metal ions like sodium (Na⁺).[2] The proposed mechanism involves the bidentate chelation of potassium ions by two of the carbonyl oxygens of the this compound molecule. This selective binding could potentially lead to increased potassium excretion and contribute to electrolyte imbalances.

G Figure 2. Proposed Mechanism of this compound-Mediated Potassium Chelation This compound This compound Molecule Chelation Bidentate Chelation (via Carbonyl Oxygens) This compound->Chelation Potassium Potassium Ion (K⁺) Potassium->Chelation Hypokalemia Potential Contribution to Hypokalemia Chelation->Hypokalemia leads to

Figure 2. Proposed Mechanism of this compound-Mediated Potassium Chelation

Conclusion

This compound is a molecule of growing interest due to its presence in both industrial and biological contexts. Its formation under oxidative stress and its potential to selectively chelate potassium ions open up new avenues for research, particularly in the fields of metabolic disorders and drug development. While significant progress has been made in understanding its qualitative properties, a notable gap exists in the availability of detailed quantitative spectroscopic data (NMR and FT-IR) and standardized experimental protocols. Further research is warranted to fully elucidate the properties and biological roles of this compound, which may hold promise for future diagnostic and therapeutic applications.

References

The Discovery and Synthesis of Triuret: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triuret (C₃H₆N₄O₃), a fascinating yet historically understated molecule, holds a unique position at the intersection of organic synthesis and biological metabolism. As a linear oligomer of urea, its study provides insights into the reactivity of fundamental building blocks of life. This technical guide delves into the history of this compound's discovery and the evolution of its synthetic methodologies, providing a comprehensive resource for researchers in organic chemistry, materials science, and drug development. This document outlines the key synthetic routes to this compound, presenting detailed experimental protocols where available, quantitative data for comparison, and visualizations of the chemical pathways involved.

Discovery and Historical Context

The first documented synthesis of this compound dates back to 1909 by Alfred Schittenhelm and Karl Wiener. Their pioneering work involved the oxidation of uric acid with hydrogen peroxide[1]. This discovery was significant as it established a chemical link between purine metabolism and urea derivatives. Uric acid, a primary end-product of purine degradation in humans, was shown to yield this more complex urea-based structure under oxidative conditions.

Physicochemical Properties of this compound

This compound is a colorless, crystalline, and hygroscopic solid. It exhibits slight solubility in cold water and ether, with increased solubility in hot water. The molecule is planar, and its structure is stabilized by intramolecular hydrogen bonding between the central carbonyl group and the terminal amino groups.

PropertyValueReference
Molecular Formula C₃H₆N₄O₃[1]
Molar Mass 146.11 g/mol [1]
Appearance Colorless crystalline solid
Solubility Slightly soluble in cold water and ether; more soluble in hot water.[1]

Synthetic Methodologies

Several synthetic routes to this compound have been developed since its initial discovery. These methods vary in their starting materials, reaction conditions, and yields. The following sections provide a detailed overview of the most significant synthetic pathways.

Oxidation of Uric Acid (Schittenhelm and Wiener, 1909)

Experimental Protocol:

A detailed, modern reproduction of the original experimental protocol is not available. The procedure would have likely involved the reaction of uric acid with a hydrogen peroxide solution, followed by isolation and purification of the resulting this compound.

Pyrolysis of Urea

The thermal decomposition of urea is a common and straightforward method for the preparation of this compound, although it often yields a mixture of products, including biuret and cyanuric acid. The reaction proceeds through the condensation of urea molecules with the elimination of ammonia. To favor the formation of this compound, the reaction is typically carried out by heating thin layers of urea to facilitate the removal of ammonia gas[1].

A more controlled approach to this pyrolysis is described in a patented process which utilizes an inert liquid carrier to maintain a specific temperature range and control the concentration of urea, thereby minimizing the formation of cyanuric acid[2].

Experimental Protocol (Controlled Pyrolysis in an Inert Carrier):

  • Reactants: Urea, a biuret feedstock, and an inert liquid carrier.

  • Temperature: The reaction mixture is heated to a temperature between 112°C and 140°C[2].

  • Procedure: Incremental additions of urea to the heated suspension of the biuret feedstock in the inert carrier are made over an extended period. The concentration of urea is carefully maintained to control the reaction rate and product distribution[2].

  • Work-up: The this compound product is purified by mixing the reaction product with hot water (approximately 65°C) and filtering the hot mixture to isolate the insoluble this compound[2].

Quantitative Data:

ParameterValueReference
Reaction Temperature 112-140 °C[2]
Byproducts Biuret, Cyanuric Acid[3]
Reaction of Urea with Phosgene

This compound can also be synthesized by the reaction of urea with phosgene. This method involves the condensation of two equivalents of urea with one equivalent of phosgene, eliminating two molecules of hydrogen chloride[1]. While the stoichiometry is established, detailed experimental protocols for this specific reaction are not widely reported in readily accessible literature. The reaction likely requires careful control due to the high toxicity of phosgene.

Reaction Scheme:

2 (NH₂)₂CO + COCl₂ → (NH₂CONH)₂CO + 2 HCl[1]

Experimental Protocol:

Synthesis from Urea and Dimethyl Carbonate

A more recent and efficient method for the synthesis of this compound involves the reaction of urea with dimethyl carbonate (DMC) in the presence of a catalyst. This method is considered a cleaner and more facile route, offering high yields under relatively mild conditions.

Experimental Protocol:

  • Reactants: Urea and Dimethyl Carbonate (DMC).

  • Catalyst: Potassium methoxide.

  • Molar Ratio: n(urea) : n(DMC) = 1.2 : 1.

  • Catalyst Loading: 0.8% by weight.

  • Reaction Time: 6 hours.

  • Procedure: Urea, dimethyl carbonate, and potassium methoxide are reacted under the specified conditions.

  • Work-up: The product is isolated and purified.

Quantitative Data:

ParameterValueReference
Yield 98.1%
Molar Ratio (Urea:DMC) 1.2 : 1
Catalyst Potassium Methoxide
Reaction Time 6 hours

Summary of Synthetic Methods

MethodStarting MaterialsReagents/ConditionsYieldKey AdvantagesKey Disadvantages
Oxidation Uric AcidHydrogen PeroxideNot reportedHistorical significance, link to biological pathwaysLack of detailed modern protocol
Pyrolysis UreaHeat (112-140 °C), optional inert carrierVariableSimple, readily available starting materialOften produces a mixture of products, requires careful control for selectivity
Phosgene Route Urea, PhosgeneInert solventNot reportedDirect condensationUse of highly toxic phosgene, lack of detailed protocol
DMC Route Urea, Dimethyl CarbonatePotassium methoxide catalyst98.1%High yield, clean reaction, mild conditions

Characterization of this compound

The structural confirmation of synthesized this compound relies on various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

Detailed ¹H and ¹³C NMR spectroscopic data for this compound is not extensively tabulated in the readily available literature. However, the expected spectra would be relatively simple due to the molecule's symmetry.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the amine (-NH₂) and amide (-NH-) protons. The chemical shifts would be influenced by the solvent and concentration.

  • ¹³C NMR: The carbon-13 NMR spectrum would exhibit two distinct signals for the two types of carbonyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretching vibrations (amine and amide)
~1700-1650C=O stretching vibrations (carbonyl groups)
~1600N-H bending vibrations
~1400C-N stretching vibrations

Signaling Pathways and Experimental Workflows

To visualize the relationships between the different synthetic approaches and the historical development of this compound synthesis, the following diagrams are provided in the DOT language for Graphviz.

Discovery_Timeline cluster_Discovery Discovery cluster_Synthesis_Development Synthesis Development Uric_Acid Uric Acid 1909 1909 Schittenhelm & Wiener Uric_Acid->1909 Pyrolysis Pyrolysis of Urea This compound This compound Pyrolysis->this compound Phosgene Reaction with Phosgene Phosgene->this compound DMC Reaction with Dimethyl Carbonate DMC->this compound 1909->this compound Oxidation with H₂O₂

Caption: Historical timeline of the discovery and development of synthetic routes to this compound.

Synthesis_Pathways cluster_Starting_Materials Starting Materials cluster_Reagents Reagents & Conditions Urea Urea Heat Heat (Pyrolysis) Urea->Heat Phosgene Phosgene (COCl₂) Urea->Phosgene DMC Dimethyl Carbonate (CH₃O)₂CO + KOMe Urea->DMC Uric_Acid Uric Acid H2O2 Hydrogen Peroxide (H₂O₂) Uric_Acid->H2O2 This compound This compound (NH₂CONH)₂CO Heat->this compound Phosgene->this compound DMC->this compound H2O2->this compound

Caption: Overview of the primary synthetic pathways leading to the formation of this compound.

Conclusion

The synthesis of this compound has evolved from its initial discovery through the oxidation of a biological metabolite to more controlled and high-yielding modern organic chemistry methods. The pyrolysis of urea remains a straightforward, albeit less selective, approach. The use of dimethyl carbonate represents the current state-of-the-art for a clean and efficient synthesis. While the phosgene route is chemically feasible, the hazards associated with the reagent limit its practical application. This guide provides a foundational understanding of the history and synthetic landscape of this compound, offering valuable information for researchers interested in the chemistry and potential applications of this intriguing molecule. Further research into the detailed mechanisms of these reactions and the exploration of novel applications for this compound and its derivatives will continue to be areas of active investigation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Carbonyldiurea (Triuret)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyldiurea, systematically known as 1,3-dicarbamoylurea and more commonly referred to as triuret, is an organic compound with the chemical formula C₃H₆N₄O₃. It is a linear condensation product of urea and is of significant interest in various fields, including agricultural chemistry as a component in fertilizers, and in biochemical research as a byproduct of purine degradation.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate key processes.

Physical Properties

This compound is a colorless, crystalline, and hygroscopic solid.[3] Its physical characteristics are summarized in the table below.

Table of Physical Properties
PropertyValueSource(s)
Molecular Formula C₃H₆N₄O₃[1][3]
Molecular Weight 146.11 g/mol [1]
Appearance Colorless, crystalline, hygroscopic solid[3]
Melting Point 227 °C (decomposes)[4]
233 °C (decomposes)[5]
Density 1.547 g/cm³ (predicted)[3][4]
pKa 9.24 ± 0.46 (predicted)[4][6]
Solubility in Water Slightly soluble in cold water, more soluble in hot water.[3]
60 mg/L at 20°C[1]
Solubility in Organic Solvents Slightly soluble in ether.[3]
Soluble in DMSO (sparingly, enhanced by heating and sonication).[1][4][6]
Very slightly soluble in Methanol.[4][6]
Freely soluble in liquid ammonia.[5]

Chemical Properties

This compound exhibits reactivity characteristic of urea derivatives, including decomposition at elevated temperatures and hydrolysis.

Chemical Reactivity
  • Thermal Decomposition: this compound decomposes upon heating.[7] One source indicates decomposition at its melting point of 227 °C, while another suggests decomposition begins around 192°C.[2][4] The decomposition products can include cyanuric acid and ammelide.[2][8]

  • Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to simpler compounds such as urea and ammonia.[2][8]

  • Synthesis: this compound can be synthesized through several methods:

    • By heating thin layers of urea, which facilitates the escape of ammonia.[3]

    • By the reaction of urea with phosgene.[3]

    • Through the reaction of urea with dimethyl carbonate using a catalyst like potassium methoxide.[1][3]

    • As a product of the oxidation of uric acid.[3]

Spectroscopic Data

The structure of this compound has been characterized using various spectroscopic techniques.

  • Mass Spectrometry: The mass spectrum of this compound shows a protonated molecule [M+H]⁺ at m/z 147.[8] Its fragmentation pattern involves the consecutive loss of ammonia (NH₃) and isocyanic acid (HNCO).[8]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound has been reported and is available in spectral databases.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR have been used to characterize this compound and its derivatives.[10]

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Melting Point

Objective: To determine the melting point of this compound using the capillary method.

Materials:

  • This compound sample (finely powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thiele tube with paraffin oil or a digital melting point apparatus)

  • Thermometer

  • Spatula

  • Watch glass

Procedure:

  • Place a small amount of finely powdered this compound onto a clean, dry watch glass.

  • Gently tap the open end of a capillary tube into the this compound powder to introduce a small amount of the sample.

  • Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube. Repeat until a compact column of 2-3 mm in height is obtained.

  • If using a Thiele tube, attach the capillary tube to a thermometer using a thread or rubber band, ensuring the bottom of the capillary is level with the thermometer bulb.

  • Immerse the thermometer and capillary tube in the paraffin oil within the Thiele tube, making sure the oil level is above the sample in the capillary but below the open end.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner, ensuring slow and even heating.

  • Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).

  • If using a digital melting point apparatus, place the packed capillary tube into the sample holder and follow the manufacturer's instructions for setting the heating rate and recording the melting range. A slow heating rate (1-2 °C/min) near the expected melting point is recommended for accuracy.

  • Repeat the measurement with two more samples to ensure reproducibility.

Determination of Solubility

Objective: To qualitatively and semi-quantitatively determine the solubility of this compound in various solvents.

Materials:

  • This compound sample

  • A series of solvents: deionized water (cold and hot), ethanol, diethyl ether, dimethyl sulfoxide (DMSO)

  • Test tubes and rack

  • Spatula

  • Graduated cylinders or pipettes

  • Vortex mixer or stirring rods

  • Water bath (for heating)

Procedure:

  • Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Accurately weigh approximately 25 mg of this compound and add it to each test tube.

  • Add 0.75 mL of the respective solvent to each test tube in small portions.

  • After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

  • Observe and record whether the solid dissolves completely, partially, or not at all.

  • For solvents where this compound is sparingly soluble at room temperature (e.g., water), gently heat the test tube in a water bath and observe any changes in solubility. Note if the compound dissolves upon heating and if it precipitates upon cooling.

  • For a more quantitative measure, a saturated solution can be prepared by adding an excess of this compound to a known volume of solvent. The mixture is stirred for an extended period to reach equilibrium. The undissolved solid is then filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy after derivatization).

Spectroscopic Analysis

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample (dry)

  • Potassium bromide (KBr, spectroscopic grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Thoroughly dry the this compound sample and KBr to remove any moisture.

  • In an agate mortar, grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

  • Transfer the powder to the die of a pellet press.

  • Apply pressure according to the manufacturer's instructions to form a transparent or translucent KBr pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analyze the resulting spectrum for characteristic absorption bands of the functional groups present in this compound (e.g., N-H stretching, C=O stretching, C-N stretching).

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent (e.g., 5-10 mg in 0.5-0.7 mL of DMSO-d₆) in a clean, dry NMR tube.

  • Cap the NMR tube and ensure the sample is fully dissolved, using gentle warming or sonication if necessary.

  • Place the NMR tube in the NMR spectrometer.

  • Acquire the ¹H NMR spectrum, setting appropriate parameters for the number of scans, relaxation delay, and spectral width.

  • Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the low natural abundance of ¹³C.

  • Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, integration (for ¹H), and splitting patterns to assign the signals to the different protons and carbons in the this compound molecule.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • A suitable solvent (e.g., methanol, water)

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent.

  • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • If the instrument has tandem MS (MS/MS) capabilities, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

  • Analyze the mass spectrum to confirm the molecular weight and interpret the fragmentation pattern to gain further structural information.

Visualizations

Synthesis of this compound from Urea

Synthesis_of_this compound Urea1 Urea Heat Heat (>160 °C) Urea1->Heat Urea2 Urea Urea2->Heat Biuret Biuret Heat->Biuret Ammonia Ammonia (NH3) Heat->Ammonia Isocyanic_acid Isocyanic Acid (HNCO) Biuret->Isocyanic_acid + HNCO This compound This compound Isocyanic_acid->this compound

Caption: Synthesis pathway of this compound from the thermal decomposition of Urea.

Experimental Workflow for Melting Point Determination

Melting_Point_Workflow start Start prep_sample Prepare Sample: - Finely powder this compound - Pack into capillary tube start->prep_sample setup_apparatus Set up Apparatus: - Place capillary in melting point device prep_sample->setup_apparatus heat_slowly Heat Slowly (1-2 °C/min near melting point) setup_apparatus->heat_slowly observe_melting Observe Melting heat_slowly->observe_melting record_start Record T_start (first liquid drop) observe_melting->record_start record_end Record T_end (all solid melted) record_start->record_end calculate_range Melting Range = T_start - T_end record_end->calculate_range end End calculate_range->end

Caption: Workflow for determining the melting point of Carbonyldiurea (this compound).

Logical Flow for Solubility Testing

Solubility_Testing_Logic start Start with this compound Sample test_water Soluble in Cold Water? start->test_water test_hot_water Soluble in Hot Water? test_water->test_hot_water No class_water_sol Water Soluble test_water->class_water_sol Yes test_ether Soluble in Ether? test_hot_water->test_ether No class_hot_water_sol Soluble in Hot Water test_hot_water->class_hot_water_sol Yes test_dmso Soluble in DMSO? test_ether->test_dmso No class_insol Largely Insoluble test_ether->class_insol Yes test_dmso->class_insol No class_dmso_sol Soluble in DMSO test_dmso->class_dmso_sol Yes

Caption: Logical decision tree for the solubility testing of Carbonyldiurea (this compound).

References

The Natural Occurrence of Triuret in Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triuret (C₃H₆N₄O₃), a linear oligomer of urea, has been identified in various biological and environmental contexts. While initially considered an impurity in synthetic urea fertilizers, its endogenous presence in certain organisms and formation under specific physiological conditions have drawn increasing interest. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its metabolic pathways, and the methodologies for its detection and quantification. This document is intended to serve as a core resource for researchers in drug development, clinical diagnostics, and environmental science investigating the roles of this compound in biological systems.

Introduction

This compound, also known as carbonyldiurea, is a nitrogen-rich compound that has been detected in a range of organisms, from microorganisms to humans. Its presence can be attributed to both endogenous metabolic processes and exogenous sources. Understanding the natural occurrence and metabolic fate of this compound is crucial for elucidating its potential physiological and pathological roles. This guide synthesizes the current knowledge on this compound in biological systems, with a focus on quantitative data, experimental protocols, and relevant biochemical pathways.

Natural Occurrence of this compound

The presence of this compound has been confirmed in a diverse array of organisms and environments.

  • Protozoa: Crystalline inclusions of this compound have been observed in the cytoplasm of large free-living amoebae, such as Amoeba proteus. It is hypothesized that this compound serves as a nitrogenous waste product, likely an end product of purine metabolism in these organisms[1].

  • Humans: this compound is not typically found in significant amounts in healthy individuals. However, elevated levels have been detected in the urine of patients with certain medical conditions associated with oxidative stress, such as preeclampsia, a hypertensive disorder of pregnancy[2][3]. Its presence has also been linked to hypokalemia[4]. The formation of this compound in humans is believed to result from the non-enzymatic oxidation of uric acid by reactive nitrogen species like peroxynitrite[3][5].

  • Bacteria: Certain soil and plant-associated bacteria, such as Herbaspirillum sp. BH-1, are capable of utilizing this compound as a nitrogen source. These bacteria possess a specific enzymatic pathway for this compound degradation[6][7].

  • Environment: this compound is a known impurity in industrial urea-based fertilizers, typically found at concentrations of less than 1.5%[8][9][10]. Its application in agriculture leads to its introduction into soil ecosystems, where it can be metabolized by soil microorganisms[11][12].

Quantitative Data on this compound Occurrence

The following tables summarize the available quantitative data on this compound concentrations in various samples. It is important to note that quantitative data for some biological samples, particularly in protozoa and specific human pathological conditions, remains limited in the scientific literature.

Sample TypeOrganism/ConditionConcentration/AmountReference(s)
Fertilizer Industrial Urea Fertilizer< 0.1% to ~1.3% (w/w)[6][8][9]
Urine Normal Healthy VolunteersVery low/undetectable[3]
Urine Subjects with PreeclampsiaElevated (Specific quantitative data not widely reported)[2][3]
Protozoa Amoeba proteusPresent as crystalline inclusions (Specific concentration not determined)[13]
Soil Post-urea fertilizationVariable, dependent on application rate and environmental conditions (Specific quantitative data not widely reported)[11][12]

Biochemical Pathways Involving this compound

Formation of this compound from Uric Acid

In humans, this compound is primarily formed through the non-enzymatic oxidation of uric acid, a major end-product of purine metabolism. Under conditions of oxidative stress, increased production of reactive oxygen and nitrogen species, such as peroxynitrite (ONOO⁻), can lead to the oxidation of uric acid to form unstable intermediates that ultimately yield this compound[3][5].

Uric_Acid_to_this compound Uric_Acid Uric Acid Reactive_Intermediates Reactive Intermediates Uric_Acid->Reactive_Intermediates Oxidation Peroxynitrite Peroxynitrite (ONOO⁻) Peroxynitrite->Reactive_Intermediates This compound This compound Reactive_Intermediates->this compound

Formation of this compound from uric acid via peroxynitrite-mediated oxidation.
Bacterial Degradation of this compound

Certain bacteria, such as Herbaspirillum sp. BH-1, possess a specific enzymatic pathway to degrade this compound and utilize it as a nitrogen source. This pathway is initiated by the enzyme this compound hydrolase (TrtA), which exhibits high specificity for this compound[4][6].

Triuret_Degradation_Pathway This compound This compound Carboxybiuret Carboxybiuret This compound->Carboxybiuret Hydrolysis TrtA This compound Hydrolase (TrtA) TrtA->Carboxybiuret Biuret Biuret Carboxybiuret->Biuret Decarboxylation Allophanate Allophanate Biuret->Allophanate BiuH (Biuret Hydrolase) Ammonia_CO2 Ammonia + CO₂ Allophanate->Ammonia_CO2 Allophanate Hydrolase

Bacterial degradation pathway of this compound initiated by this compound hydrolase (TrtA).

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

This protocol is adapted from methods described for the analysis of this compound in biological and environmental samples[6][14].

5.1.1. Sample Preparation (Urine)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 12,000 x g for 15 minutes to pellet any particulate matter.

  • Transfer the supernatant to a clean tube.

  • For protein precipitation, add a 4-fold volume of cold (-20°C) methanol to the urine supernatant.

  • Vortex the mixture and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and dry it under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC analysis.

5.1.2. HPLC-MS/MS Conditions

  • Column: A reverse-phase C18 column (e.g., Waters Atlantis T3, 4.6 mm × 250 mm, 3.5 µm) is suitable[14].

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (m/z) 147.1 → Product ions (e.g., m/z 104.1, 87.1).

      • Internal Standard (e.g., ¹³C,¹⁵N-labeled this compound): Adjust m/z values accordingly.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument used.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Urine_Sample Urine Sample Centrifuge1 Centrifugation Urine_Sample->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Precipitation Protein Precipitation (Methanol) Supernatant1->Precipitation Centrifuge2 Centrifugation Precipitation->Centrifuge2 Supernatant2 Collect Supernatant Centrifuge2->Supernatant2 Drying Dry Down (N₂) Supernatant2->Drying Reconstitution Reconstitute Drying->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS Mass Spectrometry (MRM Scan) ESI->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis

Experimental workflow for the quantification of this compound in urine by HPLC-MS/MS.
This compound Hydrolase (TrtA) Activity Assay

This protocol is based on the characterization of TrtA from Herbaspirillum sp. BH-1[6]. The assay measures the production of ammonia from the hydrolysis of this compound.

5.2.1. Reagents

  • Assay Buffer: 50 mM HEPES, pH 7.5.

  • This compound Stock Solution: 10 mM in assay buffer.

  • Purified TrtA Enzyme: Diluted to a suitable concentration in assay buffer.

  • Ammonia Detection Reagent: A commercial kit based on the Berthelot reaction is recommended for sensitivity and convenience.

5.2.2. Procedure

  • In a 96-well microplate, prepare the following reactions in triplicate:

    • Sample: 50 µL Assay Buffer, 10 µL this compound Stock Solution, 40 µL TrtA Enzyme solution.

    • Blank (No Enzyme): 90 µL Assay Buffer, 10 µL this compound Stock Solution.

    • Blank (No Substrate): 90 µL Assay Buffer, 10 µL TrtA Enzyme solution.

  • Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a quenching agent if required by the ammonia detection kit.

  • Add the ammonia detection reagents according to the manufacturer's instructions.

  • Incubate for color development.

  • Measure the absorbance at the recommended wavelength (typically ~650-670 nm).

  • Calculate the ammonia concentration using a standard curve prepared with ammonium chloride.

  • Determine the specific activity of the enzyme (µmol of ammonia produced per minute per mg of enzyme).

Enzyme Kinetics of this compound Hydrolase (TrtA)

The this compound hydrolase (TrtA) from Herbaspirillum sp. BH-1 has been characterized and shown to be highly specific for this compound. The kinetic parameters highlight its efficiency in metabolizing this compound.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference(s)
TrtA (Herbaspirillum sp. BH-1) This compound20126.0 x 10⁵[6][15]
TrtA (Herbaspirillum sp. BH-1) Biuret> 10,000-Low activity[6][15]

Conclusion

The natural occurrence of this compound is a multifaceted topic with implications for human health, microbial ecology, and agricultural science. While its presence as a byproduct of purine metabolism under oxidative stress is of significant clinical interest, its role as a nitrogen source for microorganisms highlights its environmental relevance. The methodologies outlined in this guide provide a framework for the accurate detection and quantification of this compound, which will be essential for future research aimed at fully understanding its biological significance. Further studies are warranted to obtain more comprehensive quantitative data on this compound concentrations in various organisms and to explore its potential as a biomarker for diseases associated with oxidative stress.

References

The Role of Triuret in Purine Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical examination of triuret's position relative to purine degradation pathways. It clarifies that this compound is not a canonical intermediate of purine breakdown but rather a significant byproduct of uric acid oxidation. This guide details its formation, subsequent enzymatic degradation, and the methodologies employed in its study.

Executive Summary

This compound (carbonyldiurea) is not a direct intermediate in the established purine degradation pathway, which culminates in the production of uric acid in higher primates or further degraded products like allantoin and urea in other organisms. Instead, this compound arises from the non-enzymatic oxidation of uric acid, a key end-product of purine metabolism, particularly under conditions of oxidative stress involving reactive nitrogen species such as peroxynitrite.[1][2][3][4] While not part of the primary pathway, a distinct metabolic route for this compound degradation has been identified in certain microorganisms. This pathway is initiated by the enzyme this compound hydrolase (TrtA), which funnels this compound into biuret metabolism, thereby integrating this byproduct back into the global nitrogen cycle.[5][6][7] This guide elucidates the formation of this compound from uric acid and details its specific enzymatic breakdown pathway, presenting key quantitative data and experimental protocols relevant to its study.

This compound Formation: A Consequence of Uric Acid Oxidation

The principal route to this compound formation in a biological context is the oxidation of uric acid.[3][4] Uric acid, the final product of purine degradation in humans, is a potent antioxidant. However, its reaction with strong oxidants, notably peroxynitrite (ONOO⁻), leads to the formation of this compound.[1][2][8] Peroxynitrite is formed from the reaction of nitric oxide (•NO) with superoxide radicals (O₂⁻•), often under conditions of oxidative or nitrosative stress.

The reaction between uric acid and peroxynitrite is complex and proceeds through reactive intermediates.[2][4][8] While the precise mechanism is not fully elucidated, it results in the cleavage of the purine ring system and the formation of this compound as a stable end-product.[1][2]

Proposed Pathway of this compound Formation from Uric Acid

The following diagram illustrates the relationship between the canonical purine degradation pathway and the oxidative formation of this compound.

Figure 1: Formation of this compound from Uric Acid.

The Enzymatic Degradation Pathway of this compound

While its formation can be non-enzymatic, the breakdown of this compound is a specific, enzyme-catalyzed process in certain bacteria. This pathway ensures that the nitrogen contained within this compound can be assimilated.

This compound Hydrolase (TrtA)

The key enzyme in this pathway is this compound Hydrolase (TrtA), a member of the isochorismatase-like hydrolase (IHL) protein family.[5] TrtA exhibits high substrate specificity and catalytic efficiency for this compound. It catalyzes the hydrolysis of this compound to carboxybiuret, releasing one molecule of ammonia in the process.[7]

Reaction: this compound + H₂O → Carboxybiuret + NH₃

Carboxybiuret is an unstable intermediate that can then be further metabolized. This pathway ultimately funnels into the well-established biuret degradation pathway, where biuret is hydrolyzed by biuret hydrolase (BiuH) to allophanate, which is then further broken down.[5][7]

This compound Degradation Pathway Diagram

The following diagram illustrates the enzymatic breakdown of this compound and its convergence with biuret metabolism.

Triuret_Degradation_Pathway This compound This compound Carboxybiuret Carboxybiuret This compound->Carboxybiuret this compound Hydrolase (TrtA) NH3 NH₃ This compound->NH3 Biuret Biuret Carboxybiuret->Biuret Spontaneous or Decarboxylase (TrtB) Allophanate Allophanate Biuret->Allophanate Biuret Hydrolase (BiuH) NH3_CO2 2 NH₃ + 2 CO₂ Allophanate->NH3_CO2 Allophanate Hydrolase (AtzF/BiuF)

Figure 2: Enzymatic degradation pathway of this compound.

Quantitative Data

The study of this compound hydrolase (TrtA) has yielded specific quantitative data regarding its enzymatic activity.

ParameterValueEnzyme SourceSubstrateReference
Catalytic Efficiency (kcat/KM) 6 x 105 M-1s-1Herbaspirillum sp. BH-1This compound[5]
Michaelis Constant (KM) 20 µMHerbaspirillum sp. BH-1This compound[5]
Genomic Prevalence of trtA 1-2%Various Prokaryotic GenomesN/A[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its metabolic pathway.

Heterologous Expression and Purification of this compound Hydrolase (TrtA)

This protocol is adapted from the methods described for the characterization of TrtA from Herbaspirillum sp. BH-1.[7]

Objective: To produce and purify recombinant TrtA for enzymatic assays and structural studies.

Workflow Diagram:

TrtA_Purification_Workflow start Codon-optimized trtA gene in pET28a vector transform Transform into E. coli BL21(DE3) start->transform culture Grow cells in LB medium (50 µg/mL Kanamycin) at 37°C to OD₆₀₀ ≈ 0.6 transform->culture induce Cool to 16°C and induce with 0.5 mM IPTG for 20 hours culture->induce harvest Harvest cells by centrifugation induce->harvest lyse Resuspend pellet and lyse cells (e.g., sonication) harvest->lyse clarify Clarify lysate by centrifugation lyse->clarify purify Purify via Ni-NTA affinity chromatography (His-tag) clarify->purify cleave (Optional) Cleave His-tag using Thrombin purify->cleave final_purify Final purification step (e.g., Size-Exclusion Chromatography) cleave->final_purify end Pure TrtA Enzyme final_purify->end

Figure 3: Workflow for TrtA expression and purification.

Protocol:

  • Gene Synthesis and Cloning: The trtA gene (e.g., from Herbaspirillum sp. BH-1, NCBI accession WP_102661291.1) is codon-optimized for expression in E. coli and cloned into a pET series expression vector (e.g., pET28a) containing an N-terminal 6x His-tag and a thrombin cleavage site.[7]

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Cell Culture: A single colony is used to inoculate a starter culture in Lysogeny Broth (LB) containing a selection antibiotic (e.g., 50 µg/mL kanamycin). The starter culture is grown overnight and used to inoculate a larger volume of the same medium. The large culture is grown at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6.[7]

  • Induction: The culture is cooled to 16°C, and protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated for an additional 20 hours at 16°C with shaking.[7]

  • Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

  • Clarification: The cell lysate is clarified by high-speed centrifugation to remove cell debris.

  • Affinity Chromatography: The supernatant containing the soluble His-tagged TrtA is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins. TrtA is eluted using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • His-tag Cleavage (Optional): The His-tag can be removed by incubation with thrombin protease according to the manufacturer's instructions.

  • Final Purification: A final purification step, such as size-exclusion chromatography, is performed to remove the cleaved tag, any remaining impurities, and thrombin, and to buffer-exchange the purified protein into a suitable storage buffer.

This compound Hydrolase Activity Assay (Berthelot Method)

This assay quantifies the activity of TrtA by measuring the rate of ammonia released from the hydrolysis of this compound. The ammonia concentration is determined colorimetrically using the Berthelot reaction.[9]

Principle: The Berthelot reaction involves the reaction of ammonia with phenol (or a less toxic analog like salicylate) and hypochlorite in an alkaline solution, catalyzed by sodium nitroprusside, to form a stable blue-green indophenol dye. The absorbance of this dye is proportional to the ammonia concentration and is typically measured at a wavelength between 630 and 670 nm.[9][10][11]

Reagents:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

  • Substrate Stock: 10 mM this compound in a suitable solvent (note: this compound has low water solubility).

  • Enzyme: Purified TrtA at a known concentration.

  • Reagent A (Phenol Reagent): 1% (w/v) phenol, 50 mg/L sodium nitroprusside.

  • Reagent B (Hypochlorite Reagent): 0.5% (w/v) sodium hydroxide, 0.89% (v/v) sodium hypochlorite solution.

  • Standard: Ammonium chloride (NH₄Cl) solution for generating a standard curve.

Protocol:

  • Standard Curve Preparation: Prepare a series of NH₄Cl standards in the assay buffer (e.g., ranging from 0 to 100 µM).

  • Enzyme Reaction: a. In a microcentrifuge tube or 96-well plate, combine the assay buffer and this compound substrate to the desired final concentration (e.g., multiple concentrations for KM determination, or a saturating concentration like 10x KM for routine activity checks). b. Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C). c. Initiate the reaction by adding a small volume of the purified TrtA enzyme. d. At specific time points (e.g., every 1-2 minutes for initial rate determination), withdraw an aliquot of the reaction mixture and immediately add it to Reagent A to stop the enzyme reaction.

  • Color Development: a. To the stopped reaction aliquots and the standards, add Reagent A. b. Subsequently, add Reagent B. Mix well. c. Incubate the mixture at a controlled temperature (e.g., 37°C) for 30 minutes in the dark to allow for full color development.[12]

  • Measurement: Measure the absorbance of the standards and samples at ~670 nm using a spectrophotometer or microplate reader.

  • Calculation: a. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. b. Use the standard curve to determine the concentration of ammonia produced in each enzyme reaction aliquot. c. Calculate the initial reaction velocity (v₀) in terms of µmol of ammonia produced per minute. d. Determine the specific activity of the enzyme (µmol/min/mg of protein). Kinetic parameters (KM and kcat) can be determined by measuring initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological or environmental samples.

Objective: To accurately measure the concentration of this compound.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS), typically a triple quadrupole instrument.

Protocol:

  • Sample Preparation: a. Aqueous Samples: May be analyzed directly after filtration through a 0.22 µm filter. b. Complex Matrices (e.g., plasma, urine, cell lysates): Require extraction to remove interfering substances. A common method is protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For protein precipitation, a cold organic solvent like acetonitrile or methanol (often containing an internal standard) is added to the sample, vortexed, and then centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: Water with an additive for improved ionization, such as 0.1% formic acid or 5 mM ammonium acetate.

    • Mobile Phase B: An organic solvent like methanol or acetonitrile with the same additive.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute this compound from the column.

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI), operated in either positive or negative ion mode. Positive ion mode typically yields the protonated molecule [M+H]⁺ (m/z 147 for this compound).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves selecting the precursor ion (e.g., m/z 147) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The precursor-to-product ion transition is highly specific to this compound.

  • Quantification:

    • A calibration curve is constructed by analyzing a series of known concentrations of a this compound standard prepared in a matrix similar to the samples.

    • The peak area ratio of the this compound MRM transition to that of a stable isotope-labeled internal standard (if available) is plotted against the concentration.

    • The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Conclusion

References

Triuret as a Byproduct in Melamine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melamine, a nitrogen-rich organic compound, is a critical raw material in the production of laminates, adhesives, and flame retardants. Its synthesis, predominantly from urea, is a high-temperature, high-pressure process that inevitably leads to the formation of various byproducts. Among these, triuret (C₃H₆N₄O₃) is a notable impurity that can impact the final product's quality and performance characteristics. This technical guide provides a comprehensive overview of the formation of this compound during melamine synthesis, detailing the underlying chemical pathways, influencing factors, and analytical methodologies for its quantification. This document is intended to serve as a resource for researchers and professionals in chemical synthesis and drug development, offering insights into optimizing melamine production processes and ensuring product purity.

Introduction to Melamine Synthesis and Byproduct Formation

The industrial synthesis of melamine is primarily achieved through the thermal decomposition of urea. This process can be broadly categorized into two main routes: a catalyzed, gas-phase process operating at lower pressures and a non-catalyzed, high-pressure, liquid-phase process. Both methods involve the pyrolysis of urea, leading to the formation of melamine, ammonia, and carbon dioxide as the main products.

However, the complex reaction environment, characterized by high temperatures and pressures, facilitates a series of side reactions, resulting in the formation of several byproducts. These impurities can be broadly classified into two groups: oxytriazines and polycondensates. Oxytriazines, such as ammeline, ammelide, and cyanuric acid, are formed through the partial hydrolysis of melamine's amino groups. Polycondensates, including melam, melem, and melon, result from the condensation of melamine molecules with the elimination of ammonia.[1][2] this compound, a linear condensation product of three urea molecules, is another significant byproduct that arises from the initial stages of urea decomposition.[3]

The presence of these byproducts, including this compound, can negatively affect the properties of the final melamine product, leading to issues such as reduced thermal stability, discoloration, and decreased performance in downstream applications like resin manufacturing.[2] Therefore, understanding and controlling the formation of these impurities is of paramount importance for industrial melamine production.

The Chemical Pathway of this compound Formation

The formation of this compound is intricately linked to the thermal decomposition of urea. The process is initiated by the pyrolysis of urea, which is a complex process in itself, involving several competing and consecutive reactions.

The primary decomposition of urea yields isocyanic acid (HNCO) and ammonia (NH₃):

(NH₂)₂CO ⇌ HNCO + NH₃

Isocyanic acid is a highly reactive intermediate that can then react with another urea molecule to form biuret:

(NH₂)₂CO + HNCO → H₂NCONHCONH₂

Subsequently, biuret can react with another molecule of isocyanic acid to form this compound:

H₂NCONHCONH₂ + HNCO → H₂NCONHCONHCONH₂

Alternatively, this compound can be formed through the direct reaction of three urea molecules with the elimination of two molecules of ammonia:[3]

3 (NH₂)₂CO → (H₂NC(O)NH)₂CO + 2 NH₃

The formation of this compound is favored at specific temperature ranges during urea pyrolysis. While the initial decomposition of urea to biuret occurs at lower temperatures, the subsequent reaction to form this compound requires slightly higher temperatures. However, at even higher temperatures, cyclization reactions become dominant, leading to the formation of cyanuric acid and ultimately melamine, thus reducing the yield of this compound.

Triuret_Formation_Pathway cluster_urea_decomposition Urea Decomposition cluster_condensation Linear Condensation Urea Urea (NH₂)₂CO Isocyanic_Acid Isocyanic Acid (HNCO) Urea->Isocyanic_Acid Pyrolysis Ammonia Ammonia (NH₃) Urea->Ammonia Pyrolysis Biuret Biuret H₂NCONHCONH₂ Urea->Biuret + Isocyanic Acid This compound This compound (H₂NC(O)NH)₂CO Biuret->this compound + Isocyanic Acid Melamine Melamine & other byproducts This compound->Melamine Further reactions

Caption: Urea decomposition and subsequent linear condensation pathway to form this compound.

Factors Influencing this compound Formation

The yield of this compound as a byproduct in melamine synthesis is influenced by several key process parameters:

  • Temperature: Temperature is a critical factor. While elevated temperatures are necessary for the pyrolysis of urea and the formation of melamine, excessively high temperatures or localized overheating can promote the formation of more stable cyclic compounds like cyanuric acid at the expense of linear products like this compound.[1]

  • Pressure: In high-pressure melamine synthesis processes, the elevated pressure can influence the equilibrium of the urea decomposition reactions, potentially affecting the concentration of key intermediates like isocyanic acid and thus the rate of this compound formation.

  • Residence Time: Longer residence times in the reactor can lead to the conversion of this compound and other intermediates into the final melamine product or other byproducts. Shorter residence times might result in a higher concentration of unreacted urea and early-stage byproducts like biuret and this compound.

  • Catalyst (in low-pressure processes): The type of catalyst used in low-pressure melamine synthesis can significantly impact the selectivity of the reaction, favoring the formation of melamine over undesired byproducts. The catalyst's properties can influence the reaction pathways and the stability of intermediates.

  • Ammonia Concentration: The presence of excess ammonia is known to suppress the formation of some byproducts.[1] Its effect on this compound formation is complex, as it is also a product of urea decomposition.

Quantitative Analysis of this compound

Precise quantification of this compound in the final melamine product is crucial for quality control. Due to the proprietary nature of industrial processes, specific quantitative data on this compound formation is not widely available in public literature. However, the following tables illustrate the expected trends and provide a framework for presenting such data.

Table 1: Illustrative Effect of Temperature on Byproduct Distribution in High-Pressure Melamine Synthesis

Temperature (°C)Melamine Yield (%)This compound (%)Biuret (%)Cyanuric Acid (%)
350901.53.01.0
375950.81.50.5
400980.30.50.2
425970.20.30.8

Table 2: Illustrative Effect of Pressure on this compound Formation in Melamine Synthesis at 380°C

Pressure (bar)Melamine Yield (%)This compound (%)
80921.2
100941.0
120960.7
140970.5

Experimental Protocols for Analysis

Accurate determination of this compound and other byproducts in melamine requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

HPLC-UV Method for this compound Quantification

This protocol outlines a general procedure for the quantification of this compound in a melamine sample using HPLC with UV detection.

5.1.1. Materials and Reagents

  • Melamine sample

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Deionized water

  • 0.45 µm syringe filters

5.1.2. Instrumentation

  • HPLC system with a UV detector

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 5 µm, 4.6 x 250 mm)

5.1.3. Sample Preparation

  • Accurately weigh approximately 100 mg of the melamine sample into a 100 mL volumetric flask.

  • Dissolve the sample in a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Sonicate the solution for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the solvent mixture.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

5.1.4. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM ammonium acetate in water (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 210 nm.

5.1.5. Calibration and Quantification

Prepare a series of standard solutions of this compound in the mobile phase at different concentrations. Inject the standards and the sample solution into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow start Start sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (HILIC Column) hplc_injection->separation detection UV Detection (210 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis end End data_analysis->end

Caption: General workflow for the HPLC-UV analysis of this compound in melamine.

GC-MS Method for this compound Quantification

This protocol provides a general outline for the determination of this compound in melamine using GC-MS, which often requires derivatization to improve volatility and thermal stability.

5.2.1. Materials and Reagents

  • Melamine sample

  • This compound analytical standard

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal standard (e.g., 2,6-diamino-4-chloropyrimidine)

  • Extraction solvent (e.g., diethylamine:water:acetonitrile mixture)

5.2.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane)

5.2.3. Sample Preparation and Derivatization

  • Accurately weigh approximately 50 mg of the melamine sample into a centrifuge tube.

  • Add the extraction solvent and sonicate for 30 minutes.

  • Centrifuge the mixture and transfer an aliquot of the supernatant to a clean vial.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add pyridine and the internal standard solution to the dried residue.

  • Add the derivatizing agent (BSTFA with TMCS).

  • Heat the mixture at 70°C for 45 minutes to complete the derivatization.

  • Cool the sample and inject an aliquot into the GC-MS system.

5.2.4. GC-MS Conditions

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 75 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 300 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for the derivatized this compound and internal standard.

5.2.5. Calibration and Quantification

Prepare calibration standards containing known amounts of this compound and the internal standard. Derivatize the standards in the same manner as the samples. Create a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of this compound. Calculate the concentration of this compound in the sample using this calibration curve.

GCMS_Workflow start Start extraction Sample Extraction start->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gcms_injection GC-MS Injection derivatization->gcms_injection separation Gas Chromatographic Separation gcms_injection->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection quantification Quantification detection->quantification end End quantification->end

Caption: General workflow for the GC-MS analysis of this compound in melamine.

Conclusion

The formation of this compound as a byproduct in melamine synthesis is an important consideration for ensuring high product purity. Its formation is a consequence of the complex thermal decomposition chemistry of urea and is influenced by key process parameters such as temperature, pressure, and residence time. While specific quantitative data from industrial processes remains largely proprietary, the trends in this compound formation with varying process conditions are generally understood. For researchers and professionals in the field, the ability to accurately quantify this compound and other byproducts is essential for process optimization and quality control. The detailed HPLC-UV and GC-MS methodologies presented in this guide provide a robust framework for the analysis of this compound in melamine samples. Further research into the reaction kinetics and the development of more selective catalysts or process conditions could lead to a reduction in the formation of this compound and other undesirable byproducts, ultimately leading to a more efficient and higher-quality melamine production process.

References

An In-depth Technical Guide on the Molecular Geometry and Crystal Structure of Triuret

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triuret (C₃H₆N₄O₃), a condensation product of urea, is a molecule of significant interest due to its presence in biological systems and its potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure is paramount for elucidating its chemical properties and biological interactions. This technical guide provides a comprehensive overview of the molecular geometry and crystal structure of this compound, based on single-crystal X-ray diffraction data. Detailed experimental protocols for its synthesis and crystallization are also presented.

Molecular Geometry

The this compound molecule adopts a trans conformation in its crystalline state. It is composed of three planar urea fragments that are twisted with respect to each other, resulting in a slightly distorted overall molecular structure.[1] This non-planarity is a key feature of its geometry.

Data Presentation: Molecular Geometric Parameters

The precise bond lengths, bond angles, and torsion angles of the this compound molecule, as determined by X-ray crystallography, are summarized in the tables below. These parameters provide a quantitative description of the molecular architecture.

Table 1: Bond Lengths in this compound

BondLength (Å)
C1 - O11.25
C1 - N11.36
C1 - N21.38
C2 - O21.23
C2 - N21.40
C2 - N31.40
C3 - O31.25
C3 - N31.37
C3 - N41.35
N1 - H1A0.87
N1 - H1B0.87
N4 - H4A0.87
N4 - H4B0.87
N2 - H20.87
N3 - H30.87

Table 2: Bond Angles in this compound

AtomsAngle (°)
O1 - C1 - N1122.0
O1 - C1 - N2121.5
N1 - C1 - N2116.5
O2 - C2 - N2123.1
O2 - C2 - N3123.1
N2 - C2 - N3113.8
O3 - C3 - N3121.7
O3 - C3 - N4122.3
N3 - C3 - N4116.0
C1 - N2 - C2124.9
C2 - N3 - C3124.7

Table 3: Torsion Angles in this compound

AtomsAngle (°)
C1 - N2 - C2 - N3-167.9
N2 - C2 - N3 - C3-168.1
O1 - C1 - N2 - C2-3.6
N1 - C1 - N2 - C2177.1
O2 - C2 - N2 - C1178.6
N3 - C2 - N2 - C1-0.9
O2 - C2 - N3 - C3178.5
N2 - C2 - N3 - C3-1.0
O3 - C3 - N3 - C2-3.4
N4 - C3 - N3 - C2177.1
Molecular Visualization

The following diagram illustrates the molecular structure of this compound with atom numbering.

Caption: Ball-and-stick representation of the this compound molecule.

Crystal Structure

Synthetic crystals of this compound belong to the monoclinic crystal system.[1] The molecules are organized in a layered structure, with the layers being nearly parallel to the (100) plane.[1]

Data Presentation: Crystallographic Parameters

The crystallographic data for this compound are summarized in the table below.

Table 4: Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)7.209
b (Å)7.143
c (Å)24.836
α (°)90
β (°)119.83
γ (°)90
Volume (ų)1109.49
Z8
Calculated Density (g/cm³)1.749
Hydrogen Bonding and Crystal Packing

The crystal structure of this compound is stabilized by an extensive network of intermolecular hydrogen bonds. These hydrogen bonds connect the molecules within each layer, forming a robust two-dimensional network.[1] The consecutive layers are held together primarily by weaker van der Waals forces.[1]

The following diagram illustrates the hydrogen bonding network within a layer of the this compound crystal structure.

triuret_packing Hydrogen Bonding Network in this compound Crystal cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_N1 N1-H B_O2 C2=O2 A_N1->B_O2 A_O1 C1=O1 A_N4 N4-H C_O1 C1=O1 A_N4->C_O1 A_O3 C3=O3 B_N2 N2-H B_N2->A_O1 C_N4 N4-H C_N4->A_O3 xray_workflow Single-Crystal X-ray Diffraction Workflow crystal Single Crystal of this compound mount Mount Crystal on Goniometer crystal->mount xray Expose to Monochromatic X-ray Beam mount->xray diffraction Collect Diffraction Data xray->diffraction process Process Data (Integration, Scaling) diffraction->process solve Solve Phase Problem process->solve refine Refine Structural Model solve->refine validate Validate Structure refine->validate cif Generate Crystallographic Information File (CIF) validate->cif

References

In-Depth Technical Guide to the Solubility of Triuret

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triuret in water and various organic solvents. The information is intended to support research, development, and formulation activities where this compound is of interest.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound that describes its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid compound like this compound, solubility is typically expressed as the maximum mass of the solute that can dissolve in a specific volume or mass of the solvent at a given temperature. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a reagent, its potential role in biological systems, and for the development of analytical methods.

Quantitative Solubility Data of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in water and selected organic solvents. Due to limited publicly available quantitative data for some solvents, qualitative descriptors are provided based on literature sources.

SolventTemperature (°C)Solubility
Water25~1 mM (~146 mg/L)
Water (cold)-Slightly soluble
Water (hot)-More soluble
Dimethyl Sulfoxide (DMSO)-Soluble
Diethyl Ether-Slightly soluble
Methanol-Data not available
Ethanol-Data not available

Note: The water solubility of this compound is noted to be low, and it may dissolve slowly unless the solution is ammoniated.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for many scientific disciplines. The following are detailed methodologies for two common and reliable experimental protocols for determining the solubility of a solid compound like this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a classical and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Methodology:

  • Preparation:

    • Accurately weigh an excess amount of this compound powder. The excess is crucial to ensure a saturated solution is formed.

    • Transfer the weighed this compound into a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

    • Add a precise volume of the desired solvent (e.g., deionized water, ethanol, DMSO) to the container.

  • Equilibration:

    • Place the sealed container in a constant temperature shaker or incubator. The temperature should be precisely controlled and recorded.

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant (the clear, saturated solution) without disturbing the undissolved solid.

    • To remove any remaining solid particles, filter the sample through a syringe filter (e.g., 0.22 µm PVDF or PTFE) or centrifuge the sample at a high speed and collect the supernatant.

  • Analysis:

    • Quantify the concentration of this compound in the filtered or centrifuged sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the experimental sample by comparing its response to the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L, at the specified temperature.

High-Performance Liquid Chromatography (HPLC) Method for Concentration Analysis

HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is the preferred method for analyzing the concentration of the dissolved solute in solubility studies.

Principle: A small volume of the sample is injected into a column packed with a stationary phase. A liquid solvent (mobile phase) is pumped through the column at high pressure, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector measures the amount of each component as it elutes from the column.

Detailed Methodology:

  • Instrumentation and Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

    • Column: A suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation and peak shape for this compound. Isocratic or gradient elution can be used.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).

    • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound.

    • Injection Volume: A small, precise volume (e.g., 10 µL).

  • Standard Preparation:

    • Prepare a stock solution of this compound of a known high concentration in the chosen solvent.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with at least five different concentrations that bracket the expected solubility of this compound.

  • Calibration Curve:

    • Inject each calibration standard into the HPLC system and record the peak area corresponding to this compound.

    • Plot a graph of peak area versus the known concentration of the standards.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be close to 1.0 for a good fit.

  • Sample Analysis:

    • Inject the filtered or centrifuged sample from the shake-flask experiment into the HPLC system.

    • Record the peak area for this compound in the sample.

  • Concentration Calculation:

    • Use the equation of the calibration curve to calculate the concentration of this compound in the sample based on its peak area.

    • If the sample was diluted prior to injection, remember to factor in the dilution factor to determine the original concentration in the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Sample Separation cluster_analysis Analysis weigh Weigh Excess this compound add_solvent Add Known Volume of Solvent weigh->add_solvent agitate Agitate at Constant Temperature (24-72 hours) add_solvent->agitate separate Filter or Centrifuge to Remove Undissolved Solid agitate->separate hplc Analyze Supernatant by HPLC separate->hplc calculate Calculate Concentration using Calibration Curve hplc->calculate

Methodological & Application

High-Yield Synthesis of Triuret from Urea and Dimethyl Carbonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the high-yield synthesis of triuret from urea and dimethyl carbonate. This method offers a clean and efficient alternative to traditional synthetic routes, achieving near-quantitative yields under mild conditions.[1][2]

Introduction

This compound (2,4,6-trioxo-1,3,5-triazinane-1,3,5-triide) is a chemical compound with applications in various fields, including as a potential slow-release nitrogen fertilizer and as a building block in organic synthesis. The synthesis method detailed herein utilizes readily available starting materials, urea and dimethyl carbonate, with potassium methoxide as a catalyst to achieve a high yield of this compound.[3][4][5][6] This process is noted for its simplicity, clean reaction profile, and high efficiency.[2][4]

Reaction Principle

The synthesis proceeds via the reaction of urea with dimethyl carbonate in the presence of a catalytic amount of potassium methoxide. The overall balanced chemical equation for this reaction is:

2 (H₂N)₂CO + CO(OCH₃)₂ → [H₂NC(O)NH]₂CO + 2 CH₃OH

This reaction provides a direct and high-yielding pathway to this compound, avoiding harsh conditions and the formation of significant byproducts.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the high-yield synthesis of this compound.

ParameterValueReference
Yield Up to 98.1%[3][4][6]
Molar Ratio (Urea:DMC) 1.2 : 1[3][4][6]
Catalyst Potassium Methoxide[3][4][5][6]
Catalyst Loading 0.8% (by weight)[3][4][6]
Reaction Time 6 hours[3][4][6]

Experimental Protocol

This protocol is based on the optimal conditions reported for this synthesis.[3][4][6]

Materials and Equipment:

  • Urea (reagent grade)

  • Dimethyl carbonate (DMC, anhydrous)

  • Potassium methoxide (CH₃OK)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine urea and dimethyl carbonate in a 1.2:1 molar ratio.

  • Catalyst Addition: Carefully add potassium methoxide to the reaction mixture. The catalyst loading should be 0.8% of the total weight of the reactants.

  • Reaction Conditions: The reaction is carried out under "mild conditions," which typically implies heating the mixture. While the exact temperature is not specified in the search results, a moderate temperature (e.g., 60-80 °C) is recommended to facilitate the reaction without causing decomposition of the reactants or product. The reaction mixture is stirred for 6 hours.

  • Work-up and Purification: The search results mention a "simple work up" but do not provide specific details. A general procedure for isolating the product would involve:

    • Cooling the reaction mixture to room temperature.

    • Removing the methanol byproduct and any excess dimethyl carbonate under reduced pressure using a rotary evaporator.

    • The crude this compound can then be purified. Given that this compound is a solid, recrystallization from a suitable solvent (e.g., water or an alcohol-water mixture) is a likely method. Alternatively, washing the solid product with a solvent in which this compound is insoluble but the impurities are soluble could be effective.

  • Drying: The purified this compound should be dried under vacuum to remove any residual solvent.

Characterization:

The synthesized this compound should be characterized to confirm its identity and purity. The following techniques have been used for characterization:[2][3][4][6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the chemical structure and purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound.

Safety Precautions

  • Urea: Generally considered low hazard.

  • Dimethyl Carbonate: Flammable liquid and vapor. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Potassium Methoxide: Corrosive and reacts with water. Handle with appropriate personal protective equipment (gloves, safety glasses) in a dry environment.

  • The reaction should be conducted in a well-ventilated fume hood.

Diagrams

Reaction Scheme

Reaction_Scheme Urea 2 (H₂N)₂CO Urea This compound [H₂NC(O)NH]₂CO This compound Urea->this compound Urea->this compound DMC CO(OCH₃)₂ Dimethyl Carbonate DMC->this compound DMC->this compound Methanol 2 CH₃OH Methanol Catalyst Potassium Methoxide (Catalyst) Catalyst->this compound reactants reactants products products Experimental_Workflow start Start reactants Combine Urea and Dimethyl Carbonate (1.2:1 molar ratio) start->reactants catalyst Add Potassium Methoxide (0.8 wt%) reactants->catalyst reaction Heat and Stir for 6 hours catalyst->reaction workup Work-up (Solvent Removal) reaction->workup purification Purification (e.g., Recrystallization) workup->purification characterization Characterization (FT-IR, NMR, MS) purification->characterization end End characterization->end Logical_Relationship Yield High this compound Yield (up to 98.1%) Ratio Optimal Molar Ratio (Urea:DMC = 1.2:1) Ratio->Yield Catalyst Potassium Methoxide Catalyst (0.8 wt%) Catalyst->Yield Time Sufficient Reaction Time (6 hours) Time->Yield Conditions Mild Reaction Conditions Conditions->Yield

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Triuret

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of triuret, a valuable compound in chemical research and development. Two effective methods are presented: the pyrolysis of urea and a high-yield synthesis from urea and dimethyl carbonate. These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, safety precautions, and expected outcomes. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound, with the chemical formula (H₂NC(O)NH)₂CO, is an organic compound that serves as a significant building block in synthetic chemistry and has applications in agriculture and materials science. It is a linear condensation product of three urea molecules. This application note details two reliable methods for its synthesis in a laboratory setting. The first method involves the controlled thermal decomposition (pyrolysis) of urea, a readily available and inexpensive starting material. The second protocol describes a more modern and high-yield approach utilizing the reaction of urea with dimethyl carbonate in the presence of a catalyst. Both methods are presented with detailed experimental procedures to ensure reproducibility.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for the identification and characterization of the synthesized product.

PropertyValue
Molecular Formula C₃H₆N₄O₃
Molar Mass 146.11 g/mol
Appearance Colorless, crystalline solid
Melting Point 227 °C (with decomposition)[1]
Solubility Slightly soluble in cold water, more soluble in hot water; sparingly soluble in DMSO (with heating) and very slightly soluble in methanol.[1][2]
¹H NMR (DMSO-d₆, δ) 9.98 (s, 2H), 7.15 (s, 4H)
¹³C NMR (DMSO-d₆, δ) 155.5, 153.3
FT-IR (KBr, cm⁻¹) 3430, 3330, 3215, 1720, 1680, 1620, 1480, 1380

Health and Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

  • Urea: Generally considered low-hazard, but dust inhalation should be avoided.

  • Dimethyl Carbonate (DMC): Flammable liquid and vapor. Handle with care and avoid ignition sources.

  • Potassium Methoxide: Corrosive and reacts violently with water. Handle in a dry environment (e.g., under an inert atmosphere or in a glovebox).

  • Ammonia (gas): Toxic and corrosive gas evolved during the pyrolysis of urea. Ensure adequate ventilation and consider using a gas trap.

  • Hot surfaces: The pyrolysis method requires high temperatures. Use appropriate heating mantles and exercise caution to prevent burns.

Experimental Protocols

Two distinct protocols for the synthesis of this compound are provided below.

Protocol 1: Synthesis of this compound by Pyrolysis of Urea

This method is based on the thermal condensation of urea. The key to a successful synthesis is careful temperature control to minimize the formation of the side-product, cyanuric acid.[2]

Materials and Equipment:

  • Urea (reagent grade)

  • High-boiling point inert liquid (e.g., mineral oil, silicone oil)

  • Three-neck round-bottom flask

  • Heating mantle with a temperature controller

  • Mechanical stirrer

  • Condenser

  • Gas outlet adapter with a tube leading to a gas trap (e.g., a beaker with dilute acid)

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Set up the reaction apparatus in a fume hood, consisting of a three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a condenser. The condenser outlet should be connected to a gas trap to neutralize the evolved ammonia.

  • To the flask, add a volume of the inert liquid carrier sufficient to ensure good stirring of the solid reactants.

  • Add a pre-weighed amount of urea to the inert liquid. A typical starting scale could be 50 g of urea in 200 mL of inert liquid.

  • Begin stirring the mixture and slowly heat the flask to a temperature between 120 °C and 130 °C.[3]

  • Maintain the reaction at this temperature with vigorous stirring for 6 to 9 hours.[3] During this time, ammonia gas will be evolved. The reaction mixture will gradually solidify as biuret and this compound are formed.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolate the solid product from the inert liquid carrier by filtration. Wash the solid with a low-boiling point non-polar solvent (e.g., hexane) to remove the residual oil.

  • The crude product is a mixture of this compound, biuret, and unreacted urea. To purify the this compound, transfer the solid to a beaker and add hot water (approximately 2 to 4 times the weight of the solid).[2][3]

  • Heat the suspension to near boiling with stirring. This compound is significantly less soluble in hot water compared to urea and biuret.

  • Filter the hot suspension through a pre-heated Buchner funnel to isolate the insoluble this compound.

  • Wash the collected solid with a small amount of hot water, followed by a cold solvent like ethanol to facilitate drying.

  • Dry the purified this compound in an oven at 80-100 °C to a constant weight.

Expected Yield: The yield of this compound from this method is typically modest, often in the range of 10-20%, depending on the reaction conditions and the efficiency of the purification.

Protocol 2: High-Yield Synthesis of this compound from Urea and Dimethyl Carbonate

This protocol is an adaptation of a reported high-yield synthesis and offers a cleaner reaction with a simpler work-up.[1][4]

Materials and Equipment:

  • Urea (reagent grade, dried)

  • Dimethyl Carbonate (DMC, anhydrous)

  • Potassium Methoxide (CH₃OK)

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Ensure all glassware is thoroughly dried before use. Set up a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser topped with a drying tube, and a stopper.

  • In the flask, combine urea and dimethyl carbonate. Based on the optimized conditions, a molar ratio of urea to DMC of 1.2:1 is recommended.[1][4] For a representative scale, use 7.2 g (0.12 mol) of urea and 9.0 g (0.10 mol) of dimethyl carbonate.

  • Carefully add the potassium methoxide catalyst. A catalytic amount of 0.8% by weight relative to the reactants is suggested.[1][4] This would be approximately 0.13 g.

  • Heat the reaction mixture to reflux with stirring. The reflux temperature will be close to the boiling point of dimethyl carbonate (90 °C).

  • Maintain the reaction at reflux for 6 hours.[1][4]

  • After the reaction period, allow the mixture to cool to room temperature. A solid precipitate of this compound should form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted dimethyl carbonate and other soluble impurities.

  • Recrystallize the crude product from hot water for further purification, if necessary, following a similar procedure to that described in Protocol 1 (steps 8-11).

  • Dry the purified this compound in an oven at 80-100 °C to a constant weight.

Expected Yield: This method has been reported to achieve a yield of up to 98.1% under optimized conditions.[1][4]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental protocols.

Triuret_Synthesis_Workflow cluster_protocol1 Protocol 1: Pyrolysis of Urea cluster_protocol2 Protocol 2: Urea and Dimethyl Carbonate p1_start Start p1_setup Assemble Reaction Apparatus: - 3-neck flask - Stirrer, condenser, gas trap p1_start->p1_setup p1_charge Charge Flask: - Urea - Inert liquid carrier p1_setup->p1_charge p1_react Heat and Stir: 120-130 °C for 6-9 hours p1_charge->p1_react p1_cool Cool to Room Temperature p1_react->p1_cool p1_filter1 Filter to Remove Inert Liquid p1_cool->p1_filter1 p1_wash1 Wash Solid with Hexane p1_filter1->p1_wash1 p1_purify Purification: - Suspend in hot water - Stir and heat p1_wash1->p1_purify p1_filter2 Hot Filtration p1_purify->p1_filter2 p1_wash2 Wash with Hot Water and Ethanol p1_filter2->p1_wash2 p1_dry Dry the Product p1_wash2->p1_dry p1_end End: Purified this compound p1_dry->p1_end p2_start Start p2_setup Assemble Dry Reaction Apparatus: - 3-neck flask - Reflux condenser p2_start->p2_setup p2_charge Charge Flask: - Urea - Dimethyl Carbonate - Potassium Methoxide p2_setup->p2_charge p2_react Heat to Reflux: ~90 °C for 6 hours p2_charge->p2_react p2_cool Cool to Room Temperature p2_react->p2_cool p2_filter Filter the Product p2_cool->p2_filter p2_wash Wash with Diethyl Ether p2_filter->p2_wash p2_recrystallize Optional Recrystallization from Hot Water p2_wash->p2_recrystallize p2_dry Dry the Product p2_recrystallize->p2_dry p2_end End: Purified this compound p2_dry->p2_end

Caption: Experimental workflows for the synthesis of this compound.

Reaction_Pathways cluster_path1 Pyrolysis of Urea cluster_path2 Urea and Dimethyl Carbonate Reaction urea1 3 Urea (H₂NCONH₂) triuret1 This compound ((H₂NCONH)₂CO) urea1->triuret1 Heat (120-130 °C) ammonia 2 Ammonia (NH₃) urea1->ammonia Heat (120-130 °C) urea2 2 Urea (H₂NCONH₂) plus1 + dmc Dimethyl Carbonate (CH₃OCOOCH₃) triuret2 This compound ((H₂NCONH)₂CO) dmc->triuret2 CH₃OK, Reflux methanol 2 Methanol (CH₃OH) dmc->methanol CH₃OK, Reflux plus2 +

Caption: Reaction pathways for the synthesis of this compound.

Conclusion

The protocols outlined in this application note provide effective and reproducible methods for the laboratory-scale synthesis of this compound. The choice of method may depend on the desired yield, purity requirements, and available laboratory equipment. The pyrolysis of urea is a straightforward approach using common reagents, while the reaction of urea with dimethyl carbonate offers a significantly higher yield and a cleaner reaction profile. Adherence to the detailed procedures and safety precautions is crucial for a successful and safe synthesis. The provided physicochemical data will aid in the characterization and quality control of the final product.

References

Application Notes and Protocols for Triuret Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of triuret, a byproduct of purine degradation, which may serve as a potential biomarker for various metabolic pathologies.[1][2] The following protocols for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are designed for accurate and sensitive quantification of this compound in diverse samples, including biological and clinical specimens.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a robust and widely used technique for the separation and quantification of this compound and its related impurities, such as biuret and cyanuric acid.[3][4]

Reversed-Phase HPLC-UV Method

This method is suitable for the simultaneous determination of this compound, biuret, and methylenediurea in urea-based samples.[5]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Waters Atlantis T3 column (4.6 mm × 250 mm, 3.5 μm) or equivalent C18 column.[6]

  • Mobile Phase:

    • Isocratic elution with ultra-pure water.[6]

    • Alternatively, a phosphate buffer (pH 6) can be used.[5] For gradient elution, a mobile phase consisting of 5 mM ammonium acetate with 0.1% acetic acid (solvent A) and methanol (solvent B) can be employed.[1]

  • Flow Rate: 0.3 mL·min⁻¹ to 0.9 mL·min⁻¹.[1][6]

  • Detection Wavelength: 195 nm or 200 nm.[5][6]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Prepare a stock solution of 5 mM this compound by dissolving 14.6 mg of this compound in 20 mL of water with the aid of 50 µL of ammonium hydroxide (30%). Gentle heating and sonication may be required for complete dissolution.[1]

    • For urea-based samples, dissolve the sample in water with stirring and slight warming.[5]

    • Filter the sample solution through a 0.45 µm filter prior to injection.[5]

Data Presentation:

ParameterValueReference
ColumnWaters Atlantis T3 (4.6 mm×250 mm, 3.5 μm)[6]
Mobile PhaseUltra-pure water[6]
Flow Rate0.9 mL·min⁻¹[6]
Detection Wavelength195 nm[6]
Linearity Range0.2-10 µg·mL⁻¹[6]
Limit of Detection (LOD)0.062 µg·mL⁻¹[6]
Limit of Quantification (LOQ)0.206 µg·mL⁻¹[6]
Average Recovery100.2% - 102.2%[6]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (195 nm) Separate->Detect Quantify Quantification Detect->Quantify

HPLC-UV workflow for this compound quantification.

Mass Spectrometry (MS) for this compound Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and selectivity for the detection and quantification of this compound.

LC-MS/MS Method

This method is highly specific and can be used for the analysis of this compound in complex biological matrices.

Experimental Protocol:

  • Instrumentation: A triple-quadrupole LC-MS/MS instrument with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[1]

  • Column: Luna 5µ C18(2) 100A (150 mm × 4.6 mm) or a similar reversed-phase column.[1]

  • Mobile Phase:

    • Solvent A: 5 mM ammonium acetate with 0.1% acetic acid in water.[1]

    • Solvent B: Methanol.[1]

    • A linear gradient elution is typically used.[1]

  • Flow Rate: 0.3 mL·min⁻¹.[1]

  • Ion Source Parameters (ESI/APCI):

    • Operated in both positive and negative ion modes.[1]

    • Sheath Gas (Nitrogen): 80 psi.[1]

    • Auxiliary Gas (Nitrogen): 15 units.[1]

    • Heated Capillary Temperature: 200 °C.[1]

  • Mass Spectrometry Detection:

    • Positive Ion Mode: Monitor for the protonated molecule [M+H]⁺ at m/z 147.0.[1][7] Other adducts such as [M+NH₄]⁺ (m/z 164) and [M+Na]⁺ (m/z 169) may also be observed.[1]

    • Negative Ion Mode: Monitor for the deprotonated molecule [M-H]⁻ at m/z 145.[1]

    • Tandem MS/MS: Precursor ion for this compound is m/z 147.0 [M+H]⁺, with fragment ions at m/z 130, 104, 87, and 61.[7]

Data Presentation:

ParameterValueReference
Ionization ModeESI/APCI (Positive/Negative)[1]
Precursor Ion (Positive)m/z 147.0 ([M+H]⁺)[1][7]
Fragment Ions (Positive)m/z 130, 104, 87, 61[7]
Precursor Ion (Negative)m/z 145 ([M-H]⁻)[1]
Capillary Temperature200 °C[1]

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Dilute Dilution & Centrifugation Sample->Dilute Filter Filtration Dilute->Filter Inject Inject into LC Filter->Inject Separate LC Separation Inject->Separate Ionize ESI/APCI Ionization Separate->Ionize Analyze MS/MS Analysis Ionize->Analyze Detect Detection of Ions Analyze->Detect Quantify Quantification Detect->Quantify

LC-MS/MS workflow for this compound quantification.

Enzymatic Method for this compound Quantification

An enzymatic assay utilizing this compound hydrolase (TrtA) can be employed for the specific quantification of this compound.[8][9] This method relies on measuring the rate of substrate hydrolysis, often by detecting the release of ammonia.[9]

This compound Hydrolase (TrtA) Assay

Experimental Protocol:

  • Enzyme: Purified this compound hydrolase (TrtA).[9]

  • Reaction Buffer: 125 mM sodium phosphate, pH 8.[8]

  • Substrate: 1 mM this compound solution.[8]

  • Assay Principle: The hydrolysis of this compound by TrtA produces carboxybiuret, which can be further metabolized, leading to the release of ammonia.[9] The rate of ammonia release can be determined using the Berthelot Assay.[9]

  • Procedure:

    • Incubate the this compound solution with a known amount of TrtA enzyme (e.g., 5 µg) in the reaction buffer.[8]

    • At specific time intervals (e.g., 0 and 60 minutes), stop the reaction.[8]

    • Measure the amount of ammonia produced using a colorimetric method like the Berthelot assay.[9]

    • Alternatively, the decrease in this compound concentration can be monitored by HPLC.[8]

Data Presentation:

ParameterValueReference
EnzymeThis compound Hydrolase (TrtA)[9]
SubstrateThis compound[8][9]
ProductCarboxybiuret[9]
Detection MethodAmmonia release (Berthelot Assay) or HPLC[8][9]
Buffer125 mM Sodium Phosphate, pH 8[8]

Signaling Pathway Diagram:

Enzymatic_Pathway This compound This compound TrtA This compound Hydrolase (TrtA) This compound->TrtA Carboxybiuret Carboxybiuret TrtA->Carboxybiuret Hydrolysis Biuret Biuret Carboxybiuret->Biuret Decarboxylation

References

Application Note: Determination of Triuret in Urea Fertilizers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Urea is a widely utilized nitrogen-based fertilizer essential for modern agriculture. During its manufacturing process, elevated temperatures can lead to the formation of impurities such as biuret and triuret through the thermal decomposition of urea.[1] The presence of these impurities, particularly biuret, can be phytotoxic to certain crops, inhibiting plant growth.[1][2] Consequently, monitoring and controlling the levels of these impurities in urea fertilizers is crucial for ensuring product quality and agricultural safety. This compound, a condensation product of three urea molecules, is another significant impurity that requires accurate quantification.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in urea-based fertilizers. The described protocol offers high sensitivity, specificity, and accuracy, making it suitable for routine quality control in fertilizer production and for research purposes.

Principle

This method employs reversed-phase HPLC with UV detection to separate and quantify this compound in fertilizer samples. The sample is dissolved in a suitable solvent, typically the mobile phase, and injected into the HPLC system. The separation is achieved on a C18 or a propyl amino column, which effectively resolves this compound from urea, biuret, and other potential components in the fertilizer matrix.[2][3] Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard, using an external standard calibration method.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions, which may be optimized for specific instrumentation and sample matrices.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column Waters Atlantis T3 (4.6 x 250 mm, 3.5 µm) or Propyl Amino Column
Mobile Phase Ultra-pure water[4] or Acetonitrile:Water (85:15 v/v)[5]
Flow Rate 0.9 mL/min[4]
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 195 nm[4][6]
Injection Volume 10 µL
Run Time ~15 minutes
Reagents and Standards
  • Urea: Analytical grade

  • This compound: Certified reference standard (>99% purity)

  • Biuret: Certified reference standard (>99% purity)

  • Acetonitrile: HPLC grade

  • Water: Ultra-pure (18.2 MΩ·cm)

Standard Solution Preparation
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 to 10 µg/mL.[4] These solutions are used to construct the calibration curve.

Sample Preparation
  • Solid Fertilizers: Accurately weigh approximately 0.1-0.5 g of the fertilizer sample into a 25 mL beaker.[3]

  • Add 10 mL of the mobile phase and dissolve the sample using an ultrasonic bath for 10 minutes.[3]

  • Quantitatively transfer the solution to a 25 mL volumetric flask and dilute to the mark with the mobile phase.[3]

  • Mix thoroughly and allow any insoluble matter to settle.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]

Analysis and Quantification
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve generated from the peak areas of the standards.

Data Presentation

The following tables summarize the quantitative data for the HPLC method for this compound determination.

Table 1: Method Performance Characteristics

ParameterValueReference
Linear Range 0.2 - 10 µg/mL[4]
Correlation Coefficient (r) > 0.999[4][6]
Limit of Detection (LOD) 0.062 µg/mL[4]
Limit of Quantification (LOQ) 0.206 µg/mL[4]
Average Recovery 102.2%[4]
Relative Standard Deviation (RSD) 0.9% (n=9)[4]

Table 2: Typical Retention Times

CompoundRetention Time (min)
Urea~ 3.5
Biuret~ 5.0
This compound ~ 7.2

Note: Retention times are approximate and may vary depending on the specific column, mobile phase, and other chromatographic conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound in urea fertilizers using HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_standards Standard Preparation Sample Weigh Fertilizer Sample Dissolve Dissolve in Mobile Phase (Ultrasonication) Sample->Dissolve Dilute Dilute to Volume Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC Inject into HPLC System Filter->HPLC Separate Chromatographic Separation (C18 Column) HPLC->Separate Detect UV Detection at 195 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify this compound Concentration Integrate->Quantify Calibrate Generate Calibration Curve (from Standards) Calibrate->Quantify Std_Stock Prepare Stock Standard Std_Working Prepare Working Standards Std_Stock->Std_Working Std_Working->Calibrate

Caption: Workflow for HPLC Determination of this compound in Fertilizers.

Chemical Relationship

The following diagram illustrates the relationship between urea, biuret, and this compound.

Chemical_Relationship Urea1 Urea Heat Heat (-NH3) Urea1->Heat Urea2 Urea Urea2->Heat Urea3 Urea Heat2 Heat (-NH3) Urea3->Heat2 Biuret Biuret Biuret->Heat2 This compound This compound Heat->Biuret Heat2->this compound

Caption: Formation of Biuret and this compound from Urea.

References

Characterization of Triuret Using Advanced Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

[Author] : Your Name/Lab [Date] : December 14, 2025 [Application Note & Protocol] : ANP-TR01

Introduction

Triuret (C₂H₄N₄O₃), also known as carbonyldiurea, is a byproduct of purine degradation and can be formed from the oxidation of uric acid by reactive species such as peroxynitrite.[1][2][3][4] Its presence and concentration in biological samples can be indicative of oxidative stress.[1][5] Accurate and sensitive characterization of this compound is crucial for researchers in metabolic diseases, drug development, and clinical diagnostics. This document provides detailed application notes and protocols for the characterization of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for the sensitive and specific quantification of small molecules in complex matrices.[3][6][7]

Principle of Mass Spectrometry for this compound Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).[3] For this compound analysis, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are employed to generate intact molecular ions with minimal fragmentation.[3] Tandem mass spectrometry (MS/MS) is then used for structural confirmation and enhanced selectivity by isolating a specific precursor ion, fragmenting it through collision-induced dissociation (CID), and analyzing the resulting product ions.[3][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for the mass spectrometric analysis of this compound and its common adducts.

Table 1: Mass-to-Charge Ratios (m/z) of this compound and its Adducts

Ion SpeciesFormulaCalculated m/zObserved m/zIonization Mode
Protonated this compound[C₂H₄N₄O₃ + H]⁺147.0362147Positive ESI/APCI
Deprotonated this compound[C₂H₄N₄O₃ - H]⁻145.0205145Negative APCI
Sodium Adduct[C₂H₄N₄O₃ + Na]⁺169.0181169Positive ESI
Ammonium Adduct[C₂H₄N₄O₃ + NH₄]⁺164.0627164Positive ESI
Potassium Adduct[C₂H₄N₄O₃ + K]⁺184.9921185Positive ESI
Lithium Adduct[C₂H₄N₄O₃ + Li]⁺153.0420153Positive ESI
Rubidium Adduct[C₂H₄N₄O₃ + Rb]⁺230.9237231Positive ESI
Cesium Adduct[C₂H₄N₄O₃ + Cs]⁺278.9185279Positive ESI

Data compiled from multiple sources.[3][9]

Table 2: Key Fragmentation Transitions for this compound Quantification (Positive Ion Mode)

Precursor Ion (m/z)Product Ion (m/z)Description
147130Loss of NH₃
147104Loss of HNCO
14787Further fragmentation
14770[OCNCO]⁺ fragment
14761Further fragmentation

Fragmentation data is based on Collision-Induced Dissociation (CID) experiments.[3][10]

Experimental Protocols

Standard and Sample Preparation

Objective: To prepare this compound standards and biological samples for LC-MS/MS analysis.

Materials:

  • This compound standard (Sigma-Aldrich or equivalent)

  • Ammonium hydroxide (30%)

  • Ultrapure water

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Acetic acid

  • Biological matrix (e.g., urine, plasma)

  • Centrifuge

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Preparation of this compound Stock Solution (5 mM):

    • Weigh 14.6 mg of this compound and place it in a 20 mL volumetric flask.

    • Add ultrapure water to approximately 18 mL.

    • Add 50 µL of 30% ammonium hydroxide.[9]

    • Gently heat and vortex or sonicate the solution for approximately 45 minutes until the this compound is completely dissolved.[9] Caution: Overheating or excessive ammonium hydroxide can cause this compound degradation.[3]

    • Bring the final volume to 20 mL with ultrapure water.

  • Preparation of Working Standards:

    • Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 5 mM ammonium acetate with 0.1% acetic acid in water).

  • Sample Preparation (from Urine or Plasma):

    • Thaw frozen biological samples on ice.

    • For protein precipitation (if necessary, especially for plasma), add three volumes of ice-cold methanol to one volume of the sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

LC-MS/MS Analysis

Objective: To separate and quantify this compound using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • HPLC system (e.g., Agilent 1100 or equivalent)[3]

  • Triple quadrupole mass spectrometer (e.g., Thermo Finnigan TSQ 7000 or equivalent)[3] equipped with an ESI or APCI source.

LC Parameters:

  • Column: Luna 5µ C18(2) 100A (150 mm × 4.6 mm) or equivalent.[3]

  • Mobile Phase A: 5 mM ammonium acetate with 0.1% acetic acid in water.[3]

  • Mobile Phase B: Methanol.[3]

  • Gradient: A linear gradient can be optimized. A starting point is:

    • 0-5 min: 100% A

    • 5-15 min: Linear gradient to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: Return to 100% A and equilibrate.

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 30°C.

MS Parameters (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Ionization Mode: Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: To be optimized (typically 3-5 kV)

  • Sheath Gas (Nitrogen) Pressure: To be optimized

  • Auxiliary Gas (Nitrogen) Pressure: To be optimized

  • Collision Gas (Argon) Pressure: To be optimized

  • Collision Energy: To be optimized for each transition (e.g., 10-20 eV for this compound fragmentation).[8][9]

  • MRM Transitions:

    • Primary: 147.0 -> 130.0

    • Confirmatory: 147.0 -> 104.0

Visualizations

This compound Formation and Degradation Pathway

The following diagram illustrates the formation of this compound from uric acid and its subsequent degradation products.

Triuret_Formation_Degradation Uric_Acid Uric Acid This compound This compound Uric_Acid->this compound Oxidation Peroxynitrite Peroxynitrite Peroxynitrite->this compound Degradation_Products Degradation Products (Ammonia, Cyanuric Acid, Urea, Biuret) This compound->Degradation_Products Degradation

Caption: Formation of this compound from uric acid and its degradation.

Experimental Workflow for this compound Analysis

This diagram outlines the major steps in the analytical workflow for this compound characterization.

Triuret_Analysis_Workflow Sample_Prep Sample Preparation (Standard/Biological Sample) LC_Separation Liquid Chromatography (C18 Column) Sample_Prep->LC_Separation Ionization Ionization (ESI/APCI) LC_Separation->Ionization MS1 Mass Selection (Q1) (Precursor Ion m/z 147) Ionization->MS1 CID Collision-Induced Dissociation (Q2) (Fragmentation) MS1->CID MS2 Mass Analysis (Q3) (Product Ions) CID->MS2 Data_Analysis Data Analysis (Quantification & Confirmation) MS2->Data_Analysis

Caption: LC-MS/MS workflow for this compound characterization.

Conclusion

The protocols and data presented provide a robust framework for the sensitive and specific characterization of this compound by LC-MS/MS. These methods are applicable to a variety of research and clinical settings where the monitoring of oxidative stress and purine metabolism is of interest. The provided workflows and quantitative data will aid researchers, scientists, and drug development professionals in establishing reliable analytical methods for this compound in their laboratories.

References

Application Notes: Triuret as a Non-Protein Nitrogen Source for Ruminants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triuret, a condensation product of urea, presents itself as a potential non-protein nitrogen (NPN) source for ruminant livestock. As a component of feed-grade biuret, it is characterized by a slower rate of ammonia release in the rumen compared to urea.[1][2] This characteristic may offer advantages in terms of safety by reducing the risk of ammonia toxicity, a significant concern with urea supplementation.[3][4][5] These application notes provide an overview of the utilization of this compound, supported by experimental data and protocols for researchers and animal nutritionists.

Chemical and Physical Properties

Feed-grade biuret can contain up to 30% this compound and cyanuric acid.[1] this compound is less soluble and hygroscopic than urea, which contributes to its stability and slow-release properties in the rumen.[1][2]

Metabolic Overview

Upon ingestion by a ruminant, NPN compounds like this compound are metabolized by the rumen microbiota. The nitrogen is utilized by these microorganisms for the synthesis of microbial proteins, which then become a primary source of protein for the host animal as they pass into the lower digestive tract.[5][6][7] The efficiency of this process is dependent on the synchronization of ammonia release with the availability of fermentable carbohydrates for the rumen microbes.[5][8] While the specific enzymatic pathways for this compound degradation in the rumen are not as extensively documented as those for urea and biuret, it is understood to be hydrolyzed to ammonia, which then enters the microbial protein synthesis pathway. An adaptation period is often necessary for the rumen microbial population to effectively utilize biuret and its components like this compound.[9]

Comparative Efficacy

Studies have compared the nitrogen retention from this compound with other NPN sources like urea and biuret. Research by Clark et al. (1965) on sheep with a low-protein diet indicated that nitrogen retention from this compound was comparable to that from urea, biuret, and cyanuric acid over an eight-week period.[1] However, a study by Miyazaki et al. (1974) found that sheep fed this compound had significantly lower nitrogen retention compared to those fed urea, which in turn was lower than for sheep fed a soy isolate.[1] These conflicting findings suggest that the efficacy of this compound may be influenced by dietary composition and the adaptation period of the animals.

Quantitative Data Summary

Table 1: Comparative Nitrogen Retention in Sheep

NPN SourceNitrogen Retention (%)Reference
UreaSimilar to this compoundClark et al. (1965)[1]
BiuretSimilar to this compoundClark et al. (1965)[1]
This compound-Clark et al. (1965)[1]
Cyanuric AcidSimilar to this compoundClark et al. (1965)[1]
Soy IsolateHigher than Urea and this compoundMiyazaki et al. (1974)[1]
UreaHigher than this compoundMiyazaki et al. (1974)[1]
This compoundLower than Urea and Soy IsolateMiyazaki et al. (1974)[1]

Experimental Protocols

Protocol 1: In Vivo Nitrogen Balance Study in Sheep

This protocol is a generalized procedure for determining the nitrogen balance in sheep fed a diet supplemented with this compound.

1. Animal Selection and Adaptation:

  • Select healthy, mature wethers of similar age and body weight.

  • House the animals in individual metabolic cages to allow for the separate collection of feces and urine.

  • Adapt the sheep to the basal diet for a period of 14 days, followed by a gradual introduction of the this compound-supplemented diet over 7 days. The total adaptation period to the experimental diet should be at least 21 days.

2. Diet Formulation:

  • Formulate a basal diet that is isonitrogenous and isocaloric across all treatment groups, with the NPN source being the primary variable.

  • The this compound supplement should be thoroughly mixed with the concentrate portion of the diet to ensure uniform intake.

  • Provide fresh water ad libitum.

3. Experimental Design:

  • Employ a Latin square design to minimize the effects of individual animal variation.

  • The experimental periods should consist of a 14-day adaptation phase followed by a 7-day collection phase.

4. Sample Collection:

  • During the collection phase, record the total daily feed intake for each animal.

  • Collect the total fecal output and urine volume for each animal daily.

  • To prevent nitrogen loss from urine due to ammonia volatilization, collect urine in containers with a sufficient volume of 10% sulfuric acid to maintain a pH below 3.

  • Collect a representative 10% subsample of the daily feces and a 10% aliquot of the daily urine for each animal. Pool the daily subsamples for each animal for the entire collection period.

5. Sample Analysis:

  • Analyze samples of the feed, orts (refused feed), feces, and urine for total nitrogen content using the Kjeldahl method or an equivalent combustion method.

  • Calculate nitrogen intake, fecal nitrogen, urinary nitrogen, and nitrogen retention (Nitrogen Intake - Fecal Nitrogen - Urinary Nitrogen).

Protocol 2: In Vitro Rumen Degradation of this compound

This protocol outlines a method for assessing the degradation of this compound by rumen microorganisms in a controlled laboratory setting.

1. Rumen Fluid Collection:

  • Collect rumen fluid from at least two cannulated donor animals that have been adapted to a diet similar in composition to the in vitro substrate.

  • Strain the rumen fluid through four layers of cheesecloth into a pre-warmed, insulated flask. Maintain anaerobic conditions by flushing with CO2.

2. In Vitro Incubation:

  • Prepare incubation vessels (e.g., serum bottles or tubes) containing a buffered mineral solution and the substrate (a standard forage or the complete diet).

  • Add a known amount of this compound to the experimental vessels. Include control vessels with no added nitrogen and vessels with a known NPN source like urea for comparison.

  • Inoculate the vessels with the prepared rumen fluid under a continuous stream of CO2.

  • Incubate the vessels in a shaking water bath at 39°C for various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

3. Sample Analysis:

  • At each time point, terminate the incubation by placing the vessels on ice.

  • Analyze the incubation fluid for ammonia concentration and residual this compound concentration.

  • Analytical methods for this compound can include high-performance liquid chromatography (HPLC).

Visualizations

Triuret_Metabolism_Pathway cluster_rumen Rumen cluster_host Host Animal This compound This compound (from feed) Ammonia Ammonia (NH3) This compound->Ammonia Hydrolysis Rumen_Microbes Rumen Microorganisms Rumen_Microbes->Ammonia Utilize Microbial_Protein Microbial Protein Ammonia->Microbial_Protein Synthesis Lower_GIT Lower Digestive Tract Microbial_Protein->Lower_GIT Digestion & Absorption Host_Protein Host Protein Synthesis Lower_GIT->Host_Protein

Caption: Putative metabolic pathway of this compound in the rumen.

Nitrogen_Balance_Workflow A Animal Adaptation (21 days) B Sample Collection (7 days) A->B C Feed Intake Measurement B->C D Fecal & Urine Collection B->D E Sample Analysis (Kjeldahl/Combustion) C->E D->E F Data Calculation E->F G Nitrogen Intake F->G H Fecal Nitrogen F->H I Urinary Nitrogen F->I J Nitrogen Retention G->J H->J I->J

Caption: Experimental workflow for a nitrogen balance study.

In_Vitro_Degradation_Workflow A Rumen Fluid Collection (Cannulated Donors) C Inoculation with Rumen Fluid A->C B Incubation Setup (Buffer, Substrate, this compound) B->C D Incubation at 39°C (Multiple Time Points) C->D E Termination of Incubation D->E F Sample Analysis (Ammonia, Residual this compound) E->F G Data Analysis (Degradation Rate) F->G

Caption: Workflow for in vitro rumen degradation of this compound.

References

Application Notes and Protocols for Triuret in Agricultural Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triuret in Agricultural Chemistry

This compound (C₃H₆N₄O₃), also known as carbonyldiurea, is a condensation product of urea. It is commonly found as an impurity in commercial urea-based fertilizers, arising from the pyrolysis of urea during the manufacturing process.[1][2] While often considered a byproduct, this compound's high nitrogen content and its chemical structure have prompted research into its potential role as a controlled-release nitrogen fertilizer.[3][4] Understanding its behavior in soil, its interaction with soil microbes, and its effects on plant growth is crucial for evaluating its potential applications in agriculture.

These application notes provide an overview of this compound's role in agricultural chemistry, with detailed protocols for its analysis and evaluation.

Application Note: this compound as a Potential Controlled-Release Nitrogen Fertilizer

2.1 Background

The efficiency of conventional urea fertilizer can be limited by its rapid hydrolysis to ammonia, which is susceptible to volatilization and leaching, leading to nitrogen loss and environmental pollution. Controlled-release fertilizers (CRFs) aim to synchronize nitrogen release with plant demand, thereby improving nutrient use efficiency. This compound, with its lower water solubility compared to urea, has been investigated as a potential CRF.[4] Its nitrogen becomes available to plants through microbial degradation in the soil.

2.2 Mechanism of Action: Microbial Degradation

The primary mechanism for the release of plant-available nitrogen from this compound is through microbial enzymatic degradation. A key enzyme in this process is This compound hydrolase (TrtA) , which has been identified in various soil bacteria, particularly those associated with plants.[1][2] TrtA catalyzes the hydrolysis of this compound to carboxybiuret, which then enters the biuret degradation pathway, ultimately yielding ammonia and carbon dioxide that can be utilized by plants.[1][2]

2.3 Proposed Experimental Workflow for Evaluation

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound as a controlled-release fertilizer.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Soil Behavior Studies cluster_2 Phase 3: Plant Response Trials cluster_3 Phase 4: Data Analysis and Conclusion A This compound Synthesis and Purification B Chemical and Physical Property Analysis A->B C Soil Incubation Study (N Mineralization) B->C D This compound Hydrolase Activity Assay in Soil C->D F Pot Experiments (Plant Growth and N Uptake) D->F E Phytotoxicity Assay E->F G Root Architecture Analysis F->G H Comparative Data Analysis G->H I Efficacy and Safety Conclusion H->I G This compound This compound Carboxybiuret Carboxybiuret This compound->Carboxybiuret this compound Hydrolase (TrtA) (+ H₂O, - NH₃) Biuret Biuret Carboxybiuret->Biuret Spontaneous Decarboxylation (- CO₂) Allophanate Allophanate Biuret->Allophanate Biuret Hydrolase (BiuH) (+ H₂O) Ammonia_CO2 2 NH₃ + 2 CO₂ Allophanate->Ammonia_CO2 Allophanate Hydrolase (+ H₂O, - NH₃)

References

Investigating Triuret as a Potential Hypokalemic Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triuret, a byproduct of purine degradation, has been identified as a molecule with a significant affinity for potassium ions. This property suggests its potential as a therapeutic agent for inducing hypokalemia, a condition characterized by low potassium levels in the blood. These application notes provide a comprehensive overview of this compound, including its chemical properties, proposed mechanism of action, and detailed protocols for its synthesis and preclinical evaluation as a hypokalemic agent. The provided methodologies are based on established preclinical testing guidelines and are intended to guide researchers in the systematic investigation of this compound's efficacy and safety.

Introduction

This compound, with the chemical formula C₃H₆N₄O₃, is a planar, hygroscopic, crystalline solid.[1] It is slightly soluble in cold water and more soluble in hot water.[1] Structurally, it is a linear chain of three urea units.[2] The key characteristic of this compound that suggests its potential as a hypokalemic agent is its ability to act as a flexible ligand for metal ions, with a demonstrated increased affinity for potassium ions in solution compared to other alkali metals.[3][4] This selective binding is attributed to the bidentate chelation of the potassium cation by two of this compound's carbonyl oxygens.[3]

Proposed Mechanism of Action

The primary proposed mechanism for this compound's potential hypokalemic effect is the chelation of potassium ions in the bloodstream. By forming a stable complex, this compound could effectively reduce the concentration of free potassium, leading to its increased excretion or redistribution. This direct binding and removal of potassium from circulation is a novel approach compared to traditional diuretic-based hypokalemic agents.

This compound Mechanism of Action This compound This compound Triuret_K_Complex This compound-Potassium Complex This compound->Triuret_K_Complex Chelation Bloodstream Bloodstream This compound->Bloodstream Administration K_ion Potassium Ion (K+) K_ion->Triuret_K_Complex Excretion Renal Excretion Triuret_K_Complex->Excretion Elimination

Figure 1: Proposed mechanism of this compound-induced hypokalemia.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common and efficient laboratory-scale synthesis involves the reaction of urea with dimethyl carbonate.[5]

Protocol: Synthesis of this compound from Urea and Dimethyl Carbonate

Materials:

  • Urea

  • Dimethyl carbonate (DMC)

  • Potassium methoxide (catalyst)

  • Methanol

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine urea and dimethyl carbonate in a molar ratio of 1.2:1.

  • Add potassium methoxide as a catalyst, approximately 0.8% of the total reactant weight.

  • Heat the reaction mixture to reflux with constant stirring for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with methanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot water to obtain pure this compound.

  • Dry the purified this compound in a desiccator. The expected yield is approximately 98%.[5]

Preclinical Evaluation of this compound as a Hypokalemic Agent

A systematic preclinical evaluation is necessary to determine the efficacy and safety of this compound. The following protocols outline a proposed workflow for in vivo studies in a rat model.

Preclinical Workflow cluster_0 Phase 1: Safety and Tolerability cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Comprehensive Analysis A Acute Oral Toxicity Study (OECD 423) B Dose Range Finding Study A->B Determine Starting Doses D Evaluation of this compound's Hypokalemic Effect B->D Select Doses for Efficacy Study C Induction of Hypokalemia Model C->D Provide Hypokalemic Model E Biochemical Analysis D->E Collect Samples F Histopathological Examination D->F Collect Tissues

References

Application Notes and Protocols for Triuret Hydrolase (TrtA) Enzyme Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triuret hydrolase (TrtA) is an enzyme that catalyzes the hydrolysis of this compound to carboxybiuret, which then enters the biuret biodegradation pathway.[1][2][3] This enzyme is a member of the isochorismatase-like hydrolase (IHL) protein family and exhibits high substrate specificity.[1][3] The study of TrtA is crucial for understanding nitrogen metabolism in certain bacteria and may have applications in agriculture and bioremediation.[1][2][4] These application notes provide detailed protocols for assaying TrtA activity and for screening potential inhibitors.

Enzyme Characteristics and Quantitative Data

TrtA from Herbaspirillum sp. BH-1 has been characterized to be highly efficient and specific for its substrate, this compound.[3] The enzyme shows significantly lower activity with biuret, demonstrating its exquisite substrate specificity.[1][2]

Table 1: Kinetic Parameters of this compound Hydrolase (TrtA)

ParameterValueSubstrateSource
KM20 µMThis compound[1][2][3]
kcat/KM6 x 105 M-1s-1This compound[1][2][3]

Table 2: Substrate Specificity of this compound Hydrolase (TrtA)

SubstrateRelative Activity (%)
This compound100
Biuret< 0.01[1][2]
Other tested substrates< 0.5[3]

Signaling Pathway and Experimental Workflow

The enzymatic reaction catalyzed by TrtA is the first step in the metabolic breakdown of this compound, funneling it into the biuret metabolism pathway. The overall process leads to the mineralization of this compound into ammonium and carbon dioxide.

Triuret_Metabolism This compound This compound Carboxybiuret Carboxybiuret This compound->Carboxybiuret TrtA TrtA This compound Hydrolase (TrtA) Biuret_Metabolism Biuret Metabolism (via BiuH) Carboxybiuret->Biuret_Metabolism Decarboxylation Mineralization Ammonium + Carbon Dioxide Biuret_Metabolism->Mineralization

Caption: Metabolic pathway of this compound degradation initiated by TrtA.

The general workflow for determining TrtA enzyme activity involves preparing the reaction mixture, initiating the reaction, and measuring the change in substrate or product concentration over time.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Buffer, Substrate (this compound), and Enzyme (TrtA) Mixture Prepare Reaction Mixture (Buffer + Substrate) Reagents->Mixture Initiate Add TrtA to Mixture to Start Reaction Mixture->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Measure Measure Product Formation or Substrate Depletion (e.g., HPLC, Coupled Assay) Incubate->Measure Analyze Calculate Reaction Rate and Enzyme Activity Measure->Analyze

Caption: General workflow for a this compound Hydrolase (TrtA) enzyme assay.

Experimental Protocols

Protocol 1: Standard this compound Hydrolase (TrtA) Activity Assay (HPLC-Based)

This protocol describes a method to determine the activity of TrtA by measuring the depletion of the substrate, this compound, using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified TrtA enzyme

  • This compound

  • Sodium Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Reaction quenching solution (e.g., 1 M HCl)

  • HPLC system with a C18 column

  • Mobile phase appropriate for separating this compound

  • Microcentrifuge tubes

  • Thermomixer or water bath

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.5.

    • Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer.

    • Dilute the purified TrtA enzyme to a suitable concentration (e.g., 0.1-1 µg/mL) in cold assay buffer. Keep the enzyme on ice.

  • Reaction Setup:

    • Set up a series of 1.5 mL microcentrifuge tubes.

    • For a standard 100 µL reaction, add 80 µL of assay buffer.

    • Add 10 µL of the this compound stock solution to achieve a final concentration of 1 mM (or desired concentration for kinetic studies).

    • Include a "no enzyme" control for each substrate concentration.

    • Pre-incubate the tubes at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding 10 µL of the diluted TrtA enzyme solution to each tube.

    • Mix gently and start a timer.

  • Incubation and Termination:

    • Incubate the reaction for a specific period (e.g., 10-30 minutes) during which the reaction is linear.

    • Terminate the reaction by adding 10 µL of 1 M HCl. This will denature the enzyme.

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction tubes at high speed (e.g., >13,000 x g) for 5 minutes to pellet the denatured protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Separate this compound from other components using a suitable C18 column and an isocratic or gradient mobile phase.

    • Monitor the absorbance at a wavelength where this compound absorbs (e.g., 210 nm).

    • Quantify the amount of remaining this compound by comparing the peak area to a standard curve of known this compound concentrations.

  • Calculation of Enzyme Activity:

    • Calculate the amount of this compound consumed (initial concentration minus final concentration).

    • Enzyme activity is expressed in units, where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Protocol 2: High-Throughput Screening of TrtA Inhibitors (Coupled Enzyme Assay)

This protocol outlines a conceptual coupled assay for high-throughput screening of potential TrtA inhibitors. This assay links the production of ammonia from the this compound degradation pathway to a detectable colorimetric or fluorescent signal. This requires the presence of downstream enzymes (like biuret hydrolase, allophanate hydrolase) that lead to ammonia production.

Principle:

TrtA produces carboxybiuret, which is further metabolized to biuret, allophanate, and finally to ammonia and carbon dioxide. The released ammonia can be detected using the Berthelot reaction or a glutamate dehydrogenase-coupled assay.

Materials:

  • Purified TrtA enzyme

  • Downstream enzymes (BiuH, AtzF, etc.) if not endogenously present and active

  • This compound

  • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5)

  • Potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Ammonia detection reagent kit (e.g., Berthelot reagents or a commercial kit)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare assay buffer, this compound stock solution, and TrtA enzyme solution as described in Protocol 1.

    • Prepare a solution containing the necessary downstream enzymes if required.

    • Prepare serial dilutions of inhibitor compounds.

  • Assay Setup in a 96-well Plate:

    • Add 2 µL of inhibitor solution (or DMSO for control) to each well.

    • Add 88 µL of a master mix containing the assay buffer, this compound, and downstream enzymes to each well.

    • Include controls:

      • Positive control (no inhibition): DMSO instead of inhibitor.

      • Negative control (no enzyme): Add buffer instead of TrtA.

  • Reaction Initiation and Incubation:

    • Initiate the reactions by adding 10 µL of the diluted TrtA enzyme to each well.

    • Mix the plate gently.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Stop the enzymatic reaction (e.g., by adding a quenching agent if compatible with the detection method).

    • Add the ammonia detection reagents to each well according to the manufacturer's instructions.

    • Incubate for color/fluorescence development.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control (DMSO).

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value for active compounds.

Percent Inhibition (%) = [ (Activitycontrol - Activityinhibitor) / Activitycontrol ] x 100

References

Application of Triuret in biochemical research studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triuret (C₃H₆N₄O₃), also known as carbonyldiurea, is a nitrogen-rich compound that has emerged as a molecule of interest in various fields of biochemical research.[1][2] Structurally, it consists of three urea units linked by carbonyl groups.[1] While initially identified as a byproduct of industrial urea pyrolysis, its presence and formation in biological systems have garnered significant attention.[1][2] this compound is a byproduct of purine degradation and can be formed endogenously through the oxidation of uric acid, particularly under conditions of oxidative stress.[3][4][5] Its potential role as a biomarker for certain pathological conditions, such as hypokalemia, and its involvement in nitrogen metabolism make it a valuable tool for researchers.[1][2][5] These application notes provide an overview of the current and potential applications of this compound in biochemical research, complete with detailed experimental protocols and data presentation.

Biochemical Significance and Applications

This compound's applications in biochemical research are primarily centered on its role in metabolic pathways, its potential as a biomarker, and its chemical properties.

  • Purine Metabolism and Oxidative Stress: this compound is a product of uric acid oxidation, a reaction that can be mediated by reactive species such as peroxynitrite.[3][4][5] This positions this compound as a potential biomarker for oxidative stress and related pathologies where elevated uric acid levels and oxidative damage are observed.

  • Potential Hypokalemic Agent: Research has shown that this compound has a higher affinity for potassium ions (K⁺) compared to other alkali metal ions like sodium (Na⁺).[5][6] This selective chelation suggests that this compound could act as a hypokalemic agent, contributing to electrolyte imbalances under conditions of its excessive formation.[5][6] This property is of interest in drug development for conditions where modulating potassium levels is beneficial.

  • Nitrogen Metabolism: In certain microorganisms, this compound is metabolized by the enzyme this compound hydrolase (TrtA), which breaks it down into biuret and ammonia.[1][7] This pathway is relevant in agricultural and environmental biochemistry, as this compound can be present as an impurity in urea-based fertilizers.[2][7] Studying this pathway can provide insights into microbial nitrogen utilization.

  • Chemical Synthesis and Drug Discovery: The synthesis of substituted this compound derivatives is an area of interest for developing novel therapeutic compounds.[5] Its unique structure provides a scaffold for creating libraries of compounds to be screened for various biological activities.

Data Presentation

Table 1: Kinetic Parameters of this compound Hydrolase (TrtA)
EnzymeSubstrateK_M_ (μM)k_cat_/K_M_ (M⁻¹s⁻¹)Source
This compound Hydrolase (TrtA)This compound206 x 10⁵[1]
Table 2: Substrate Specificity of this compound Hydrolase (TrtA)
SubstrateRelative Activity (%)Source
This compound100[8]
Biuret< 0.5[8]
Formylurea> Biuret[8]
1-Nitrobiuret> Biuret[8]
Methylene diureaNo detectable activity[8]
SuccinamideNo detectable activity[8]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • This compound standard (analytical grade)

  • Isotopically labeled this compound (e.g., ¹³C or ¹⁵N labeled) as an internal standard (if available)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Ultrapure water

  • Human urine samples

  • Agilent 1100 liquid chromatography system (or equivalent)

  • TSQ 7000 triple-quadrupole mass spectrometer (or equivalent) with ESI or APCI source[6]

2. Standard and Sample Preparation

  • This compound Stock Solution (5 mM): Dissolve 14.6 mg of this compound in 20 mL of ultrapure water with 50 µL of 30% ammonium hydroxide. Gentle heating and sonication may be required for complete dissolution. Caution: Excessive heating or high concentrations of ammonium hydroxide can degrade this compound.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to concentrations ranging from 0.1 µM to 100 µM.

  • Internal Standard Stock Solution: If using an isotopically labeled internal standard, prepare a stock solution at a concentration of 1 mM.

  • Urine Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples at 10,000 x g for 10 minutes to remove particulate matter.

    • Take 100 µL of the supernatant and add 10 µL of the internal standard stock solution.

    • Add 890 µL of 0.1% formic acid in water to bring the total volume to 1 mL.

    • Vortex for 30 seconds.

    • The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitored Transitions:

      • This compound: m/z 147 → m/z 104 (quantifier), m/z 147 → m/z 87 (qualifier)

      • Internal Standard: Monitor the appropriate transition for the labeled this compound.

    • Collision Gas: Argon at a pressure of 2.5 mTorr[6]

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the this compound to the internal standard against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the urine samples from the calibration curve.

Protocol 2: In Vitro Assay for this compound Hydrolase (TrtA) Activity

This protocol measures the activity of this compound hydrolase by quantifying the release of ammonia using a colorimetric assay.

1. Materials and Reagents

  • Purified this compound Hydrolase (TrtA) enzyme

  • This compound

  • Assay Buffer: 50 mM HEPES, pH 8.0

  • Ammonia Assay Kit (e.g., based on the Berthelot reaction)

  • 96-well microplate

  • Microplate reader

2. Procedure

  • Reaction Setup:

    • Prepare a 100 mM stock solution of this compound in the assay buffer.

    • In a microcentrifuge tube, prepare the reaction mixture:

      • 80 µL of Assay Buffer

      • 10 µL of 100 mM this compound solution (final concentration 10 mM)

    • Prepare a negative control by substituting the this compound solution with assay buffer.

    • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 10 µL of a known concentration of purified TrtA enzyme.

    • Incubate at 30°C for 10-30 minutes, ensuring the reaction stays within the linear range.

    • Stop the reaction by heat inactivation at 95°C for 5 minutes.

  • Ammonia Quantification:

    • Follow the instructions of the commercial ammonia assay kit.

    • Typically, this involves adding reagents that react with ammonia to produce a colored product.

    • Incubate as required by the kit.

    • Transfer the samples to a 96-well microplate.

  • Data Analysis:

    • Measure the absorbance at the wavelength specified by the kit manufacturer.

    • Create a standard curve using known concentrations of ammonium chloride.

    • Determine the concentration of ammonia produced in the enzymatic reaction from the standard curve.

    • Calculate the specific activity of the enzyme (µmol of ammonia produced per minute per mg of enzyme).

Protocol 3: In Vitro Assessment of this compound's Potassium Ion Chelation Potential

This protocol uses a potassium ion-selective electrode (ISE) to measure the change in free potassium ion concentration in the presence of this compound.

1. Materials and Reagents

  • This compound

  • Potassium Chloride (KCl)

  • Ionic Strength Adjustment (ISA) solution

  • Potassium Ion-Selective Electrode (ISE)

  • pH meter/Ion meter

  • Stirrer

2. Procedure

  • Electrode Calibration: Calibrate the potassium ISE according to the manufacturer's instructions using standard KCl solutions of known concentrations (e.g., 1 mM, 10 mM, 100 mM).

  • Measurement:

    • Prepare a 10 mM KCl solution in a beaker.

    • Add ISA to the KCl solution as recommended by the ISE manufacturer.

    • Place the calibrated potassium ISE and a reference electrode into the solution.

    • Stir the solution gently and record the initial potential (E_initial) once the reading stabilizes. This corresponds to the initial free K⁺ concentration.

    • Prepare a stock solution of this compound (e.g., 100 mM in deionized water).

    • Add a known volume of the this compound stock solution to the KCl solution to achieve a desired final this compound concentration (e.g., 10 mM).

    • Allow the solution to equilibrate while stirring.

    • Record the final potential (E_final) once the reading stabilizes.

  • Data Analysis:

    • The change in potential (ΔE = E_final - E_initial) is related to the change in free K⁺ concentration.

    • Using the calibration curve, determine the final free K⁺ concentration.

    • The difference between the initial and final free K⁺ concentrations represents the amount of potassium chelated by this compound.

    • This experiment can be repeated with other ions (e.g., NaCl) to assess selectivity.

Visualizations

Triuret_Metabolic_Pathway Uric_Acid Uric Acid This compound This compound Uric_Acid->this compound Oxidation Oxidative_Stress Oxidative Stress (e.g., Peroxynitrite) Oxidative_Stress->Uric_Acid Biuret Biuret This compound->Biuret Hydrolysis Ammonia Ammonia This compound->Ammonia Hydrolysis TrtA This compound Hydrolase (TrtA) TrtA->this compound Urea_Pyrolysis Urea Pyrolysis (Industrial) Urea_Pyrolysis->this compound Formation Urea Urea Urea->Urea_Pyrolysis

Caption: Metabolic pathways involving the formation and degradation of this compound.

Triuret_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Urine_Sample Urine Sample Centrifugation Centrifugation Urine_Sample->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Internal_Standard Add Internal Standard Supernatant_Collection->Internal_Standard Dilution Dilution Internal_Standard->Dilution LC_Separation LC Separation (C18 Column) Dilution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_MS_Detection Tandem Mass Spectrometry (MS/MS) Detection ESI->MS_MS_Detection Peak_Integration Peak Integration MS_MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Triuret_Hypokalemia_Hypothesis Oxidative_Stress Increased Oxidative Stress Uric_Acid_Oxidation Increased Uric Acid Oxidation Oxidative_Stress->Uric_Acid_Oxidation Triuret_Formation Increased this compound Formation Uric_Acid_Oxidation->Triuret_Formation K_Chelation Selective Chelation of K⁺ ions Triuret_Formation->K_Chelation Hypokalemia Hypokalemia (Low Serum Potassium) K_Chelation->Hypokalemia

References

Troubleshooting & Optimization

Technical Support Center: Prevention of Triuret Formation in Urea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate triuret formation during urea synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formation a concern in urea synthesis?

This compound is a linear trimer of urea, formed through the reaction of urea with its decomposition products. Its presence is undesirable as it is considered an impurity that can negatively impact the quality and performance of the final urea product, particularly in applications like fertilizers where high biuret and this compound content can be phytotoxic to certain crops.

Q2: What is the primary chemical pathway for this compound formation?

This compound formation is a multi-step process that begins with the thermal decomposition of urea.[1]

  • Urea Decomposition: When heated, urea decomposes to form ammonia (NH₃) and isocyanic acid (HNCO).

  • Biuret Formation: Isocyanic acid then reacts with another urea molecule to form biuret.

  • This compound Formation: Subsequently, biuret reacts with another molecule of isocyanic acid to yield this compound.

The overall reaction can be summarized as: 2 CO(NH₂)₂ ⇌ NH₂CONHCONH₂ (Biuret) + NH₃ NH₂CONHCONH₂ (Biuret) + HNCO ⇌ NH₂CONHCONHCONH₂ (this compound)

Q3: What are the key process parameters that influence this compound formation?

The formation of this compound is primarily influenced by four key parameters:

  • High Temperature: Elevated temperatures accelerate the initial decomposition of urea, leading to higher concentrations of the reactive intermediate, isocyanic acid.[2][3]

  • High Urea Concentration: A higher concentration of urea increases the likelihood of reactions leading to biuret and subsequently this compound.[2]

  • Long Residence Time: Extended periods at elevated temperatures provide more time for the multi-step reaction to proceed, resulting in higher this compound levels.[2][3]

  • Low Ammonia Concentration: Ammonia is a product of urea decomposition. According to Le Chatelier's principle, a low concentration of ammonia (or low partial pressure) will shift the equilibrium towards further urea decomposition, thereby favoring this compound formation.[2][3]

Q4: What are the acceptable limits for this compound in urea?

Acceptable limits for this compound are often encompassed within the specifications for biuret, a more commonly regulated impurity. For fertilizer-grade urea, the biuret content is typically specified to be below 1.5% by weight.[4] For more sensitive applications, such as foliar sprays on certain crops, a lower biuret content (and by extension, this compound) is required.

Troubleshooting Guides

Problem: High this compound concentration detected in the final urea product.

This guide provides a step-by-step approach to identify and resolve the root cause of elevated this compound levels in your urea synthesis.

Step 1: Verify Analytical Results

Before making significant changes to your process, it is crucial to confirm the accuracy of the high this compound measurement.

  • Action: Re-analyze the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). Ensure the HPLC system is properly calibrated and the standards are fresh.

Step 2: Review and Adjust Process Temperature

High temperatures are a primary driver of this compound formation.

  • Action:

    • Review the temperature logs of your reactor and any downstream processing steps where the urea solution is held at elevated temperatures.

    • Compare the operating temperatures against the recommended range for your specific process.

    • If the temperature is consistently high, gradually reduce it in small increments, allowing the system to stabilize after each adjustment.

  • Rationale: Lowering the temperature will decrease the rate of urea decomposition, thereby reducing the formation of isocyanic acid and, consequently, this compound.

Step 3: Evaluate and Optimize Residence Time

Prolonged exposure to high temperatures increases the extent of this compound formation.

  • Action:

    • Calculate the actual residence time of the urea solution in the high-temperature zones of your process.

    • Identify any areas where the solution might be held up or experiencing prolonged heating.

    • If possible, increase the throughput or adjust liquid levels to minimize the time the urea solution spends at elevated temperatures.

  • Rationale: Reducing the residence time limits the reaction time available for the formation of biuret and this compound.

Step 4: Assess and Control Ammonia Concentration

Sufficient ammonia partial pressure is critical to suppress the initial decomposition of urea.

  • Action:

    • Measure the ammonia concentration or partial pressure in the reactor.

    • If the ammonia level is low, consider increasing the ammonia feed or introducing an ammonia sparge into the molten urea.

  • Rationale: Increasing the ammonia concentration shifts the equilibrium of the urea decomposition reaction back towards urea, thereby inhibiting the formation of the precursors to this compound.

Step 5: Investigate the Impact of Moisture Content

While not a primary driver, high moisture content can influence the overall reaction environment.

  • Action:

    • Measure the moisture content of your urea product.

    • If it is higher than specified, investigate potential sources of water ingress in your process.

  • Rationale: While the direct impact on this compound formation is less pronounced than temperature or residence time, controlling moisture is crucial for overall product quality and stability. High moisture can lead to caking and other physical quality issues.[5]

Quantitative Data on Factors Influencing this compound Formation

The following tables summarize the impact of key parameters on the formation of urea decomposition byproducts, including this compound. Please note that specific values can vary depending on the exact experimental setup and conditions.

Table 1: Effect of Temperature on Urea Decomposition Byproduct Formation

Temperature (°C)Key ObservationsReference
> 133Melting of urea and initiation of decomposition.[6]
130 - 160Accelerated condensation of urea to biuret.[3]
175 - 185Optimal temperature range for urea synthesis; exceeding this can lead to a drop in conversion and increased byproduct formation.[4]
190 - 250Significant biuret decomposition and formation of cyanuric acid and other byproducts.[6]

Table 2: Influence of Ammonia and Residence Time on Biuret/Triuret Formation

ParameterConditionEffect on Biuret/Triuret FormationReference
Ammonia Pressure HighShifts equilibrium away from biuret/triuret formation.[7]
LowFavors urea decomposition and subsequent biuret/triuret formation.[2]
Residence Time ShortMinimizes time for byproduct formation reactions to occur.[3]
LongIncreases the extent of biuret and this compound formation.[2]

Experimental Protocols

Protocol 1: Determination of this compound and Biuret in Urea by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound and biuret in a urea sample.

1. Objective: To accurately quantify the concentration of this compound and biuret in a urea sample.

2. Materials and Reagents:

  • Urea sample

  • Biuret standard (analytical grade)

  • This compound standard (analytical grade)

  • Ultrapure water (HPLC grade)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Waters Atlantis T3, 4.6 mm × 250 mm, 3.5 µm)[2]

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Procedure:

  • Mobile Phase Preparation:

    • Use ultrapure water as the mobile phase.[2] Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of biuret and this compound standards.

    • Dissolve the standards in ultrapure water in separate volumetric flasks to prepare stock solutions of known concentrations.

    • Prepare a series of working standard solutions by diluting the stock solutions with ultrapure water to cover a suitable concentration range (e.g., 0.2-10 µg/mL).[2]

  • Sample Preparation:

    • Accurately weigh a known amount of the urea sample.

    • Dissolve the sample in a known volume of ultrapure water in a volumetric flask.

    • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: Waters Atlantis T3 (4.6 mm × 250 mm, 3.5 µm) or equivalent C18 column.[2]

    • Mobile Phase: Ultrapure water.[2]

    • Flow Rate: 0.9 mL/min.[2]

    • Detection Wavelength: 195 nm.[2]

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solution.

    • Identify the peaks for this compound and biuret based on their retention times compared to the standards.

    • Quantify the concentration of this compound and biuret in the sample using the calibration curve.

4. Data Interpretation: The concentration of this compound and biuret in the original urea sample can be calculated based on the dilution factor. The results should be reported in weight percentage (wt%).

Protocol 2: Laboratory-Scale Urea Synthesis with Minimized this compound Formation

This protocol provides a general guideline for synthesizing urea in a laboratory setting while minimizing the formation of this compound.

1. Objective: To synthesize urea with low levels of this compound impurity.

2. Materials and Reagents:

  • Ammonia (anhydrous or aqueous solution)

  • Carbon dioxide (gas)

  • High-pressure autoclave or reactor

  • Heating and stirring mechanism

  • Temperature and pressure controllers and monitors

  • Condenser for product workup

3. Procedure:

  • Reactor Setup:

    • Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions.

    • Pressurize the reactor with an inert gas (e.g., nitrogen) to check for leaks.

  • Reaction:

    • Introduce a measured amount of ammonia into the reactor.

    • Begin stirring and heating the reactor to the desired temperature (e.g., 180-190 °C).[8]

    • Once the temperature has stabilized, introduce carbon dioxide into the reactor to achieve the desired pressure (e.g., 140-175 bar).[8] Maintain a molar excess of ammonia to carbon dioxide.

    • Maintain the reaction at the set temperature and pressure for a specific residence time. To minimize this compound formation, keep the residence time as short as practically possible to achieve a reasonable conversion to urea.

  • Workup:

    • After the desired reaction time, cool the reactor to room temperature.

    • Carefully vent the excess pressure.

    • Open the reactor and collect the product mixture.

    • The product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to remove unreacted starting materials and byproducts.

4. Process Optimization to Minimize this compound:

  • Temperature Control: Maintain the reaction temperature at the lower end of the optimal range for urea formation to minimize thermal decomposition.

  • Residence Time: Use the shortest possible residence time that allows for acceptable urea yield.

  • Ammonia Excess: Ensure a significant molar excess of ammonia is present throughout the reaction to suppress urea decomposition.

  • Rapid Cooling: Once the reaction is complete, cool the product mixture rapidly to quench the reactions that lead to this compound formation.

Visualizations

Triuret_Formation_Pathway Urea1 Urea (CO(NH₂)₂) Heat Heat (>133°C) Urea1->Heat HNCO Isocyanic Acid (HNCO) Heat->HNCO + NH₃ NH3 Ammonia (NH₃) Biuret Biuret HNCO->Biuret Urea2 Urea (CO(NH₂)₂) Urea2->Biuret This compound This compound Biuret->this compound HNCO2 Isocyanic Acid (HNCO) HNCO2->this compound

Caption: Chemical pathway of this compound formation from urea.

Troubleshooting_Workflow Start High this compound Detected Verify Verify Analytical Result Start->Verify CheckTemp Review Temperature Logs Verify->CheckTemp Result Confirmed CheckTime Evaluate Residence Time CheckTemp->CheckTime CheckNH3 Assess Ammonia Concentration CheckTime->CheckNH3 InvestigateMoisture Investigate Moisture Content CheckNH3->InvestigateMoisture AdjustTemp Reduce Temperature InvestigateMoisture->AdjustTemp AdjustTime Minimize Residence Time AdjustTemp->AdjustTime AdjustNH3 Increase Ammonia Feed AdjustTime->AdjustNH3 ControlMoisture Control Moisture Source AdjustNH3->ControlMoisture Reanalyze Re-analyze Product ControlMoisture->Reanalyze Reanalyze->CheckTemp Problem Persists End This compound within Specification Reanalyze->End Problem Resolved

Caption: Troubleshooting workflow for high this compound formation.

References

Technical Support Center: Thermal Decomposition of Triuret

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the thermal decomposition of triuret. All information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during the thermal analysis of this compound.

Problem Possible Cause Solution
Inconsistent decomposition temperatures in TGA/DSC. 1. Variable heating rates: Different heating rates can shift the onset and peak decomposition temperatures.[1] 2. Sample heterogeneity: The presence of impurities or variations in crystalline structure can affect thermal stability. 3. Hygroscopic nature of this compound: Absorbed moisture can lead to an initial weight loss at lower temperatures, affecting the baseline and onset determination.1. Standardize heating rate: Use a consistent heating rate (e.g., 10 °C/min) for all experiments to ensure comparability. 2. Ensure sample purity: Use purified this compound (≥95%) for analysis.[2] Grind the sample to a fine powder for homogeneity. 3. Dry the sample: Dry the this compound sample in a desiccator or under vacuum at a low temperature (e.g., 40-50 °C) before analysis to remove absorbed water.
Unexpected peaks or steps in the TGA/DSC curve. 1. Presence of impurities: Contaminants from the synthesis of this compound, such as urea or biuret, will have their own decomposition profiles. 2. Reaction with crucible material: At elevated temperatures, the sample or its decomposition products might react with the crucible. 3. Instrumental artifacts: Baseline drift or noise can sometimes be misinterpreted as thermal events.1. Verify sample purity: Analyze the sample using techniques like HPLC or mass spectrometry to identify any impurities. 2. Use inert crucibles: Employ inert crucibles, such as alumina or platinum, to minimize the risk of reactions. 3. Run a blank curve: Perform a TGA/DSC run with an empty crucible to establish the instrument's baseline.
Difficulty in quantifying evolved gases (ammonia and isocyanic acid). 1. Inadequate gas analysis setup: The evolved gas analysis (EGA) system (e.g., MS or FTIR) may not be properly calibrated or sensitive enough. 2. Secondary reactions: Evolved gases can react with each other or with the residual sample, altering their composition before detection.1. Calibrate the EGA system: Use calibrated gas standards for ammonia and isocyanic acid to ensure accurate quantification. 2. Optimize experimental conditions: Use a high flow rate of an inert purge gas (e.g., nitrogen or argon) to quickly remove evolved gases from the furnace and minimize secondary reactions.
Weight loss exceeding theoretical values for the initial decomposition step. 1. Sublimation of this compound: A portion of the this compound may be sublimating before it decomposes. 2. Formation of volatile intermediates: Other volatile byproducts besides ammonia and isocyanic acid might be forming.1. Use a sealed pan with a pinhole: This can help to suppress sublimation while still allowing evolved gases to escape. 2. Analyze evolved gases comprehensively: Employ a coupled TGA-MS or TGA-FTIR system to identify all volatile species.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the expected thermal decomposition behavior of this compound?

A1: this compound undergoes a major thermal decomposition starting at approximately 192 °C.[2] This process primarily involves the release of ammonia (NH₃) and isocyanic acid (HNCO) as gaseous products.[2] The solid residue can further react at higher temperatures to form more stable compounds like cyanuric acid and ammelide.

Q2: What are the main products of this compound's thermal decomposition?

A2: The primary gaseous products are ammonia and isocyanic acid.[2] Under certain conditions, these can further react to form solid residues including cyanuric acid and ammelide.

Q3: How does the thermal decomposition of this compound relate to that of urea?

A3: The thermal decomposition of urea is a complex process where urea can polymerize to form biuret and subsequently this compound.[3] Therefore, the decomposition of this compound is an integral part of the overall thermal degradation of urea.[3]

Data Interpretation

Q4: How can I interpret the TGA curve of this compound?

A4: A typical TGA curve for this compound will show a significant weight loss step beginning around 192 °C, corresponding to the primary decomposition.[2] The percentage of weight loss in this step can be correlated with the stoichiometry of the decomposition reaction. Subsequent, smaller weight loss steps at higher temperatures may indicate the decomposition of secondary products.

Q5: What information does a DSC thermogram provide for this compound decomposition?

A5: The DSC thermogram will show endothermic or exothermic peaks associated with thermal events. The decomposition of this compound is expected to be an endothermic process, meaning you will observe a peak indicating heat absorption. The peak temperature and the area under the peak (enthalpy change) provide quantitative information about the decomposition process.

Experimental Design

Q6: What are the recommended settings for a TGA analysis of this compound?

A6: A standard TGA experiment for this compound can be performed with a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 20-50 mL/min). A sample size of 5-10 mg is typically sufficient.

Q7: Why is an inert atmosphere recommended for the thermal analysis of this compound?

A7: An inert atmosphere, such as nitrogen or argon, is used to prevent oxidative decomposition of the sample and its byproducts. This ensures that the observed thermal events are solely due to thermal decomposition.

Data Presentation

The following table summarizes the expected quantitative data for the thermal decomposition of pure this compound based on available literature.

Thermal Event Temperature Range (°C) Weight Loss (%) Associated Products
Initial Decomposition192 - 250~41%Ammonia (NH₃), Isocyanic Acid (HNCO)
Secondary Decomposition> 250VariableDecomposition of cyanuric acid and other residues

Note: The exact temperatures and weight loss percentages can vary depending on experimental conditions such as heating rate and sample purity.

Experimental Protocols

Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the thermal stability and decomposition profile of this compound.

Materials:

  • This compound (≥95% purity)

  • TGA instrument with a sensitive microbalance

  • Alumina or platinum crucibles

  • Nitrogen gas (high purity)

Procedure:

  • Instrument Preparation:

    • Turn on the TGA instrument and the nitrogen gas supply.

    • Perform any necessary calibrations (temperature and weight) as per the instrument's manual.

    • Set the purge gas (nitrogen) flow rate to 20-50 mL/min.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of finely ground this compound into a tared TGA crucible.

    • Record the exact weight.

  • TGA Measurement:

    • Place the crucible in the TGA furnace.

    • Program the instrument with the following temperature profile:

      • Equilibrate at 30 °C.

      • Ramp up to 600 °C at a heating rate of 10 °C/min.

    • Start the experiment and record the weight loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition and the temperature of maximum decomposition rate (from the derivative of the TGA curve).

    • Calculate the percentage weight loss for each decomposition step.

Differential Scanning Calorimetry (DSC) of this compound

Objective: To determine the thermal transitions and enthalpy of decomposition of this compound.

Materials:

  • This compound (≥95% purity)

  • DSC instrument

  • Aluminum crucibles and lids

  • Nitrogen gas (high purity)

Procedure:

  • Instrument Preparation:

    • Turn on the DSC instrument and the nitrogen gas supply.

    • Perform temperature and enthalpy calibrations using appropriate standards (e.g., indium).

    • Set the purge gas (nitrogen) flow rate to 20-50 mL/min.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of finely ground this compound into a tared aluminum DSC crucible.

    • Hermetically seal the crucible.

  • DSC Measurement:

    • Place the sealed sample crucible and an empty, sealed reference crucible in the DSC cell.

    • Program the instrument with the following temperature profile:

      • Equilibrate at 30 °C.

      • Ramp up to 400 °C at a heating rate of 10 °C/min.

    • Start the experiment and record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify and integrate any endothermic or exothermic peaks to determine the peak temperature and the enthalpy of the transition (ΔH).

Visualizations

Triuret_Decomposition_Pathway This compound This compound Decomposition Thermal Decomposition (>192 °C) This compound->Decomposition Ammonia Ammonia (gas) Decomposition->Ammonia Isocyanic_Acid Isocyanic Acid (gas) Decomposition->Isocyanic_Acid Further_Reaction Further Reaction Isocyanic_Acid->Further_Reaction Cyanuric_Acid Cyanuric Acid Further_Reaction->Cyanuric_Acid Ammelide Ammelide Further_Reaction->Ammelide

Caption: Thermal decomposition pathway of this compound.

TGA_Workflow Start Start Prep Prepare this compound Sample (5-10 mg, ground) Start->Prep TGA_Setup Set up TGA Instrument (N2 atmosphere, 10 °C/min) Prep->TGA_Setup Run Run TGA Experiment (30 °C to 600 °C) TGA_Setup->Run Analyze Analyze Data (Weight loss vs. Temp) Run->Analyze Report Report Results (Decomposition Temps, % Weight Loss) Analyze->Report End End Report->End

Caption: Experimental workflow for TGA analysis of this compound.

References

Technical Support Center: Stability of Triuret in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of triuret in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound, with the chemical formula C₃H₆N₄O₃, is a trimer of urea. Its stability in aqueous solutions is a critical factor in various research and industrial applications, including drug development and as an impurity in urea-based formulations. Understanding its stability is essential for ensuring the accuracy and reproducibility of experimental results, as its degradation can lead to the formation of different compounds that may interfere with the study or process.

Q2: What are the expected degradation pathways of this compound in an aqueous solution?

A2: this compound can degrade through several pathways depending on the conditions:

  • Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to form simpler compounds like urea and ammonia.

  • Decomposition: this compound can also decompose to form cyanuric acid and ammelide.

  • Enzymatic Degradation: In biological systems or in the presence of specific enzymes like this compound hydrolase, this compound is metabolized into biuret and subsequently to other compounds.

Q3: What factors can influence the stability of this compound in my aqueous solution?

A3: Several factors can affect the stability of this compound in an aqueous solution:

  • pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can accelerate degradation.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including the degradation of this compound. For sensitive experiments, it is advisable to work with freshly prepared solutions and consider performing experiments at lower temperatures if the protocol allows.

  • Presence of Enzymes: If the aqueous solution is part of a biological system (e.g., cell culture media, soil extract), enzymatic degradation by hydrolases may occur.

  • Presence of Other Reactants: The presence of strong oxidizing agents or other reactive species could potentially lead to the degradation of this compound.

Q4: I am observing a precipitate in my this compound solution. What could be the cause?

A4: Precipitation in a this compound solution can be due to a few reasons:

  • Low Solubility: this compound has limited solubility in cold water. If the concentration of your solution is close to its solubility limit, a decrease in temperature can cause it to precipitate.[1]

  • Degradation Product: One of the decomposition products of this compound, cyanuric acid, has low water solubility and could precipitate out of the solution if formed in sufficient quantity.

  • Salting Out: The presence of high concentrations of salts in your buffer could decrease the solubility of this compound, leading to precipitation.

Q5: How can I monitor the concentration of this compound and its degradation products in my experiment?

A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying this compound and its potential degradation products like urea, biuret, and cyanuric acid. A C18 reverse-phase column with a suitable mobile phase, such as a methanol/water gradient or an isocratic mobile phase with a buffer like ammonium acetate, can be used for separation.[2][3] UV detection is typically employed for quantification.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Degradation of this compound in the stock or working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment to minimize the impact of degradation over time.

    • Control Temperature: If possible, keep your stock and working solutions on ice or at a reduced temperature during the experiment.

    • Verify pH: Check the pH of your aqueous solution, as extremes in pH can accelerate hydrolysis.

    • Stability Check: Perform a quick stability check of this compound in your specific experimental buffer by incubating a sample and analyzing it by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours).

Issue 2: Unexpected peaks appearing in my analytical chromatogram (e.g., HPLC).

  • Possible Cause: Degradation of this compound into other compounds.

  • Troubleshooting Steps:

    • Identify Degradants: If possible, use analytical standards of potential degradation products (urea, biuret, cyanuric acid, ammelide) to identify the unknown peaks by comparing their retention times.

    • Analyze Degradation Conditions: Review your experimental conditions (pH, temperature, incubation time) to understand what might be causing the degradation.

    • Adjust Experimental Protocol: Based on the identified cause, modify your protocol. This could involve adjusting the pH, lowering the temperature, or reducing the incubation time.

Issue 3: Cloudiness or precipitation in the this compound solution upon storage or during an experiment.

  • Possible Cause: Poor solubility or precipitation of this compound or its degradation products.

  • Troubleshooting Steps:

    • Check Concentration and Temperature: Ensure the concentration of this compound is below its solubility limit at the storage or experimental temperature. This compound is known to precipitate at lower temperatures (e.g., between -5°C and 17°C).[1]

    • Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by HPLC after dissolution in a suitable solvent) to determine if it is this compound or a degradation product.

    • Consider a Co-solvent: If solubility is an issue, consider the use of a small percentage of a water-miscible organic co-solvent, if it does not interfere with your experiment. Always perform a vehicle control experiment.

Data Presentation

Due to the limited availability of specific quantitative kinetic data in the public domain, the following table summarizes the expected decomposition products of this compound under various conditions based on qualitative reports. Researchers are encouraged to perform their own stability studies to obtain quantitative data for their specific experimental systems.

ConditionPrimary Degradation PathwayMajor Expected Products
Acidic (low pH) HydrolysisUrea, Ammonia
Basic (high pH) HydrolysisUrea, Ammonia
Thermal (high temp.) DecompositionCyanuric Acid, Ammelide
Enzymatic Hydrolysis (by this compound Hydrolase)Carboxybiuret, Biuret, Ammonia

Experimental Protocols

Protocol: Assessment of this compound Stability in an Aqueous Solution

This protocol outlines a general procedure to determine the stability of this compound in a specific aqueous buffer at different temperatures.

1. Materials:

  • This compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer components for your aqueous solution of interest

  • HPLC-grade solvents (e.g., methanol, acetonitrile)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Temperature-controlled incubators or water baths

2. Preparation of Solutions:

  • This compound Stock Solution (e.g., 10 mM): Accurately weigh a known amount of this compound and dissolve it in high-purity water. Gentle heating and vortexing may be required to aid dissolution. Prepare this solution fresh.

  • Working Solution (e.g., 100 µM): Dilute the stock solution to the desired final concentration in your aqueous buffer of interest. Ensure the final pH is correctly adjusted.

3. Incubation:

  • Aliquot the working solution into multiple sealed vials for each temperature and time point to be tested.

  • Place the vials in incubators set at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Designate time points for analysis (e.g., 0, 1, 2, 4, 8, 24, 48 hours). The initial time point (t=0) sample should be analyzed immediately after preparation.

4. Sample Analysis by HPLC:

  • At each designated time point, remove one vial from each temperature condition.

  • If necessary, quench any ongoing reaction by adding a suitable solvent (e.g., a small volume of the initial mobile phase) and cooling the sample.

  • Analyze the samples by HPLC. An example of HPLC conditions is provided below:

    • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient of mobile phase A (e.g., 5 mM ammonium acetate in water, pH adjusted) and mobile phase B (e.g., methanol).

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection Wavelength: 195 - 210 nm

    • Injection Volume: 10 - 20 µL (Note: These conditions may need to be optimized for your specific system to achieve good separation of this compound and its potential degradation products.)

5. Data Analysis:

  • Integrate the peak area of this compound in each chromatogram.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of remaining this compound against time for each temperature condition. From this data, the half-life (t₁/₂) of this compound under each condition can be determined.

Mandatory Visualization

Triuret_Decomposition_Pathways This compound This compound Urea_Ammonia Urea + Ammonia This compound->Urea_Ammonia  Hydrolysis (Acidic/Basic pH) Cyanuric_Acid Cyanuric Acid + Ammelide This compound->Cyanuric_Acid  Decomposition (Thermal) Carboxybiuret Carboxybiuret This compound->Carboxybiuret Enzymatic Hydrolysis (this compound Hydrolase) Biuret Biuret Carboxybiuret->Biuret Spontaneous Decarboxylation Troubleshooting_Workflow Start Start: Unexpected Experimental Outcome (e.g., low activity, poor reproducibility) Check_Solution Is the this compound solution freshly prepared? Start->Check_Solution Prepare_Fresh Prepare fresh solution for each experiment Check_Solution->Prepare_Fresh No Check_Precipitate Is there any visible precipitate? Check_Solution->Check_Precipitate Yes Prepare_Fresh->Check_Precipitate Precipitate_Yes Investigate solubility issue: - Check concentration vs. temperature - Analyze precipitate - Consider co-solvent Check_Precipitate->Precipitate_Yes Yes Check_Degradation Analyze solution by HPLC for degradation products Check_Precipitate->Check_Degradation No Optimize_Conditions Optimize experimental conditions: - Adjust pH - Lower temperature - Reduce incubation time Precipitate_Yes->Optimize_Conditions Degradation_Present Degradation products detected? Check_Degradation->Degradation_Present No_Degradation Issue likely not due to this compound instability. Investigate other experimental parameters. Degradation_Present->No_Degradation No Degradation_Present->Optimize_Conditions Yes End End: Problem Resolved No_Degradation->End Optimize_Conditions->End

References

Purification of Triuret from synthesis byproducts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of triuret from its common synthesis byproducts, primarily biuret and cyanuric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound synthesis?

When this compound is synthesized via the pyrolysis of urea, the most common byproducts are biuret and cyanuric acid.[1][2] Unreacted urea may also be present in the crude product.

Q2: What is the general principle for purifying this compound from these byproducts?

The purification strategy leverages the significant differences in the solubility of this compound, biuret, and cyanuric acid in water at varying temperatures. This compound exhibits lower solubility in hot water compared to biuret and urea.[3] Cyanuric acid also has limited solubility in water, but its solubility increases with temperature.

Q3: Can you provide a summary of the solubility of this compound and its main byproducts in water?

Yes, the table below summarizes the available solubility data. Please note that quantitative data for this compound is limited, but procedural evidence indicates it is significantly less soluble than biuret in hot water.

Data Presentation: Solubility in Water ( g/100 mL)

Compound0°C25°C40°C50°C70°C75°C90°C105.5°C
This compound Slightly Soluble[4]Slightly Soluble[4]-More Soluble than cold[4]-Insoluble (for practical purposes of separation)[3]--
Biuret 1.23[5]2.01[4][5]4.59[5]7[4][5]17.5[5]20[4][5]-53.5[4][5]
Cyanuric Acid -0.2[1]----2.6[1]-
Urea -54.5[6]------

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low recovery of this compound after hot filtration.

  • Possible Cause: The temperature of the water used for washing the crude product was too high, leading to some dissolution of the this compound. While this compound is reported to be insoluble in hot water for separation purposes, excessively high temperatures might increase its solubility enough to cause losses.

  • Solution: Ensure the water temperature for the initial wash and filtration is maintained around 65-75°C.[3] Avoid boiling the mixture.

Issue 2: The filtrate, after cooling, does not yield biuret crystals.

  • Possible Cause 1: The initial volume of water used to dissolve the crude product was too large, resulting in a solution that is not saturated with biuret upon cooling.

  • Solution 1: Concentrate the filtrate by carefully evaporating some of the water and then allow it to cool again.

  • Possible Cause 2: The cooling process was too rapid.

  • Solution 2: Allow the filtrate to cool slowly to room temperature first, and then place it in an ice bath to encourage crystallization.

Issue 3: The purified biuret (from the cooled filtrate) is contaminated with a white, crystalline solid.

  • Possible Cause: Co-crystallization of biuret and cyanuric acid. Studies have shown that biuret and cyanuric acid can form a 1:1 co-crystal, particularly from solutions like methanol-water. This can also occur in aqueous solutions given their similar properties.

  • Solution:

    • pH Adjustment: The solubility of cyanuric acid can be significantly increased in an alkaline solution due to the formation of a cyanurate salt.[1] Carefully adding a base (e.g., sodium hydroxide) to the hot filtrate before cooling can help keep the cyanuric acid in solution while the biuret crystallizes.

    • Solvent System Modification: Experiment with different solvent systems for the recrystallization of the crude biuret. However, be aware of the potential for co-crystal formation in mixed solvents.

Experimental Protocols

Protocol 1: Purification of this compound by Hot Water Recrystallization

This protocol is based on the principle that this compound is significantly less soluble in hot water than biuret and urea.

Methodology:

  • Initial Wash: Suspend the crude this compound synthesis product in deionized water. Use approximately 1-2 times the mass of the crude product in water (e.g., 10 g of crude product in 10-20 mL of water).

  • Heating: Heat the suspension to approximately 65-75°C with constant stirring. Do not boil. This step aims to dissolve the more soluble biuret and urea byproducts.[3]

  • Hot Filtration: While the mixture is still hot, perform a vacuum filtration to separate the insoluble this compound.

  • Washing: Wash the collected this compound solid on the filter with a small amount of hot water (65-75°C) to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a moderate temperature.

  • Biuret Recovery (Optional): The filtrate contains dissolved biuret and potentially urea and cyanuric acid. Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to crystallize the biuret. Collect the biuret crystals by vacuum filtration.

Workflow for this compound Purification

G cluster_0 Crude Product Processing cluster_1 Purification Step cluster_2 Byproduct Recovery (Optional) crude Crude this compound Product (this compound, Biuret, Cyanuric Acid, Urea) suspend Suspend in Water crude->suspend heat Heat to 65-75°C suspend->heat hot_filtration Hot Vacuum Filtration heat->hot_filtration Hot Slurry wash Wash with Hot Water hot_filtration->wash filtrate Filtrate (Biuret, Urea, Cyanuric Acid in solution) hot_filtration->filtrate Hot Filtrate dry Dry Solid wash->dry pure_this compound Pure this compound dry->pure_this compound cool Cool Filtrate filtrate->cool crystallize Crystallize Biuret cool->crystallize filter_biuret Vacuum Filter crystallize->filter_biuret pure_biuret Purified Biuret filter_biuret->pure_biuret

Caption: Experimental workflow for the purification of this compound.

Signaling Pathways and Logical Relationships

Logical Relationship of Byproduct Formation from Urea Pyrolysis

The thermal decomposition of urea is a complex process that leads to the formation of biuret, which can then react further to form this compound. Cyanuric acid is also a significant byproduct that can be formed. The following diagram illustrates the general reaction pathways.

G Urea Urea Biuret Biuret Urea->Biuret Heat Cyanuric_Acid Cyanuric_Acid Urea->Cyanuric_Acid Heat (prolonged/higher temp) This compound This compound Biuret->this compound + Urea, Heat Biuret->Cyanuric_Acid Heat

Caption: Simplified reaction pathways in urea pyrolysis.

References

Technical Support Center: Triuret Synthesis from Urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields and other common issues encountered during the synthesis of triuret from urea.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound from urea?

A1: this compound can be synthesized from urea through several methods:

  • Thermal Decomposition: This is a common method where urea is heated, leading to the formation of biuret as an intermediate, which then reacts with isocyanic acid (also derived from urea decomposition) to form this compound.[1][2] The reaction is typically carried out by heating thin layers of urea to facilitate the escape of ammonia.[3]

  • Reaction with Phosgene: this compound can be prepared by treating urea with phosgene.[3]

  • Reaction with Dimethyl Carbonate (DMC): A cleaner and high-yield method involves the reaction of urea with dimethyl carbonate in the presence of a catalyst like potassium methoxide.[3][4][5]

  • Oxidation of Uric Acid: Historically, this compound was synthesized by the oxidation of uric acid with hydrogen peroxide.[3]

Q2: Why is the yield of this compound often low in thermal synthesis from urea?

A2: Low yields in the thermal synthesis of this compound are often due to the formation of various byproducts. The thermal decomposition of urea is a complex process that can lead to the formation of biuret, cyanuric acid, and ammelide, among other compounds.[4][6][7] The reaction conditions, particularly temperature, play a critical role in the product distribution. Higher temperatures can favor the formation of cyanuric acid.[8]

Q3: What is the role of biuret in this compound synthesis?

A3: Biuret is a key intermediate in the thermal synthesis of this compound from urea. The process involves the initial formation of biuret from the condensation of two urea molecules. Subsequently, biuret reacts with isocyanic acid (HNCO), another decomposition product of urea, to form this compound.[1] Therefore, controlling the concentration of biuret and urea is crucial for maximizing this compound yield.[8]

Q4: Are there any catalytic methods to improve the yield of this compound?

A4: Yes, catalytic methods have been developed to improve the synthesis of this compound. For instance, the reaction of urea with dimethyl carbonate (DMC) using potassium methoxide as a catalyst has been reported to achieve a high yield of 98.1%.[4][5] This method is considered a "clean and facile" synthesis under mild conditions.[5]

Q5: How can I purify the synthesized this compound?

A5: this compound can be purified from the reaction mixture based on its solubility properties. It is slightly soluble in cold water and ether but more soluble in hot water.[3] One purification method involves mixing the crude product with hot water and then filtering the mixture while hot to recover the insoluble this compound.[8] Another approach involves precipitating this compound from a urea-water solution by controlling the temperature and then capturing it using an ion exchange resin.[9][10]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Formation of byproducts like biuret and cyanuric acid.[4][7]- Incorrect reaction temperature. Higher temperatures favor cyanuric acid formation.[8]- Inefficient removal of ammonia, which can inhibit the forward reaction.[3]- Optimize reaction temperature. For thermal decomposition, a temperature range of 120-130°C has been suggested to favor biuret and this compound over cyanuric acid.[11]- Utilize a catalytic method, such as the reaction with dimethyl carbonate (DMC) and potassium methoxide, which has shown high yields.[4][5]- Ensure efficient removal of ammonia from the reaction vessel, for example, by conducting the reaction in thin layers or under reduced pressure.[3][11]
High Concentration of Biuret in the Final Product - The reaction of biuret to this compound is slower than the formation of biuret from urea.[8]- Insufficient reaction time for the conversion of biuret to this compound.- Increase the reaction time to allow for the conversion of biuret to this compound.- Control the concentration of urea in the reaction mixture. Maintaining a low urea concentration can favor the reaction of biuret with isocyanic acid to form this compound.[8]
Presence of Cyanuric Acid Impurity - High reaction temperatures.[8]- Prolonged heating at elevated temperatures.- Carefully control the reaction temperature to stay within the optimal range for this compound formation.- Avoid excessively long reaction times at high temperatures.
Difficulty in Product Isolation and Purification - Similar solubility profiles of this compound and byproducts.- Utilize the difference in solubility of this compound in hot and cold water for purification.[3][8]- Consider purification methods involving precipitation and ion exchange chromatography.[9][10]

Quantitative Data Summary

Table 1: Product Distribution in Thermal Decomposition of Urea

ComponentWeight Percentage (%)
Urea50.9 - 57
Biuret29.8 - 37.3
Cyanuric Acid3.0 - 4.2
This compound1.3 - 1.5

Source: Data compiled from experimental results of thermal decomposition of urea.[12]

Table 2: High-Yield Catalytic Synthesis of this compound

ReactantsCatalystMolar Ratio (Urea:DMC)Reaction Time (h)Catalyst Conc. (%)Yield (%)
Urea, Dimethyl Carbonate (DMC)Potassium Methoxide1.2 : 160.898.1

Source: Optimized conditions for the synthesis of this compound from urea and DMC.[5]

Experimental Protocols

Protocol 1: Thermal Synthesis of this compound from Urea

  • Preparation: Place a thin layer of urea in a suitable reaction vessel.

  • Heating: Heat the urea to a temperature between 120°C and 130°C.[11] It is crucial to maintain this temperature range to minimize the formation of cyanuric acid.

  • Reaction: Maintain the temperature and stir the molten urea vigorously. Ammonia gas will be evolved and should be removed from the system, for instance, by suction.[11] The reaction is continued until the mass solidifies, which can take several hours.

  • Purification:

    • Boil the resulting solid mass with 1-2 times its amount of water.

    • Filter the hot solution to separate the insoluble this compound.

    • The filtrate can be cooled to crystallize biuret.[11]

Protocol 2: High-Yield Synthesis of this compound using Dimethyl Carbonate (DMC)

  • Reactant Mixture: In a reaction flask, combine urea and dimethyl carbonate (DMC) in a molar ratio of 1.2:1.

  • Catalyst Addition: Add potassium methoxide as a catalyst, at a concentration of 0.8% relative to the reactants.[5]

  • Reaction: Heat the mixture and maintain the reaction for 6 hours under appropriate conditions (e.g., reflux).

  • Work-up: After the reaction is complete, the product can be isolated and purified. The specific work-up procedure may involve cooling, filtration, and washing with a suitable solvent.

Visualizations

Triuret_Synthesis_Pathway Urea1 Urea Isocyanic_Acid Isocyanic Acid Urea1->Isocyanic_Acid + Heat Ammonia1 Ammonia Urea1->Ammonia1 - NH3 Urea2 Urea Biuret Biuret Urea2->Biuret This compound This compound Biuret->this compound Ammonia2 Ammonia Biuret->Ammonia2 - NH3 Isocyanic_Acid->Biuret Isocyanic_Acid2 Isocyanic Acid Isocyanic_Acid2->this compound Troubleshooting_Logic Start Low this compound Yield Check_Temp Check Reaction Temperature Start->Check_Temp Check_Byproducts Analyze for Byproducts (Biuret, Cyanuric Acid) Check_Temp->Check_Byproducts Optimal Optimize_Temp Optimize Temperature (e.g., 120-130°C) Check_Temp->Optimize_Temp Too High Check_Byproducts->Optimize_Temp High Cyanuric Acid Consider_Catalyst Consider Catalytic Method (e.g., Urea + DMC) Check_Byproducts->Consider_Catalyst Multiple Byproducts Control_Conc Control Reactant Concentrations Check_Byproducts->Control_Conc High Biuret Improve_Purification Improve Purification Method Optimize_Temp->Improve_Purification Consider_Catalyst->Improve_Purification Control_Conc->Improve_Purification

References

Minimizing cyanuric acid impurity in Triuret production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing cyanuric acid impurity during Triuret synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production, with a focus on mitigating cyanuric acid formation.

Issue Potential Causes Recommended Solutions
High Levels of Cyanuric Acid in Final Product High reaction temperature.[1]Maintain the reaction temperature within the optimal range of 112°C to 140°C for pyrolysis-based methods.[2]
Prolonged reaction time.Monitor the reaction progress and avoid unnecessarily long heating periods.
Inefficient removal of ammonia.[3]Ensure efficient removal of ammonia gas from the reaction mixture, as its accumulation can favor side reactions leading to cyanuric acid.[4]
High initial urea concentration.[2]Carefully control the concentration of urea in the reaction mixture.[2]
Low Yield of this compound Suboptimal reaction temperature.Ensure the temperature is high enough for this compound formation but low enough to minimize cyanuric acid production.
Incomplete reaction.Increase the reaction time moderately while carefully monitoring for cyanuric acid formation.
Loss of product during purification.Optimize the purification process. Recrystallization from hot water can be effective, as this compound is more soluble in hot water than in cold.[3]
Difficulty in Removing Cyanuric Acid Similar solubility profiles of this compound and cyanuric acid in some solvents.Employ purification methods that exploit differences in solubility or chemical properties. Acid digestion of the crude product can convert impurities to cyanuric acid, which can then be more easily separated.[5]
Co-precipitation of this compound and cyanuric acid.Control the cooling rate during recrystallization to allow for selective precipitation of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cyanuric acid formation during this compound synthesis from urea?

A1: Cyanuric acid is primarily formed through the trimerization of isocyanic acid (HNCO), which is an intermediate in the thermal decomposition of urea.[1][6] High temperatures promote the formation of isocyanic acid, and its subsequent cyclization leads to the stable cyanuric acid ring.[7]

Q2: What are the recommended reaction conditions to favor this compound formation over cyanuric acid?

A2: To favor this compound formation, it is crucial to carefully control the reaction temperature, typically between 112°C and 140°C.[2] Additionally, maintaining a low concentration of urea and ensuring the efficient removal of ammonia byproduct can shift the equilibrium towards the desired product.[2][3]

Q3: Are there alternative synthesis routes for this compound that minimize cyanuric acid formation?

A3: Yes, alternative methods exist. One such method involves the reaction of urea with dimethyl carbonate in the presence of a catalyst like potassium methoxide, which has been shown to produce high yields of this compound under mild conditions.[8] Another route is the treatment of urea with phosgene.[3]

Q4: How can I effectively purify crude this compound to remove cyanuric acid?

A4: Purification can be achieved through several methods. Recrystallization from hot water is a common technique, leveraging the higher solubility of this compound in hot water compared to cold.[3] Another approach is to treat the crude product with a warm acid solution, such as sulfuric acid, which can selectively dissolve impurities.[5] In some cases, enzymatic methods using cyanuric acid hydrolase are being explored to specifically degrade cyanuric acid.[9][10]

Q5: What analytical techniques are suitable for quantifying cyanuric acid impurity in a this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for quantifying cyanuric acid.[11][12] Other techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for high sensitivity and specificity.[13]

Experimental Protocols

Protocol 1: Synthesis of this compound via Urea Pyrolysis
  • Preparation: Place a thin layer of urea in a reaction vessel equipped with a system for efficient ammonia removal.

  • Reaction: Heat the urea to a precisely controlled temperature between 120°C and 125°C.[14]

  • Monitoring: Monitor the reaction for the evolution of ammonia gas. The reaction is complete when ammonia evolution ceases.

  • Isolation: Cool the reaction mixture and collect the solid product.

  • Purification: Recrystallize the crude this compound from hot water to remove unreacted urea and byproducts like biuret and cyanuric acid.

Protocol 2: Quantification of Cyanuric Acid by HPLC
  • Standard Preparation: Prepare a series of standard solutions of known cyanuric acid concentrations in the mobile phase.

  • Sample Preparation: Accurately weigh a sample of the crude this compound and dissolve it in the mobile phase. Filter the solution to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.[11]

    • Mobile Phase: A buffered aqueous solution, for example, 0.005 M Na2HPO4 in a methanol:water mixture (e.g., 5:95 v/v), adjusted to a neutral pH.[11]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at approximately 225 nm.[11]

  • Analysis: Inject the prepared standards and sample solution into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of cyanuric acid in the sample by comparing its peak area to the calibration curve.

Visualizations

reaction_pathway Urea Urea Isocyanic_Acid Isocyanic Acid (HNCO) Urea->Isocyanic_Acid + Heat Biuret Biuret Urea->Biuret + Urea - NH3 Isocyanic_Acid->Biuret + Urea Cyanuric_Acid Cyanuric Acid (Impurity) Isocyanic_Acid->Cyanuric_Acid Trimerization This compound This compound (Desired Product) Biuret->this compound + Isocyanic Acid

Caption: Chemical pathways in this compound synthesis from urea.

troubleshooting_workflow start High Cyanuric Acid Detected check_temp Is Reaction Temperature > 140°C? start->check_temp reduce_temp Action: Reduce Temperature to 112-140°C check_temp->reduce_temp Yes check_time Is Reaction Time Excessive? check_temp->check_time No reduce_temp->check_time reduce_time Action: Optimize Reaction Time check_time->reduce_time Yes check_nh3 Is Ammonia Removal Inefficient? check_time->check_nh3 No reduce_time->check_nh3 improve_nh3 Action: Improve Ammonia Purge check_nh3->improve_nh3 Yes purify Implement Purification Protocol (e.g., Recrystallization, Acid Wash) check_nh3->purify No improve_nh3->purify end_node Cyanuric Acid Minimized purify->end_node

Caption: Troubleshooting workflow for minimizing cyanuric acid.

parameter_relationships cluster_params Reaction Parameters cluster_products Products Temperature Temperature Triuret_Yield This compound Yield Temperature->Triuret_Yield Promotes (in optimal range) Cyanuric_Acid_Formation Cyanuric Acid Formation Temperature->Cyanuric_Acid_Formation Strongly Promotes Reaction_Time Reaction Time Reaction_Time->Cyanuric_Acid_Formation Promotes Urea_Concentration Urea Concentration Urea_Concentration->Cyanuric_Acid_Formation Promotes Ammonia_Removal Ammonia Removal Ammonia_Removal->Triuret_Yield Favors Ammonia_Removal->Cyanuric_Acid_Formation Inhibits

Caption: Relationship between reaction parameters and product formation.

References

Technical Support Center: Separation of Triuret from Biuret

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the separation of triuret from biuret. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of biuret from its common impurity, this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions.

Issue 1: Poor Separation Efficiency During Crystallization

Q: My crystallization process is yielding a product with high this compound contamination. What can I do to improve the separation?

A: Poor separation during crystallization is a common issue due to the similar chemical structures and co-crystallization tendencies of biuret and this compound. Here are several troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. While water is a common solvent, its effectiveness can be limited. Consider using an alcoholic solvent like ethanol or methanol, as biuret has different solubility profiles in these compared to this compound, potentially leading to better separation. Recrystallization from an alcohol can yield biuret with a purity of over 99.5%.[1]

  • Fractional Crystallization: A single crystallization step may be insufficient. Implementing fractional crystallization, where the solution is cooled in stages to selectively crystallize one component before the other, can significantly improve purity.

  • Aqueous Ammonia Digestion: Treating the crude biuret mixture with a hot aqueous ammonia solution (at least 10% ammonia concentration) can help to convert this compound and other impurities into compounds that are more easily separated from biuret upon cooling and crystallization.[2]

  • Temperature Control: Carefully control the cooling rate. A slower cooling rate often allows for the formation of purer crystals. Rapid cooling can trap impurities within the crystal lattice.

Issue 2: Inaccurate Quantification of this compound and Biuret using Spectrophotometry

Q: I am using a spectrophotometric method (Biuret test) to determine protein concentration, but I suspect this compound is interfering with my results. How can I get an accurate measurement?

A: The traditional Biuret test for protein quantification is prone to interference from compounds containing peptide-like bonds, including this compound.[3][4]

  • Methodological Shift to HPLC: High-Performance Liquid Chromatography (HPLC) is a highly specific and accurate method for the simultaneous quantification of urea, biuret, and this compound.[3][5][6][7] Unlike spectrophotometric methods, HPLC separates the components before detection, eliminating cross-reactivity issues.

  • Enzymatic Assays: Consider using specific enzymes like biuret hydrolase or this compound hydrolase.[8] These enzymes can selectively degrade one component, allowing for accurate quantification of the other.

Issue 3: Co-elution of Biuret and this compound in HPLC

Q: My HPLC chromatogram shows overlapping peaks for biuret and this compound. How can I improve the resolution?

A: Co-elution in HPLC indicates that the chromatographic conditions are not optimized for separating these two closely related compounds.

  • Column Selection: The choice of the stationary phase is crucial. A C18 reversed-phase column is commonly used, but for better separation of these polar compounds, consider a more polar column like a propyl amino column.[3]

  • Mobile Phase Optimization:

    • Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[3][9]

    • pH: The pH of the mobile phase can significantly affect the retention of both analytes. Experiment with a phosphate buffer at different pH values (e.g., pH 6) to find the optimal separation window.[7]

    • Isocratic vs. Gradient Elution: If isocratic elution (constant mobile phase composition) is not providing sufficient resolution, a gradient elution (changing the mobile phase composition over time) might be necessary.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from biuret?

A1: The primary challenges stem from their similar chemical structures as they are both condensation products of urea.[10][11] This similarity leads to:

  • Similar Solubilities: Making separation by simple crystallization difficult.

  • Co-crystallization: The tendency to crystallize together from a solution.[2]

  • Interference in Analytical Methods: this compound can interfere with the colorimetric biuret test.[3]

Q2: Can I use adsorption chromatography to separate this compound from biuret?

A2: Yes, adsorption chromatography can be an effective method. Using a polar adsorbent like silica gel, you can selectively adsorb biuret from a solution containing both compounds. The biuret can then be recovered by eluting with a polar desorbent. This method has been shown to be capable of producing biuret with a purity of 99.9% or higher.[12]

Q3: What is the solubility of biuret and this compound in water?

A3: Biuret is soluble in hot water, with its solubility increasing significantly with temperature.[13][14] For instance, the solubility of biuret in 100g of water is approximately 2g at 25°C and increases to 20g at 75°C.[14] While specific solubility data for this compound under the same conditions is less commonly reported, it is generally less soluble in water than biuret, which forms the basis for separation by crystallization.

Q4: Are there any enzymatic methods for separating this compound and biuret?

A4: Yes, enzymatic methods offer a high degree of specificity. The use of biuret hydrolase can selectively degrade biuret, and similarly, this compound hydrolase can target this compound.[8] This approach can be used to remove one component from the mixture, leaving the other in a purified form.

Data Presentation

Table 1: Solubility of Biuret in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 g Water)
252.01[14]
507[14]
7520[14]
105.553.5[14]

Table 2: Comparison of Analytical Methods for Biuret and this compound

MethodPrincipleAdvantagesDisadvantages
Spectrophotometry (Biuret Test) Formation of a colored complex with copper ions in an alkaline solution.[4][15]Simple, rapid, and inexpensive.Prone to interference from this compound and other compounds with peptide-like bonds.[3]
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.[5][6]High specificity, accuracy, and simultaneous quantification of multiple components.[3][7]Requires more expensive equipment and expertise.
Enzymatic Assay Specific enzymatic degradation of either biuret or this compound.[8]Highly specific, can be used for targeted removal.Enzymes may be costly and require specific reaction conditions.

Experimental Protocols

Protocol 1: Separation of this compound from Biuret by Recrystallization from Ethanol

Objective: To purify biuret from a crude mixture containing this compound by recrystallization.

Materials:

  • Crude biuret containing this compound

  • Ethanol (95% or absolute)

  • Activated carbon

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Methodology:

  • Dissolve the crude biuret in a minimal amount of hot ethanol in an Erlenmeyer flask. The temperature should be kept near the boiling point of ethanol.

  • Add a small amount of activated carbon to the hot solution to decolorize it and adsorb minor impurities.

  • Simmer the solution for 5-10 minutes.

  • Perform a hot filtration using a pre-heated funnel to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Dry the purified biuret crystals in an oven at a temperature below its decomposition point (190-193°C).[14]

Protocol 2: HPLC Analysis of Biuret and this compound

Objective: To separate and quantify biuret and this compound in a sample using HPLC.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile phase: Phosphate buffer (e.g., 20 mM, pH 6.0) and acetonitrile (e.g., 95:5 v/v)

  • Biuret and this compound standards

  • Sample containing biuret and this compound

Methodology:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Prepare standard solutions of biuret and this compound of known concentrations.

  • Prepare the sample solution by dissolving a known amount of the sample in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample solution into the HPLC system.

  • Monitor the separation at a wavelength of 195-210 nm.

  • Identify the peaks for biuret and this compound by comparing their retention times with those of the standards.

  • Quantify the amount of biuret and this compound in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.

Visualizations

Experimental_Workflow_for_Biuret_Purification cluster_crystallization Crystallization Purification cluster_hplc HPLC Analysis for Purity Check crude Crude Biuret (with this compound) dissolve Dissolve in Hot Solvent (e.g., Ethanol) crude->dissolve hot_filter Hot Filtration (remove insolubles) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool filter_wash Filter and Wash Crystals cool->filter_wash pure_biuret Pure Biuret Crystals filter_wash->pure_biuret sample_prep Prepare Sample Solution pure_biuret->sample_prep inject Inject into HPLC sample_prep->inject separation Chromatographic Separation inject->separation detection UV Detection separation->detection quantification Quantification detection->quantification

Caption: Workflow for biuret purification by crystallization and subsequent purity analysis by HPLC.

Troubleshooting_HPLC_Separation start Poor HPLC Peak Resolution (Biuret & this compound Overlap) q1 Is the column appropriate? start->q1 sol1 Consider a more polar column (e.g., propyl amino) q1->sol1 No q2 Is the mobile phase optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Adjust solvent ratio Optimize pH Try gradient elution q2->sol2 No q3 Is the flow rate optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Try a lower flow rate q3->sol3 No end_node Improved Resolution q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Decision tree for troubleshooting poor HPLC separation of biuret and this compound.

References

Optimizing reaction conditions for Triuret synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for triuret synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound synthesis experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield Incomplete reaction: Reaction time may be too short or the temperature too low.Urea Pyrolysis: Increase reaction time and ensure the temperature is maintained within the optimal range of 112°C to 140°C.[1] Urea + DMC Method: Ensure a reaction time of at least 6 hours.[2]
Suboptimal reactant ratio: Incorrect stoichiometry can limit the formation of the desired product.Urea + DMC Method: Use a molar ratio of urea to dimethyl carbonate of 1.2:1 for optimal results.[2]
Catalyst inefficiency: The catalyst may be inactive or used in an insufficient amount.Urea + DMC Method: Use potassium methoxide as a catalyst at a concentration of 0.8% by weight.[2]
Formation of Byproducts (Biuret, Cyanuric Acid) High reaction temperature: Elevated temperatures, particularly above 140°C in urea pyrolysis, favor the formation of cyanuric acid.[1]Urea Pyrolysis: Carefully control the reaction temperature to stay within the 112°C to 140°C range.[1]
High initial urea concentration: A high concentration of urea can lead to rapid condensation to biuret.[1]Urea Pyrolysis: Maintain the urea concentration in the reaction mixture below 20 wt%, and preferably around 18 wt% or less.[1]
Reaction Mixture Agglomeration (Sticky Mass Formation) High urea concentration at elevated temperatures: This can lead to the formation of a plastic, sticky mass, especially during urea pyrolysis.[1]Urea Pyrolysis: Decrease the urea concentration as the reaction temperature is increased to avoid agglomeration.[1] Utilize an inert carrier liquid in the reaction.[1]
Difficulty in Product Isolation and Purification Co-precipitation of impurities: Urea and biuret may co-precipitate with this compound upon cooling.Hot Water Filtration: Mix the solid product mass with hot water (around 65°C). This compound is less soluble in hot water than urea and biuret and can be isolated by filtration.[1]
Low solubility of this compound: this compound is only slightly soluble in cold water, which can make recrystallization challenging.[3]Aqueous Ammonia: To prepare stock solutions, this compound can be dissolved in water with the addition of a small amount of ammonium hydroxide and gentle heating.[4] Cooling Precipitation with Ion Exchange: Cool the aqueous urea solution containing this compound to a temperature between -5°C and 17°C to precipitate the this compound. The cloudy solution can then be passed through an ion-exchange resin to capture the precipitated this compound.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently cited methods for this compound synthesis are:

  • Pyrolysis of Urea: This involves heating urea, typically in an inert liquid carrier, at temperatures between 112°C and 140°C.[1] While a common industrial route, it often results in this compound as a byproduct alongside biuret and cyanuric acid.[3][6]

  • Reaction of Urea with Dimethyl Carbonate (DMC): This method is reported to be a clean and high-yield synthesis (up to 98.1%) conducted under mild conditions in the presence of a potassium methoxide catalyst.[2][6]

  • Reaction of Urea with Phosgene: This is another synthetic route, which involves treating urea with phosgene.[3]

Q2: How can I minimize the formation of biuret and cyanuric acid during urea pyrolysis?

A2: To minimize byproduct formation during urea pyrolysis, it is crucial to carefully control the reaction conditions. The formation of cyanuric acid is favored at temperatures above 140°C.[1] Therefore, maintaining the reaction temperature between 112°C and 140°C is critical. Additionally, keeping the urea concentration below 20 wt% helps to reduce the rapid condensation of urea to biuret.[1]

Q3: What is the optimal catalyst and its concentration for the urea and dimethyl carbonate (DMC) method?

A3: For the synthesis of this compound from urea and DMC, potassium methoxide is an effective catalyst.[2][6] The optimal concentration of the catalyst has been reported to be 0.8% by weight.[2]

Q4: My reaction mixture becomes a sticky solid. How can I prevent this?

A4: The formation of a sticky, agglomerated mass is a common issue in the pyrolysis of urea, particularly when the urea concentration is high relative to the reaction temperature.[1] To prevent this, it is recommended to use an inert carrier liquid and to maintain a low urea concentration, especially as the temperature is increased. For instance, at 112°C, the urea concentration should be kept below 20 wt%.[1]

Q5: What are the recommended methods for purifying synthesized this compound?

A5: Several methods can be used for the purification of this compound:

  • Hot Water Washing: this compound has lower solubility in hot water compared to the common impurities urea and biuret. Washing the crude product with hot water (e.g., at 65°C) and then filtering will leave behind the more purified this compound.[1]

  • Cooling and Ion Exchange: For this compound in an aqueous urea solution, cooling the solution to between -5°C and 17°C will cause the this compound to precipitate, making the solution cloudy. Passing this cloudy solution through an ion-exchange resin can effectively capture the precipitated this compound.[5]

Q6: What analytical techniques are suitable for monitoring the reaction and characterizing the product?

A6: High-Performance Liquid Chromatography (HPLC) is a suitable method for the simultaneous determination of this compound, biuret, and urea, allowing for effective monitoring of the reaction progress and purity of the final product.[7][8] For structural characterization, techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS) are used.[2]

Quantitative Data Summary

Table 1: Reaction Conditions for this compound Synthesis from Urea and Dimethyl Carbonate (DMC) [2]

ParameterOptimal Value
Molar Ratio (Urea:DMC)1.2 : 1
CatalystPotassium Methoxide
Catalyst Concentration0.8% (by weight)
Reaction Time6 hours
Yield up to 98.1%

Table 2: Product Distribution in Urea Pyrolysis at 160°C [9]

ComponentWeight % in Product Mixture
Urea50.9%
Biuret29.8%
Cyanuric Acid3.0%
This compound1.3%

Experimental Protocols

Protocol 1: Synthesis of this compound via Pyrolysis of Urea in an Inert Carrier [1]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, add a biuret feedstock and an inert carrier liquid (e.g., a high-boiling point hydrocarbon).

  • Heating: Heat the slurry with agitation to the desired reaction temperature between 112°C and 140°C.

  • Urea Addition: Gradually add urea to the reaction mixture. The rate of addition should be controlled to maintain the urea concentration below 20 wt% of the total solids.

  • Reaction: Maintain the reaction at the set temperature with continuous stirring for a sufficient period to allow for the conversion to this compound (this can be several hours).

  • Work-up: After the reaction is complete, cool the mixture and separate the solid product from the liquid carrier by filtration.

  • Purification: Wash the solid product with hot water (approximately 65°C) to remove unreacted urea and biuret. The remaining solid is enriched this compound. Filter the hot suspension to collect the purified this compound.

Protocol 2: High-Yield Synthesis of this compound from Urea and Dimethyl Carbonate (DMC) [2]

  • Reactant Preparation: In a dry reaction flask, combine urea and dimethyl carbonate in a 1.2:1 molar ratio.

  • Catalyst Addition: Add potassium methoxide to the mixture at a concentration of 0.8% by weight of the reactants.

  • Reaction: Stir the reaction mixture at a mild temperature (specific temperature not cited, but typically mild conditions refer to temperatures moderately above room temperature, e.g., 40-60°C) for 6 hours.

  • Work-up and Purification: The work-up procedure is described as simple, which likely involves removal of any volatile components under reduced pressure and purification of the solid product, for example, by recrystallization or washing with a suitable solvent to remove any remaining impurities.

Visualizations

experimental_workflow_urea_pyrolysis cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Product Isolation and Purification prep1 Combine Biuret Feedstock and Inert Carrier Liquid prep2 Heat to 112-140°C with Agitation prep1->prep2 react1 Gradually Add Urea (<20 wt% of solids) prep2->react1 react2 Maintain Temperature and Stir react1->react2 workup1 Cool Reaction Mixture react2->workup1 workup2 Filter to Separate Solid Product workup1->workup2 workup3 Wash Solid with Hot Water (~65°C) workup2->workup3 workup4 Filter to Collect Purified this compound workup3->workup4

Caption: Workflow for this compound Synthesis via Urea Pyrolysis.

experimental_workflow_urea_dmc cluster_prep_dmc Reaction Preparation cluster_reaction_dmc Synthesis cluster_workup_dmc Work-up and Purification prep1_dmc Combine Urea and DMC (1.2:1 molar ratio) prep2_dmc Add Potassium Methoxide (0.8 wt%) prep1_dmc->prep2_dmc react1_dmc Stir at Mild Temperature for 6 hours prep2_dmc->react1_dmc workup1_dmc Remove Volatiles react1_dmc->workup1_dmc workup2_dmc Purify Solid Product (e.g., Recrystallization) workup1_dmc->workup2_dmc troubleshooting_logic cluster_solutions_yield Solutions for Low Yield cluster_solutions_byproducts Solutions for Byproducts cluster_solutions_agglomeration Solutions for Agglomeration start Start Synthesis issue Encounter Issue? start->issue low_yield Low Yield issue->low_yield Yes byproducts Byproduct Formation issue->byproducts Yes agglomeration Agglomeration issue->agglomeration Yes end Successful Synthesis issue->end No sol_yield1 Increase Reaction Time/ Temperature low_yield->sol_yield1 sol_yield2 Adjust Reactant Ratio low_yield->sol_yield2 sol_yield3 Check Catalyst Activity/ Concentration low_yield->sol_yield3 sol_byprod1 Control Temperature (Avoid >140°C for Pyrolysis) byproducts->sol_byprod1 sol_byprod2 Lower Urea Concentration byproducts->sol_byprod2 sol_agglo1 Decrease Urea Concentration with Increasing Temperature agglomeration->sol_agglo1 sol_agglo2 Use Inert Carrier Liquid agglomeration->sol_agglo2

References

Improving the solubility of Triuret for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving triuret for experimental use.

Troubleshooting Guide

Users may encounter challenges in dissolving this compound due to its low solubility in many common solvents at room temperature. This guide provides systematic steps to address these issues.

Issue: this compound is not dissolving or is dissolving very slowly in water at room temperature.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Step 1: Mechanical Agitation & Gentle Heating cluster_2 Step 2: pH Adjustment (for aqueous solutions) cluster_3 Step 3: Alternative Solvent cluster_4 Outcome start This compound powder remains suspended in water at room temperature step1 Vortex or sonicate the solution. Gently warm the solution (e.g., in a warm water bath). start->step1 Action step2 Cautiously add a small amount of dilute ammonium hydroxide solution and continue agitation. step1->step2 If still not dissolved end This compound successfully dissolved. step1->end If dissolved step3 Consider using an alternative solvent such as DMSO. step2->step3 If solubility remains low or if pH change is undesirable step2->end If dissolved step3->end If dissolved fail Consult further resources or consider alternative experimental approaches. step3->fail If still not dissolved G cluster_0 Preparation cluster_1 Dissolution cluster_2 Completion prep1 Weigh 14.6 mg this compound prep2 Add 20 mL Water prep1->prep2 prep3 Add 50 µL of 30% NH4OH prep2->prep3 diss1 Vortex Vigorously prep3->diss1 diss2 Gently Heat diss1->diss2 diss_note Alternate between agitation and heating diss1->diss_note complete Visually confirm complete dissolution diss1->complete diss3 Sonicate (~45 min) diss2->diss3 diss2->complete diss3->complete final_sol 5 mM this compound Solution complete->final_sol

Technical Support Center: Triuret Detection in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triuret detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the analysis of this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection in biological samples significant?

A1: this compound, also known as carbonyldiurea, is a byproduct of purine degradation.[1] An excess of its precursor, uric acid, is associated with several metabolic diseases.[1] this compound can be formed from the oxidation of urate by peroxynitrite.[1] Its detection in biological samples, such as urine, is of interest as it may be linked to conditions like hypokalemia (low potassium levels).[1][2]

Q2: What are the primary analytical methods for detecting this compound in biological samples?

A2: The most common and robust methods for this compound detection are based on chromatography and mass spectrometry.[2][3] High-Performance Liquid Chromatography (HPLC) coupled with UV detection or, more specifically, tandem mass spectrometry (MS/MS) is frequently employed for accurate quantification.[3][4][5] Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques used in mass spectrometry for this compound analysis.[2]

Q3: What are some of the main challenges when measuring this compound in complex biological samples like plasma or urine?

A3: Measuring this compound in complex biological samples presents several challenges, including:

  • Low concentrations: Endogenous levels of this compound can be very low, requiring highly sensitive analytical methods.

  • Matrix effects: Biological samples contain numerous compounds that can interfere with the detection of this compound, leading to inaccurate quantification.[6] This is a common challenge in mass spectrometry-based analyses.

  • Structural similarity to other compounds: this compound is structurally similar to other urea-based compounds like biuret and urea itself, which can lead to co-elution in chromatography and interference in some detection methods.[6][7]

  • Sample stability: The stability of this compound in biological samples during collection, processing, and storage is crucial for accurate results and needs to be carefully evaluated.

Q4: Can the biuret test be used for this compound detection?

A4: The biuret test is a colorimetric assay used to detect the presence of peptide bonds.[8][9] While this compound has bonds similar to peptide bonds, the biuret test is not specific for this compound and can be subject to interference from various substances in biological samples, including proteins, peptides, and certain amino acids.[6][10][11] Therefore, it is generally not suitable for the specific and accurate quantification of this compound in complex biological matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the detection of this compound in complex biological samples.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape or Resolution in HPLC - Inappropriate mobile phase composition.- Column degradation or contamination.- Co-elution with interfering compounds.[7]- Optimize the mobile phase gradient and pH. A common mobile phase consists of ammonium acetate with acetic acid and methanol.[3]- Use a guard column and ensure proper sample cleanup.- Employ a column with a different selectivity, such as a C18 or a specialized column for polar compounds.[5][6]
Low Signal Intensity or Poor Sensitivity in MS - Ion suppression from matrix components.- Inefficient ionization of this compound.- Suboptimal mass spectrometer settings.- Improve sample preparation to remove interfering substances (e.g., protein precipitation, solid-phase extraction).- Optimize ESI or APCI source parameters (e.g., spray voltage, gas flow, temperature).[3]- Perform tuning and calibration of the mass spectrometer using a this compound standard.
High Background Noise - Contaminated solvents or reagents.- Carryover from previous injections.- Non-specific binding in the analytical system.- Use high-purity solvents and freshly prepared reagents.- Implement a thorough wash cycle between sample injections.- Condition the HPLC column before analysis.[12]
Inconsistent or Non-Reproducible Results - Inconsistent sample preparation.- Instability of this compound in the sample or prepared extracts.- Fluctuations in instrument performance.- Standardize the sample preparation protocol and ensure consistency across all samples.- Investigate this compound stability under different storage conditions and minimize sample processing time.- Regularly perform system suitability tests and use an internal standard for quantification.
Matrix Effects Leading to Inaccurate Quantification - Co-eluting endogenous compounds enhancing or suppressing the this compound signal.[6]- Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for matrix effects.- Perform a matrix effect study by comparing the response of this compound in a pure solvent versus a sample matrix.- Dilute the sample to minimize the concentration of interfering substances, if sensitivity allows.
Quantitative Data Summary: HPLC Methods for this compound Detection
ParameterMethod 1[5]Method 2[7]
Column Waters Atlantis T3 (4.6 mm × 250 mm, 3.5 µm)Reversed-phase column
Mobile Phase Ultra-pure waterPhosphate buffer (pH 6)
Flow Rate 0.9 mL/min2 mL/min
Detection Wavelength 195 nm200 nm
Linear Range 0.2-10 µg/mLNot specified
Limit of Detection (LOD) 0.062 µg/mLNot specified
Limit of Quantification (LOQ) 0.206 µg/mLNot specified

Key Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Plasma/Serum

This protocol describes a general procedure for protein precipitation, a common method for cleaning up plasma or serum samples before HPLC-MS/MS analysis.

  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Add Internal Standard: Spike the sample with an appropriate internal standard (e.g., stable isotope-labeled this compound) to a known concentration.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to the sample.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to concentrate the analyte.

  • Analysis: The prepared sample is now ready for injection into the HPLC-MS/MS system.

Protocol 2: HPLC-ESI-MS/MS Analysis of this compound

This protocol outlines a general method for the instrumental analysis of this compound.[3]

  • HPLC System: An HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: 5 mM ammonium acetate with 0.1% acetic acid in water.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Spray Voltage: 4.5 kV.

    • Sheath Gas and Auxiliary Gas: High-purity nitrogen.

    • Capillary Temperature: 200°C.

    • Detection Mode: Selected Reaction Monitoring (SRM) for protonated this compound ([M+H]⁺ at m/z 147) and its characteristic fragment ions.[3][6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Biological Sample (Plasma, Urine) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms MS/MS Detection hplc->ms data Data Acquisition & Processing ms->data

Caption: A typical experimental workflow for this compound analysis in biological samples.

troubleshooting_logic start Inconsistent Results check_prep Review Sample Preparation Protocol start->check_prep check_stability Assess Analyte Stability check_prep->check_stability Consistent standardize_prep Standardize Protocol check_prep->standardize_prep Inconsistent check_instrument Evaluate Instrument Performance check_stability->check_instrument Stable optimize_storage Optimize Storage & Handling check_stability->optimize_storage Unstable system_suitability Perform System Suitability Tests check_instrument->system_suitability Fluctuating end Reproducible Results check_instrument->end Stable standardize_prep->check_stability optimize_storage->check_instrument system_suitability->end

Caption: A troubleshooting decision tree for addressing inconsistent results.

References

Validation & Comparative

Differentiating Triuret from Biuret Using High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation and quantification of triuret and biuret are critical in various fields, from fertilizer production to pharmaceutical manufacturing, where urea is a common starting material. Both this compound and biuret can be impurities that affect product quality and safety.[1][2][3] High-Performance Liquid Chromatography (HPLC) has emerged as a superior analytical technique for this purpose, offering significant advantages in speed, accuracy, and specificity over traditional spectrophotometric methods.[1][2] This guide provides an objective comparison of HPLC methods for separating this compound and biuret, supported by experimental data and detailed protocols.

Comparison of HPLC Methods

Several HPLC methods have been successfully developed for the simultaneous determination of biuret and this compound. The primary approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.[1][4] However, other techniques, such as those employing mixed-mode or specialized columns, have also proven effective.[5][6]

The choice of method often depends on the sample matrix and the specific requirements of the analysis. For instance, the presence of nitrates in fertilizer samples can interfere with detection at low UV wavelengths, necessitating the use of columns that can effectively separate these interfering compounds from biuret and this compound.[2]

Data Summary

The following table summarizes the performance of different HPLC methods for the separation of this compound and biuret based on published data. Retention time is a key parameter in HPLC for identifying compounds.[7]

Parameter Method 1: Reversed-Phase HPLC Method 2: Reversed-Phase HPLC with Phosphate Buffer Method 3: Specialized Column HPLC
Stationary Phase Waters Atlantis T3 (C18)[8]C18 Column[9]Propylamine Column[2][10]
Mobile Phase Ultra-pure water[8]5% Methanol / 95% Water[9]Acetonitrile / Water[10]
Flow Rate 0.9 mL/min[8]1.0 mL/min[9]Not Specified
Detection Wavelength 195 nm[8][11]200 nm[9]Below 200 nm[2]
Reported Analytes Urea, Biuret, this compound[8]Urea, Biuret, this compound[9]Biuret, Urea, other N-containing compounds[2]
Key Advantage Good resolution between urea, biuret, and this compound.[8]Effective separation of biuret and urea.[9]Good separation of biuret from urea and other compounds in complex matrices.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results. Below are the protocols for the key HPLC methods cited in this guide.

Method 1: Reversed-Phase HPLC with a C18 Column

This method, adapted from a study on the determination of biuret and this compound in urea, is notable for its simplicity and effectiveness.[8]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Waters Atlantis T3 column (4.6 mm × 250 mm, 3.5 µm particle size).[8]

  • Mobile Phase: Ultra-pure water.[8]

  • Flow Rate: 0.9 mL/min.[8]

  • Detection: UV at 195 nm.[8]

  • Sample Preparation: Dissolve the sample in the mobile phase (ultra-pure water), filter through a 0.22 µm filter, and inject into the HPLC system.

  • Analysis: The retention times for urea, biuret, and this compound are distinct, allowing for their individual quantification. The resolution between the peaks for these compounds was reported to be greater than 1.5.[8]

Method 2: Reversed-Phase HPLC with a Buffered Mobile Phase

This approach utilizes a common C18 column with a buffered mobile phase to achieve separation.[9]

  • Chromatographic System: An HPLC instrument with a UV detector.

  • Column: C18 reverse phase column.[9]

  • Mobile Phase: An isocratic mobile phase of 5% methanol and 95% water.[9]

  • Flow Rate: 1 mL/min.[9]

  • Detection: UV absorbance is measured at a wavelength of 200 nm.[9]

  • Sample Preparation: Prepare standards and samples by dissolving them in the mobile phase.

  • Analysis: Compounds are identified based on their retention times compared to authentic standards.[9]

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for differentiating this compound and biuret using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Standard Standard Weighing Standard->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Identification (Retention Time) Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General workflow for the HPLC analysis of this compound and biuret.

This guide provides a foundational understanding of how HPLC can be effectively utilized to differentiate and quantify this compound and biuret. For specific applications, further method development and validation are recommended to ensure optimal performance.

References

Comparative Analysis of Triuret and Biuret Toxicity in Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the phytotoxicity of triuret and biuret, two urea-related compounds with significant implications for agriculture and plant science research. This guide is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on available experimental data.

Executive Summary

Biuret, a well-documented phytotoxic compound, is a common impurity in urea-based fertilizers. Its detrimental effects on a wide range of plant species are characterized by leaf chlorosis, stunted growth, and interference with nitrogen metabolism and protein synthesis.[1] this compound, another urea derivative, has also demonstrated toxicity to plants, with evidence suggesting its harmful effects may be linked to its enzymatic conversion to biuret. However, a direct comparative analysis of their toxicity under identical experimental conditions is not well-documented in current literature, highlighting a critical knowledge gap. This guide synthesizes the existing data to provide a comparative overview of their known effects and methodologies for future research.

Data Presentation: Quantitative Toxicity Analysis

The following table summarizes the available quantitative data on the phytotoxicity of biuret. Due to the limited research on this compound's direct toxicity, quantitative data for this compound is scarce. The primary hypothesis is that this compound's toxicity is a function of its degradation into biuret.[2]

Plant SpeciesCompoundConcentrationObserved EffectReference
CitrusBiuret0.2 kg/ha (foliar)Detectable damage[3]
AvocadoBiuret50 ppm (foliar spray)Damage[3]
PotatoBiuret3 kg/ha (banded in soil)Inhibition of germination[3]
WheatBiuret0.2 - 0.5 kg/ha (foliar)Damage[3]
WheatBiuret6.0 kg/ha (banded in soil)Severe toxicity[3]
BarleyBiuret15 - 20 ppm (in soil)Inhibition of seed germination[3]
RiceBiuret1%, 2%, 3% in urea spray21%, 28%, 34% yield reduction, respectively[4]
AppleBiuret0.05%, 0.1%, 0.15% (w/v)No leaf damage when applied alone[5]
Citrus (Orange)Biuret< 0.5% in ureaNo phytotoxic symptoms[6]
Citrus (Orange)Biuret≥ 0.8% in ureaPhytotoxic symptoms[6]

Experimental Protocols

To facilitate further comparative research, this section outlines detailed methodologies for key experiments to assess and compare the phytotoxicity of this compound and biuret.

Seed Germination and Seedling Vigor Assay

This experiment determines the effect of this compound and biuret on seed germination and early seedling growth.

Materials:

  • Petri dishes with filter paper

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or radish)

  • Solutions of varying concentrations of this compound and biuret (e.g., 0, 10, 50, 100, 200 ppm)

  • Deionized water (control)

  • Growth chamber with controlled temperature and light conditions

Protocol:

  • Sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 5-minute wash in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile deionized water.

  • Place 20-30 seeds evenly on the filter paper in each Petri dish.

  • Add 5 mL of the respective test solution (or deionized water for the control) to each Petri dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber at a constant temperature (e.g., 25°C) with a defined light/dark cycle (e.g., 16h light / 8h dark).

  • Record the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle has emerged.

  • After 7 days, measure the radicle length and hypocotyl length of the seedlings.

  • Calculate the germination percentage and seedling vigor index.

Chlorophyll Content Determination

This protocol measures the impact of this compound and biuret on the photosynthetic pigment content, a key indicator of plant health.

Materials:

  • Plant leaves from treated and control plants

  • 80% acetone solution

  • Spectrophotometer

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

Protocol:

  • Collect a known weight (e.g., 0.1 g) of fresh leaf tissue from the plants exposed to different concentrations of this compound, biuret, and the control group.

  • Grind the leaf tissue in a mortar and pestle with 10 mL of 80% acetone until the tissue is completely macerated.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes.

  • Collect the supernatant and measure the absorbance at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.[7]

  • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll content using the following equations:

    • Chlorophyll a (mg/g) = [12.7(A663) - 2.69(A645)] × (V/1000 × W)

    • Chlorophyll b (mg/g) = [22.9(A645) - 4.68(A663)] × (V/1000 × W)

    • Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] × (V/1000 × W)

    • Where A is the absorbance at the respective wavelength, V is the final volume of the acetone extract (mL), and W is the fresh weight of the leaf tissue (g).

Measurement of Antioxidant Enzyme Activity (Catalase - CAT)

This assay helps to understand the oxidative stress induced by this compound and biuret.

Materials:

  • Plant leaf tissue

  • Phosphate buffer (pH 7.0)

  • Hydrogen peroxide (H2O2) solution

  • Spectrophotometer

Protocol:

  • Homogenize 0.5 g of fresh leaf tissue in 5 mL of ice-cold phosphate buffer.

  • Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C. The supernatant is the enzyme extract.

  • Prepare a reaction mixture containing phosphate buffer and the enzyme extract.

  • Initiate the reaction by adding a known concentration of H2O2.

  • Measure the decrease in absorbance at 240 nm for 1 minute using a spectrophotometer. The decomposition of H2O2 is indicated by a decrease in absorbance.

  • One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the potential signaling pathways affected by this compound and biuret toxicity.

Experimental_Workflow prep Preparation of This compound & Biuret Solutions treat Treatment Application prep->treat seed Seed Sterilization & Plating seed->treat growth Incubation in Growth Chamber treat->growth germ Germination Assay (Daily) growth->germ vigor Seedling Vigor Measurement (Day 7) growth->vigor data Data Analysis & Comparison germ->data vigor->data plant_growth Pot Culture Experiment plant_treat Foliar/Soil Application plant_growth->plant_treat plant_harvest Plant Harvest & Sample Collection plant_treat->plant_harvest chloro Chlorophyll Content Analysis plant_harvest->chloro enzyme Antioxidant Enzyme Activity Assay plant_harvest->enzyme chloro->data enzyme->data Signaling_Pathways cluster_0 This compound/Biuret Exposure cluster_1 Cellular Uptake & Conversion cluster_2 Affected Signaling Pathways cluster_3 Physiological Effects This compound This compound uptake Plant Cell Uptake This compound->uptake biuret Biuret biuret->uptake conversion This compound -> Biuret (Hypothesized) uptake->conversion n_metabolism Nitrogen Metabolism Interference uptake->n_metabolism protein_synthesis Inhibition of Protein Synthesis uptake->protein_synthesis chloroplast_dev Chloroplast Development Disruption uptake->chloroplast_dev conversion->biuret enzymatic growth_inhibition Stunted Growth n_metabolism->growth_inhibition protein_synthesis->growth_inhibition ros Reactive Oxygen Species (ROS) Production chloroplast_dev->ros chlorosis Chlorosis (Yellowing of Leaves) chloroplast_dev->chlorosis ros->chlorosis yield_reduction Reduced Crop Yield chlorosis->yield_reduction growth_inhibition->yield_reduction

References

Triuret vs. Cyanuric Acid: A Comparative Guide to Urea Impurities for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biopharmaceutical manufacturing and research, high-concentration urea solutions are indispensable for processes such as protein refolding and solubilization. However, the inherent instability of urea can lead to the formation of various impurities, with triuret and cyanuric acid being of significant concern. This guide provides an objective comparison of these two critical impurities, supported by their chemical properties, formation pathways, and potential impact on protein therapeutics, alongside detailed experimental protocols for their analysis.

Chemical and Physical Properties

This compound and cyanuric acid are both condensation products of urea, formed under thermal stress. Their distinct structures, however, give rise to different chemical and physical properties.

PropertyThis compoundCyanuric Acid
Chemical Formula C₃H₆N₄O₃C₃H₃N₃O₃
Molar Mass 146.10 g/mol 129.07 g/mol
Structure Linear trimer of ureaCyclic trimer of isocyanic acid
Appearance Colorless, crystalline, hygroscopic solidWhite, odorless crystalline powder
Solubility in Water Slightly soluble in cold water, more soluble in hot water2.7 g/L at 25 °C
Synthesis Formed by the reaction of biuret with isocyanic acid, or the pyrolysis of urea.Formed by the thermal decomposition of urea at temperatures typically above 175°C.[1]

Formation Pathways from Urea

The formation of both this compound and cyanuric acid from urea is initiated by the thermal decomposition of urea into ammonia and the highly reactive intermediate, isocyanic acid (HNCO). The subsequent reaction pathways diverge, leading to either the linear trimer (this compound) or the cyclic trimer (cyanuric acid).

The following diagram illustrates the key steps in the formation of these impurities from urea.

Urea_Impurities Urea Urea CO(NH₂)₂ Isocyanic_Acid Isocyanic Acid HNCO Urea->Isocyanic_Acid Heat (>152°C) Ammonia Ammonia NH₃ Urea->Ammonia Heat (>152°C) Biuret Biuret (H₂NCO)₂NH Urea->Biuret + Isocyanic Acid Cyanuric_Acid Cyanuric Acid (CNOH)₃ Isocyanic_Acid->Cyanuric_Acid Trimerization (Heat >175°C) This compound This compound (H₂NCONH)₂CO Biuret->this compound + Isocyanic Acid

References

Validating Triuret's Role in Uric Acid Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the products formed during the oxidation of uric acid, with a particular focus on validating the role of triuret as a specific biomarker for peroxynitrite-mediated oxidative stress. Uric acid, the final product of purine metabolism in humans, is a major antioxidant in the blood.[1] However, under conditions of oxidative stress, it can be oxidized by various reactive oxygen species (ROS) and reactive nitrogen species (RNS) to different products.[1] While allantoin is a well-known product of general oxidative stress, recent evidence highlights this compound as a specific product of the reaction between uric acid and peroxynitrite, a potent and damaging RNS.[2][3] This distinction is critical for understanding the specific pathways of oxidative damage in various pathological conditions.

Comparative Analysis of Uric Acid Oxidation Products

The oxidation of uric acid can proceed via several pathways, yielding different primary products depending on the oxidant involved. The table below summarizes the key products and characteristics of uric acid oxidation by peroxynitrite versus other common oxidants.

OxidantKey ProductsQuantitative Data/ObservationsAnalytical Method
Peroxynitrite (ONOO-) This compound , Allantoin, Alloxan, 6-aminouracilThis compound is a major and specific final product in aqueous buffers.[3][4] Allantoin and alloxan are also formed.[5] The reaction of urate with peroxynitrous acid has a second-order rate constant of approximately 4.8 x 10² M⁻¹s⁻¹.[5] In healthy individuals, urinary this compound levels are low (e.g., 0.12 ± 0.10 µg/mg creatinine).[4]LC-MS/MS
Hydroxyl Radical (•OH) Allantoin , Parabanic acid, Uric acid hydroperoxideAllantoin and parabanic acid are the predominant products.[6]HPLC with Diode Array Detector
Uricase (enzymatic) Allantoin This is the primary pathway in most mammals, but the uricase gene is inactive in humans.[2]N/A (in humans)

Signaling Pathways and Experimental Overview

The following diagrams illustrate the key reaction pathway of uric acid with peroxynitrite and a typical experimental workflow for the validation and quantification of its products.

UricAcid Uric Acid Intermediates Reactive Intermediates (e.g., Urate Radical) UricAcid->Intermediates Peroxynitrite Peroxynitrite (ONOO-) Peroxynitrite->Intermediates This compound This compound (Specific Product) Intermediates->this compound Major Pathway Allantoin Allantoin (Minor Product) Intermediates->Allantoin Minor Pathway OtherProducts Other Minor Products (e.g., Alloxan) Intermediates->OtherProducts Minor Pathway

Caption: Reaction of uric acid with peroxynitrite yielding this compound as the major product.

cluster_sample Sample Source cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing InVitro In Vitro Reaction (Uric Acid + Peroxynitrite) Dilution Dilution InVitro->Dilution BiologicalSample Biological Sample (Urine, Plasma) BiologicalSample->Dilution Filtration Filtration Dilution->Filtration ProteinPrecipitation Protein Precipitation (for plasma) Filtration->ProteinPrecipitation If applicable LCMS LC-MS/MS Analysis Filtration->LCMS ProteinPrecipitation->LCMS Quantification Quantification (this compound & Allantoin) LCMS->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Experimental workflow for the analysis of uric acid oxidation products.

Experimental Protocols

The following are detailed methodologies for the in vitro oxidation of uric acid by peroxynitrite and the subsequent quantification of this compound and allantoin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In Vitro Uric Acid Oxidation by Peroxynitrite

This protocol describes a method to study the reaction between uric acid and peroxynitrite in a controlled environment.

Reagents:

  • Uric Acid Stock Solution (10 mM): Dissolve uric acid in a minimal amount of 0.1 M NaOH and dilute with potassium phosphate buffer (pH 7.4) to the final concentration.

  • Peroxynitrite Solution: Commercially available or synthesized. The concentration should be determined spectrophotometrically before use.

  • Potassium Phosphate Buffer (0.1 M, pH 7.4) containing 0.1 mM DTPA (diethylenetriaminepentaacetic acid) to chelate trace metals.

  • Ascorbate (Vitamin C) Solution (optional, as a scavenger control).[4]

Procedure:

  • To a reaction vessel, add the uric acid stock solution to the potassium phosphate buffer to achieve the desired final concentration (e.g., 1 mM).

  • Initiate the reaction by adding a defined molar equivalent of peroxynitrite to the uric acid solution.[2]

  • Vortex the reaction mixture for 10-15 seconds.

  • Incubate the mixture at room temperature for a specified time (e.g., from minutes to several hours) to monitor the formation of products over time.[2] For instance, after 16 hours at room temperature, most intermediates are converted to this compound.[2]

  • Stop the reaction by flash-freezing in liquid nitrogen and store at -80°C until LC-MS/MS analysis.

  • For control experiments, add a scavenger like ascorbate to the uric acid solution before the addition of peroxynitrite to observe the inhibition of product formation.[4]

Simultaneous Quantification of this compound and Allantoin by LC-MS/MS

This protocol is adapted from a validated method for the analysis of uric acid metabolites in human urine and can be adapted for plasma samples.[2][4]

Sample Preparation:

  • Urine:

    • Thaw frozen urine samples at room temperature.

    • Dilute the urine 10-fold with deionized water.[7]

    • Centrifuge the diluted sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitates.[7]

    • Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.[7]

  • Plasma:

    • To 100 µL of plasma, add 400 µL of cold methanol to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is suitable.

  • Mobile Phase A: 5 mM ammonium acetate with 0.1% acetic acid in water.

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from 0% to 50% B over several minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).[2]

  • Monitored Transitions (Selected Reaction Monitoring - SRM):

    • This compound:

      • Parent Ion (m/z): 146.9[2]

      • Fragment Ions (m/z): 103.9, 86.9, 70.0 (quantification ion)[2]

    • Allantoin:

      • Parent Ion (m/z): 158.9[2]

      • Fragment Ions (m/z): 99.1, 73.1 (quantification ion), 61.2[2]

  • Collision Energy: Optimized for each transition (e.g., 25V).[2]

Quantification:

  • Prepare calibration curves for both this compound and allantoin using certified standards in a surrogate matrix (e.g., synthetic urine or stripped plasma).

  • Spike samples with a stable isotope-labeled internal standard for each analyte if available to correct for matrix effects and instrument variability.

  • Calculate the concentration of this compound and allantoin in the samples based on the standard curves.

Conclusion

The evidence strongly supports the role of this compound as a specific biomarker for the reaction of uric acid with peroxynitrite. While allantoin is a valid indicator of general oxidative stress, its formation is not specific to a single oxidant. The preferential formation of this compound in the presence of peroxynitrite provides a valuable tool for researchers to dissect the specific pathways of oxidative damage in various diseases, including cardiovascular and neurodegenerative disorders. The detailed experimental protocols provided in this guide offer a robust framework for the validation and quantification of these important biomarkers in both basic research and clinical settings.

References

A Comparative Guide to Triuret Synthesis: Efficiency and Purity Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development and chemical synthesis, the efficient production of high-purity compounds is paramount. Triuret, a derivative of urea, is a molecule of interest with various potential applications. This guide provides an objective comparison of common this compound synthesis methods, focusing on reaction efficiency (yield) and the purity of the final product. The information presented is supported by a review of published experimental data.

Comparison of Key Synthesis Methods

The synthesis of this compound can be approached through several chemical pathways. This guide focuses on three primary methods: the pyrolysis of urea, the reaction of urea with dimethyl carbonate (DMC), and the reaction of urea with thionyl chloride. Each method presents a unique balance of yield, purity, and operational complexity.

Synthesis MethodReagentsReported YieldKey ByproductsPurity Considerations
Pyrolysis of Urea UreaVariable (can be low as a byproduct, up to 45% in controlled processes)[1][2]Biuret, Cyanuric Acid[1][3]Requires careful control of temperature and urea concentration to maximize this compound formation and minimize cyanuric acid. Purification is necessary to remove significant amounts of byproducts.[1]
Urea & Dimethyl Carbonate (DMC) Urea, Dimethyl Carbonate, Potassium Methoxide (catalyst)Up to 98.1%[4]MethanolDescribed as a "clean and facile" synthesis with simple work-up, suggesting a high purity of the crude product.[4]
Urea & Thionyl Chloride Urea, Thionyl ChlorideUp to 30%[1]Biuret, Sulfur-containing compoundsThe reaction can lead to a mixture of products, and purification is required to isolate this compound.[1]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for replicating and evaluating synthesis methods. Below are summaries of the methodologies for the discussed this compound synthesis routes.

Synthesis of this compound via Pyrolysis of Urea

This method involves the controlled heating of urea. The formation of this compound is favored under specific temperature and concentration conditions to minimize the formation of the common byproduct, cyanuric acid.[1]

Experimental Protocol:

A process for preparing this compound by pyrolysis involves heating a mixture of urea and a biuret feedstock in an inert liquid carrier. The reaction temperature is maintained between 112°C and 140°C. The concentration of urea in the reaction mixture is carefully controlled to minimize the formation of cyanuric acid.[1] For instance, at 132°C, the urea concentration is ideally kept at or below 6% by weight of the solids to favor this compound formation.[1] After the reaction, the solid product, which can contain up to 45% this compound, is recovered.[1] Purification can be achieved by mixing the product with hot water (around 65°C) and filtering the hot mixture to isolate the less soluble this compound.[1]

Synthesis of this compound from Urea and Dimethyl Carbonate (DMC)

This method is reported to be a high-yield and clean synthesis route for this compound.[4]

Experimental Protocol:

Urea and dimethyl carbonate are reacted in the presence of a catalytic amount of potassium methoxide under mild conditions.[4] A typical procedure involves reacting urea and dimethyl carbonate in a molar ratio of 1.2:1.[4] The reaction is carried out for approximately 6 hours with about 0.8% (by weight of urea) of potassium methoxide as the catalyst.[4] The reaction mixture is then worked up to isolate the this compound. The high reported yield of 98.1% suggests that the product is of high purity with minimal side products.[4]

Synthesis of this compound from Urea and Thionyl Chloride

This method provides a route to this compound, although with a more moderate yield compared to the DMC method.[1]

Experimental Protocol:

The synthesis involves the reaction of urea with thionyl chloride. While specific, detailed public-domain protocols for maximizing this compound yield are less common, the reaction generally involves the deamination of urea.[1] The reaction can produce a mixture of products, including biuret.[5] A reported yield of up to 30% suggests that optimization of reaction conditions is critical and that purification of the resulting this compound is necessary.[1]

Visualization of Experimental Workflows

To better illustrate the procedural flow of each synthesis method, the following diagrams have been generated using the DOT language.

Urea_Pyrolysis_Workflow cluster_prep Preparation cluster_reaction Pyrolysis Reaction cluster_purification Purification Urea Urea Reaction_Mixture Reaction Mixture (112-140°C) Urea->Reaction_Mixture Biuret_Feedstock Biuret Feedstock Biuret_Feedstock->Reaction_Mixture Inert_Carrier Inert Liquid Carrier Inert_Carrier->Reaction_Mixture Crude_Product Crude Product (up to 45% this compound) Reaction_Mixture->Crude_Product Cooling Hot_Water_Wash Hot Water Wash (~65°C) Crude_Product->Hot_Water_Wash Filtration Hot Filtration Hot_Water_Wash->Filtration Triuret_Product Purified this compound Filtration->Triuret_Product

Caption: Workflow for this compound Synthesis via Urea Pyrolysis.

DMC_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Urea Urea Reaction Reaction (Mild Conditions, ~6h) Urea->Reaction DMC Dimethyl Carbonate DMC->Reaction Catalyst Potassium Methoxide Catalyst->Reaction Workup Simple Work-up Reaction->Workup Triuret_Product High-Purity this compound (up to 98.1%) Workup->Triuret_Product

Caption: Workflow for this compound Synthesis from Urea and DMC.

Thionyl_Chloride_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Urea Urea Reaction Reaction Urea->Reaction Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Purification Crude_Product->Purification Triuret_Product Purified this compound (up to 30%) Purification->Triuret_Product

References

A Comparative Guide to the Enzyme Kinetics of Triuret Hydrolase and Biuret Hydrolase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biochemical research, understanding the nuances of enzyme kinetics is paramount. This guide provides an objective comparison of Triuret hydrolase (TrtA) and Biuret hydrolase (BiuH), two enzymes from the isochorismatase-like hydrolase (IHL) protein family.[1][2] While both are cysteine hydrolases involved in nitrogen metabolism, they exhibit distinct substrate specificities and kinetic profiles.[1][2][3][4]

Introduction to the Enzymes

This compound hydrolase (TrtA) is an enzyme that catalyzes the first step in the metabolic breakdown of this compound, a compound found as an impurity in urea-based fertilizers and endogenously in some organisms.[1][5][6] The discovery of TrtA established the this compound biodegradation pathway, which funnels into the well-established biuret metabolic pathway.[1][5]

Biuret hydrolase (BiuH) is a key enzyme in the mineralization of cyanuric acid, a metabolite of s-triazine compounds like herbicides.[2][3][7] It catalyzes the hydrolysis of biuret, an intermediate in this pathway, to allophanate and ammonia.[3][4][7]

Both TrtA and BiuH belong to the IHL superfamily and share a catalytic triad of cysteine, aspartate, and lysine residues essential for their hydrolytic activity.[2][3][8] Despite structural similarities and近乎 identical active sites, their substrate specificity is remarkably different, a feature attributed to second-shell residues surrounding the active site.[1][2][5][6]

Quantitative Data Comparison

The kinetic parameters of an enzyme, including the Michaelis constant (Km) and the catalytic efficiency (kcat/Km), provide a quantitative measure of its performance. A low Km value indicates a high affinity of the enzyme for its substrate.[9][10][11] The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

The following table summarizes the key kinetic parameters for this compound hydrolase from Herbaspirillum sp. BH-1 and Biuret hydrolase from Rhizobium leguminosarum bv. viciae 3841.

Kinetic ParameterThis compound Hydrolase (TrtA)Biuret Hydrolase (BiuH)
Substrate This compoundBiuret
Km (Michaelis constant) 20 µM[1][5]23 ± 4 µM[4]
kcat/Km (Catalytic Efficiency) 6.1 x 10⁵ M⁻¹s⁻¹[2]1.7 x 10⁵ M⁻¹s⁻¹[4]
Substrate Specificity Highly specific for this compound; exhibits four orders of magnitude less activity with biuret.[1][5]Highly specific for biuret; does not react with carboxybiuret.[3][4]

Metabolic Pathways and Regulation

This compound and biuret metabolism are interconnected, with the TrtA-catalyzed reaction feeding into the pathway involving BiuH.

  • This compound Degradation: this compound hydrolase (TrtA) initiates the breakdown of this compound by hydrolyzing it to produce carboxybiuret and one molecule of ammonia.[2]

  • Biuret Degradation: Carboxybiuret, the product of the TrtA reaction (and also the unstable product of cyanuric acid hydrolase), can decarboxylate to form biuret.[4][7][12] Biuret hydrolase (BiuH) then hydrolyzes biuret into allophanate and ammonia.[3][4][7]

  • Final Steps: The pathway converges at allophanate, which is subsequently hydrolyzed by allophanate hydrolase (AtzF) to ammonia and carbon dioxide, completing the mineralization process.[2][12]

In bacteria like Herbaspirillum sp., the genes encoding these sequential enzymes (TrtA, BiuH, AtzF) are often found clustered in an operon, indicating a coordinated regulation in response to the presence of this compound or biuret.[1][2][6]

MetabolicPathway cluster_this compound This compound Pathway cluster_cyanuric_acid Cyanuric Acid Pathway cluster_biuret Biuret Pathway This compound This compound TrtA This compound hydrolase (TrtA) This compound->TrtA + H₂O Carboxybiuret Carboxybiuret TrtA->Carboxybiuret - NH₃ Biuret Biuret Carboxybiuret->Biuret - CO₂ (non-enzymatic or TrtB-assisted) CyanuricAcid Cyanuric Acid AtzD Cyanuric Acid hydrolase (AtzD) CyanuricAcid->AtzD + H₂O AtzD->Carboxybiuret BiuH Biuret hydrolase (BiuH) Biuret->BiuH + H₂O Allophanate Allophanate BiuH->Allophanate - NH₃ AtzF Allophanate hydrolase (AtzF) Allophanate->AtzF + H₂O Products 2 NH₃ + 2 CO₂ AtzF->Products

Caption: Metabolic pathways for this compound and cyanuric acid degradation.

Experimental Protocols

The determination of enzyme kinetic parameters requires precise and reproducible experimental methodologies.

1. Expression and Purification: The genes for this compound hydrolase (trtA) and Biuret hydrolase (biuH) are typically cloned into an expression vector (e.g., pET vectors) and transformed into E. coli for overexpression.[2][4] The resulting His-tagged proteins are then purified from cell lysates using affinity chromatography (e.g., Ni-NTA).

2. Enzyme Activity Assays: The rate of the enzymatic reaction is measured by monitoring the production of ammonia.

  • For Biuret Hydrolase (BiuH): A coupled-enzyme assay with glutamate dehydrogenase (GDH) is commonly used.[3] BiuH produces ammonia, which is then used by GDH to convert α-ketoglutarate to glutamate. This reaction oxidizes NADH to NAD⁺, and the corresponding decrease in absorbance at 340 nm is monitored spectrophotometrically. The rate of NADH depletion is directly proportional to the rate of ammonia production by BiuH.[3]

  • For this compound Hydrolase (TrtA): Ammonia production can be quantified using the Berthelot reaction.[2] This colorimetric assay involves reacting ammonia with phenol and hypochlorite under alkaline conditions to produce a blue indophenol dye, whose absorbance is measured at approximately 630-660 nm.

3. Determination of Kinetic Parameters (Km and Vmax): To determine Km and Vmax, the initial reaction rates are measured at various substrate concentrations while keeping the enzyme concentration constant.[9] The data of reaction velocity (v) versus substrate concentration ([S]) are then fitted to the Michaelis-Menten equation using non-linear regression analysis software, such as GraphPad Prism.[3][9]

ExperimentalWorkflow cluster_prep Enzyme Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Cloning Gene Cloning (trtA or biuH) Expression Protein Expression in E. coli Cloning->Expression Purification Affinity Chromatography Expression->Purification Setup Prepare Reactions: - Buffer - Purified Enzyme - Varying [Substrate] Purification->Setup Incubation Incubate at Constant Temperature Setup->Incubation Measurement Measure Initial Rates (e.g., Ammonia Production) Incubation->Measurement Plotting Plot Velocity (v) vs. [Substrate] Measurement->Plotting Fitting Non-linear Regression (Michaelis-Menten Fit) Plotting->Fitting Results Determine Km and Vmax Fitting->Results

Caption: General experimental workflow for enzyme kinetic analysis.

Conclusion

This compound hydrolase (TrtA) and Biuret hydrolase (BiuH) are excellent examples of evolutionary divergence within an enzyme superfamily. While they share a common ancestor and catalytic mechanism, they are highly specialized for their respective substrates, this compound and biuret.

  • Affinity and Efficiency: Both enzymes exhibit high affinity for their substrates, with Km values in the low micromolar range. However, TrtA shows a higher catalytic efficiency (kcat/Km) for this compound compared to BiuH's efficiency for biuret, suggesting it is a slightly more proficient catalyst under substrate-limiting conditions.[2][4]

  • Substrate Specificity: The most striking difference is their exquisite substrate specificity. TrtA has minimal activity on biuret, and BiuH does not act on the upstream metabolite carboxybiuret.[1][4] This specificity ensures the fidelity of their respective metabolic pathways.

  • Metabolic Role: TrtA defines a pathway for this compound degradation that feeds into the biuret pathway, where BiuH plays a central role. This metabolic linkage is often reflected in the genomic co-localization of their encoding genes.[1][2]

For researchers, the distinct kinetics and specificity of these enzymes offer opportunities for applications in bioremediation, agricultural science, and as targets for inhibitor design. The detailed protocols provided serve as a foundation for further investigation into this fascinating class of enzymes.

References

Unveiling a Novel Biomarker: Triuret in Urine as an Indicator of Hypokalemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

The accurate and timely diagnosis of hypokalemia, a condition characterized by abnormally low potassium levels in the blood, is crucial for preventing severe neuromuscular, cardiac, and renal complications. Current diagnostic methods primarily rely on serum potassium measurements, which can be influenced by a variety of physiological factors, and urine potassium levels, which help differentiate between renal and non-renal causes of potassium loss. However, the search for more specific and sensitive biomarkers is ongoing. This guide explores the emerging potential of urinary triuret as a novel biomarker for hypokalemia, comparing its theoretical advantages and methodologies with established diagnostic protocols.

This compound, a byproduct of purine degradation, is formed under conditions of oxidative stress through the oxidation of uric acid.[1][2][3] Emerging research has highlighted this compound's significant affinity for potassium ions, suggesting a potential role as a hypokalemic agent by chelating potassium and promoting its excretion.[1][4] This guide provides a comprehensive overview of the existing evidence, detailed experimental protocols for the measurement of this compound and current biomarkers, and a comparative analysis to aid researchers in evaluating its potential clinical utility.

Comparative Analysis of Biomarkers for Hypokalemia

This section compares urinary this compound with established biomarkers for hypokalemia. While direct clinical data for urinary this compound is still emerging, this comparison is based on its theoretical potential and existing analytical methodologies.

BiomarkerMethodSample TypeAdvantagesDisadvantages
Urinary this compound LC-MS/MSUrine- Potentially high specificity for potassium chelation-mediated loss.- May reflect underlying oxidative stress contributing to hypokalemia.- Non-invasive sample collection.- Clinical utility and reference ranges not yet established.- Requires specialized equipment (LC-MS/MS).- Limited clinical studies directly correlating levels with hypokalemia severity.
Serum Potassium Ion-Selective Electrode (ISE)Blood (Serum)- Direct measurement of circulating potassium.- Well-established reference ranges.- Widely available and automated.- Can be influenced by transcellular shifts (e.g., insulin, acid-base status) not reflecting total body potassium.- Invasive sample collection.
Urine Potassium Ion-Selective Electrode (ISE)Urine (Spot or 24-hour)- Differentiates between renal and non-renal potassium loss.- Non-invasive sample collection.- 24-hour collection can be cumbersome for patients.- Spot urine results need correction with creatinine.- Interpretation can be complex in the presence of diuretics or renal dysfunction.
Serum Magnesium Colorimetric Assay, ISEBlood (Serum)- Important for identifying concurrent magnesium deficiency, which can exacerbate hypokalemia.- Widely available.- Does not directly measure potassium levels.- Invasive sample collection.

Experimental Protocols

Detailed methodologies for the quantification of urinary this compound and established hypokalemia biomarkers are provided below.

Quantification of Urinary this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is based on protocols described for the detection of this compound in biological samples.[1]

1. Sample Preparation:

  • Collect a mid-stream urine sample in a sterile container.

  • Centrifuge the urine sample at 2000 x g for 10 minutes to remove cellular debris.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered urine 1:1 with the initial mobile phase (e.g., 5 mM ammonium acetate with 0.1% acetic acid).

2. Chromatographic Separation:

  • HPLC System: A high-performance liquid chromatography system with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is used.

  • Mobile Phase A: 5 mM ammonium acetate with 0.1% acetic acid in water.

  • Mobile Phase B: Methanol.

  • Gradient Elution: A linear gradient from 0% to 100% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion of this compound to its specific product ions.

  • Quantification: Use a standard curve prepared with a certified this compound standard.

Measurement of Serum Potassium

This is a standard, widely used clinical laboratory method.

1. Sample Collection:

  • Collect a blood sample via venipuncture into a serum separator tube (SST).

  • Allow the blood to clot at room temperature for 30 minutes.

  • Centrifuge at 1500 x g for 10 minutes to separate the serum.

2. Analysis:

  • The analysis is typically performed on an automated clinical chemistry analyzer using an ion-selective electrode (ISE) that is specific for potassium ions.

Measurement of Urine Potassium

This protocol outlines both spot and 24-hour urine collection methods.[5][6]

1. Sample Collection:

  • Spot Urine: Collect a single mid-stream urine sample.

  • 24-Hour Urine:

    • Begin the collection in the morning. Discard the first voided urine.

    • Collect all subsequent urine for the next 24 hours in a provided container, keeping it refrigerated.

    • The last collection should be at the same time the following day.

    • Record the total volume of the collected urine.

2. Analysis:

  • The potassium concentration in the urine sample is measured using an ion-selective electrode (ISE) on an automated analyzer.

  • For spot urine samples, the potassium concentration is often expressed as a ratio to the urine creatinine concentration to account for variations in urine dilution.

Visualizing the Pathways and Workflows

The following diagrams illustrate the biochemical pathway of this compound formation and the proposed experimental workflow for its analysis as a hypokalemia biomarker.

Triuret_Formation_Pathway UricAcid Uric Acid This compound This compound UricAcid->this compound Oxidation Peroxynitrite Peroxynitrite (from Oxidative Stress) Peroxynitrite->UricAcid Hypokalemia Hypokalemia This compound->Hypokalemia Chelation of K+ Potassium Potassium (K+) Potassium->this compound

Caption: Proposed pathway of this compound formation and its role in hypokalemia.

Experimental_Workflow Patient Patient with Suspected Hypokalemia UrineSample Urine Sample Collection Patient->UrineSample BloodSample Blood Sample Collection Patient->BloodSample SamplePrep Sample Preparation (Centrifugation, Filtration, Dilution) UrineSample->SamplePrep ISE ISE Analysis (Serum K+ Measurement) BloodSample->ISE LCMS LC-MS/MS Analysis (this compound Quantification) SamplePrep->LCMS DataAnalysis Data Analysis and Correlation LCMS->DataAnalysis ISE->DataAnalysis

Caption: Experimental workflow for comparing urinary this compound and serum potassium.

Conclusion

The investigation into urinary this compound as a biomarker for hypokalemia is a promising area of research. Its formation under oxidative stress and its high affinity for potassium provide a strong theoretical basis for its potential clinical utility. While further validation through large-scale clinical studies is necessary to establish definitive reference ranges and diagnostic accuracy, the methodologies for its detection are well-defined and robust. For researchers and drug development professionals, exploring this compound could open new avenues for understanding the pathophysiology of electrolyte imbalances and developing more targeted diagnostic and therapeutic strategies. The comparison with established biomarkers highlights both the challenges and the potential rewards of integrating this novel marker into clinical practice.

References

Tracking Triuret Metabolism: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling techniques for tracking the metabolism of triuret, a compound of interest in agricultural sciences and clinical research. We will explore the use of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) stable isotopes as powerful tools to elucidate the metabolic fate of this compound, alongside a discussion of alternative non-isotopic methods. This guide includes detailed experimental protocols, quantitative data, and visual workflows to assist in the design and execution of robust metabolic studies.

Introduction to this compound Metabolism

This compound (C₃H₆N₄O₃) is a byproduct of urea manufacturing and has been identified in biological systems, where it is thought to arise from purine metabolism. Understanding its metabolic pathway is crucial for assessing its impact as a nitrogen source in agriculture and its potential physiological effects in clinical contexts. The primary metabolic pathway for this compound involves its enzymatic hydrolysis into carboxybiuret, which then enters the well-established biuret degradation pathway. The key enzyme in this initial step is this compound hydrolase (TrtA).

Comparison of Isotopic Labeling Strategies: ¹³C vs. ¹⁵N

Stable isotope labeling is a powerful technique to trace the metabolic fate of compounds in vivo and in vitro. The choice between ¹³C and ¹⁵N labeling for studying this compound metabolism depends on the specific research question.

Feature¹³C Isotopic Labeling¹⁵N Isotopic Labeling
Principle Tracks the carbon backbone of the this compound molecule.Tracks the nitrogen atoms of the this compound molecule.
Primary Application Elucidating the structural transformation of the carbon skeleton during metabolism. Useful for identifying downstream metabolites that retain the carbon backbone.Quantifying the contribution of this compound to the overall nitrogen pool and tracking the fate of its nitrogen atoms into other nitrogen-containing compounds like amino acids and urea.[]
Advantages - Lower natural abundance of ¹³C (approx. 1.1%) provides a clearer signal against the background. - Carbon backbone is generally stable during initial metabolic steps.[]- Directly traces the element of primary interest in nitrogen metabolism studies. - Can differentiate between nitrogen sources in a system.
Disadvantages - May not be suitable for tracking nitrogen assimilation.- Higher natural abundance of ¹⁴N can sometimes lead to higher background noise in mass spectrometry. - Potential for isotope scrambling in complex nitrogen metabolic networks.
Analytical Techniques GC-MS, LC-MS/MS, NMRGC-MS, LC-MS/MS, Isotope Ratio Mass Spectrometry (IRMS)

Non-Isotopic Methods for this compound Analysis

While isotopic labeling provides dynamic metabolic information, several non-isotopic methods are available for the detection and quantification of this compound. These methods are often used for routine analysis and quantification in various matrices.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates this compound from other components in a mixture based on its physicochemical properties, followed by quantification using UV absorbance.[2][3][4]- Robust and reproducible. - Good for routine quantification.[2]- May require derivatization for improved sensitivity and selectivity. - Does not provide metabolic pathway information.
Colorimetric Assays (e.g., Biuret Test) Based on the formation of a colored complex between peptide-like bonds (present in this compound) and copper ions in an alkaline solution.[5][6][7]- Simple and inexpensive. - Suitable for high-throughput screening.- Lacks specificity; other compounds with peptide-like bonds can interfere.[8] - Less sensitive compared to chromatographic methods.
Enzymatic Assays Utilizes the specific activity of this compound hydrolase to measure this compound concentration by quantifying the product (e.g., ammonia or biuret) of the enzymatic reaction.[9][10]- Highly specific to this compound. - Can be adapted for high-throughput formats.- Requires purified and stable enzyme. - Indirect measurement of this compound.

Quantitative Data: Enzyme Kinetics of this compound Hydrolase

The enzymatic breakdown of this compound is a critical step in its metabolism. The following table summarizes the kinetic parameters of this compound hydrolase (TrtA), providing a quantitative measure of its efficiency.

EnzymeSubstrateK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
This compound Hydrolase (TrtA)This compound2012.26.1 x 10⁵
This compound Hydrolase (TrtA)Biuret>10,000<0.01<1

Data sourced from a study on an ultraspecific this compound hydrolase.[11]

Experimental Protocols

Synthesis of Labeled this compound

¹³C-Labeled this compound Synthesis (Conceptual Protocol):

A common method for synthesizing labeled urea derivatives involves the reaction of labeled precursors. ¹³C-labeled this compound can be synthesized from ¹³C-labeled urea.

  • Reaction Setup: A mixture of ¹³C-urea and an excess of unlabeled urea is heated in an inert solvent.

  • Pyrolysis: The reaction is heated to a temperature that induces the pyrolysis of urea, leading to the formation of biuret and subsequently this compound. This process involves the condensation of urea molecules with the elimination of ammonia.[12]

  • Purification: The resulting mixture containing unreacted urea, biuret, and this compound is purified using techniques like recrystallization or column chromatography to isolate the ¹³C-labeled this compound.

¹⁵N-Labeled this compound Synthesis (Conceptual Protocol):

Similarly, ¹⁵N-labeled this compound can be synthesized using ¹⁵N-labeled urea as a starting material, following a similar pyrolysis and purification procedure as described for the ¹³C-labeled counterpart. The direct incorporation of ¹⁵N can also be achieved using ¹⁵N-labeled precursors like ¹⁵NH₄Cl in reactions with appropriate carbonyl sources.[13]

Isotopic Labeling and Sample Analysis Protocol (General)

This protocol outlines a general workflow for a stable isotope tracing experiment to study this compound metabolism in a microbial or cell culture system.

  • Cell Culture and Labeling:

    • Grow the cells or microorganisms in a defined medium.

    • Introduce the ¹³C- or ¹⁵N-labeled this compound to the culture medium at a known concentration.

    • Incubate the culture for a specific period to allow for the uptake and metabolism of the labeled this compound. Time-course experiments are recommended to track the dynamic changes in metabolite labeling.

  • Metabolite Extraction:

    • Harvest the cells by centrifugation.

    • Quench the metabolism rapidly, for example, by flash-freezing in liquid nitrogen.

    • Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Sample Preparation for Analysis (GC-MS):

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS or LC-MS/MS Analysis:

    • Inject the derivatized sample into the GC-MS or the underivatized extract into the LC-MS/MS system.

    • GC-MS: Use a temperature gradient to separate the metabolites. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the fragments, allowing for the identification of labeled and unlabeled metabolites based on their mass shifts.

    • LC-MS/MS: Use a suitable column and mobile phase to separate the metabolites. The mass spectrometer will provide high-resolution mass data for accurate identification and quantification of labeled compounds.

  • Data Analysis:

    • Identify the labeled metabolites by comparing their mass spectra to known standards and databases.

    • Quantify the isotopic enrichment in each metabolite by analyzing the mass isotopologue distribution.

    • Use metabolic flux analysis software to model the flow of the isotope through the metabolic network and quantify the rates of different metabolic pathways.

Mandatory Visualizations

Triuret_Metabolism_Pathway This compound This compound Carboxybiuret Carboxybiuret This compound->Carboxybiuret This compound Hydrolase (TrtA) Biuret Biuret Carboxybiuret->Biuret Spontaneous or Carboxybiuret Decarboxylase CO2_1 CO₂ Carboxybiuret->CO2_1 Allophanate Allophanate Biuret->Allophanate Biuret Hydrolase Ammonia1 Ammonia Biuret->Ammonia1 Ammonia2 Ammonia Allophanate->Ammonia2 CO2_2 CO₂ Allophanate->CO2_2 Urea_Cycle Urea Cycle / Amino Acid Synthesis Ammonia1->Urea_Cycle Ammonia2->Urea_Cycle

Caption: Metabolic pathway of this compound degradation.

Isotopic_Labeling_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Labeled this compound\n(¹³C or ¹⁵N) Labeled this compound (¹³C or ¹⁵N) Biological System\n(Cells/Microorganisms) Biological System (Cells/Microorganisms) Labeled this compound\n(¹³C or ¹⁵N)->Biological System\n(Cells/Microorganisms) Incubation Metabolite\nExtraction Metabolite Extraction Biological System\n(Cells/Microorganisms)->Metabolite\nExtraction Quenching Sample\nPreparation\n(Derivatization) Sample Preparation (Derivatization) Metabolite\nExtraction->Sample\nPreparation\n(Derivatization) MS Analysis\n(GC-MS or LC-MS/MS) MS Analysis (GC-MS or LC-MS/MS) Sample\nPreparation\n(Derivatization)->MS Analysis\n(GC-MS or LC-MS/MS) Data\nAnalysis Data Analysis MS Analysis\n(GC-MS or LC-MS/MS)->Data\nAnalysis Metabolic Pathway\nElucidation & Flux Analysis Metabolic Pathway Elucidation & Flux Analysis Data\nAnalysis->Metabolic Pathway\nElucidation & Flux Analysis

Caption: Experimental workflow for isotopic labeling studies.

References

A Comparative Guide to Analytical Methods for Triuret Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Triuret, a byproduct of purine degradation and a potential impurity in urea-based formulations.[1] Objective comparison of analytical performance is crucial for selecting the appropriate method for research, quality control, and drug development applications. This document outlines the experimental protocols and performance data for two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

Overview of Analytical Methods

The quantification of this compound, often in the presence of structurally related compounds like urea and biuret, requires selective and sensitive analytical methods.[2][3][4] Two primary methods have been successfully developed and validated for this purpose:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible method suitable for quantifying this compound in various samples, including pharmaceutical-grade urea.[2][3][4]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and specific method, particularly useful for complex biological and clinical specimens where lower detection limits are required.[5]

Performance Comparison

The following tables summarize the quantitative performance of HPLC-UV and HPLC-MS/MS methods for this compound quantification based on published validation data.

Table 1: Performance Characteristics of HPLC-UV Method for this compound Quantification

Validation ParameterPerformance
Linearity Range0.2 - 10 µg/mL
Correlation Coefficient (r)1.000
Limit of Detection (LOD)0.062 µg/mL
Limit of Quantification (LOQ)0.206 µg/mL
Average Recovery102.2%
Relative Standard Deviation (RSD)0.9% (n=9)
Data sourced from a study on the determination of biuret and this compound in urea by HPLC.[6]

Table 2: Performance Characteristics of HPLC-MS/MS Method for this compound Quantification

Validation ParameterPerformance
Linearity RangeNot explicitly stated, but method successfully quantifies this compound.
Correlation Coefficient (r)Not explicitly stated.
Limit of Detection (LOD)Not explicitly stated, but implied to be low for complex samples.
Limit of Quantification (LOQ)Not explicitly stated.
Average RecoveryNot explicitly stated.
Relative Standard Deviation (RSD)Not explicitly stated.
Data based on a study characterizing this compound and its adducts by mass spectrometric techniques, which serves as a reference for analytical methods.[5]

Experimental Protocols

Detailed methodologies for the HPLC-UV and HPLC-MS/MS methods are provided below.

HPLC-UV Method for this compound Quantification

This method is designed for the simultaneous determination of biuret and this compound in urea.[6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Waters Atlantis T3 column (4.6 mm × 250 mm, 3.5 µm).

Chromatographic Conditions:

  • Mobile Phase: Ultra-pure water.

  • Flow Rate: 0.9 mL/min.

  • Detection Wavelength: 195 nm.

  • Column Temperature: Not specified.

  • Injection Volume: Not specified.

Standard and Sample Preparation:

  • Standard Solutions: Prepare stock solutions of this compound in a suitable solvent and dilute to create calibration standards ranging from 0.2 to 10 µg/mL.

  • Sample Solutions: Dissolve the urea sample in ultra-pure water to a known concentration.

HPLC-MS/MS Method for this compound Quantification

This method is suitable for the detection and characterization of this compound in a variety of samples, including complex biological specimens.[5]

Instrumentation:

  • HPLC system coupled to a triple-quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • A suitable reversed-phase HPLC column.

Chromatographic Conditions:

  • Mobile Phase A: 5 mM ammonium acetate with 0.1% acetic acid.

  • Mobile Phase B: Methanol.

  • Gradient: Linear gradient elution.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Spray Voltage: 4.5 kV.

  • Sheath Gas Pressure: 80 psi (Nitrogen).

  • Auxiliary Gas: 15 units (Nitrogen).

  • Ion Transfer Capillary Temperature: 200 °C.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the protonated this compound molecule [M+H]⁺ at m/z 147.[5]

Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of 5 mM this compound by dissolving 14.6 mg in 20 mL of water with 50 µL of 30% ammonium hydroxide, assisted by gentle heating and sonication.[5]

  • Sample Solutions: Prepare samples in a compatible solvent system.

Visualized Workflows and Comparisons

The following diagrams illustrate the cross-validation workflow and a logical comparison of the analytical methods.

Cross_Validation_Workflow cluster_Method1 Method 1 (e.g., HPLC-UV) cluster_Method2 Method 2 (e.g., HPLC-MS/MS) M1_Val Full Method Validation (Accuracy, Precision, Linearity, etc.) M1_SOP Standard Operating Procedure (SOP) M1_Val->M1_SOP M1_Data Generate Quantitative Data (QC Samples & Test Samples) M1_SOP->M1_Data Compare Statistical Comparison of Data (e.g., Bland-Altman, t-test) M1_Data->Compare M2_Val Full Method Validation (Accuracy, Precision, Linearity, etc.) M2_SOP Standard Operating Procedure (SOP) M2_Val->M2_SOP M2_Data Generate Quantitative Data (QC Samples & Test Samples) M2_SOP->M2_Data M2_Data->Compare Report Cross-Validation Report (Comparability Assessment) Compare->Report

Caption: General workflow for the cross-validation of two analytical methods.

Method_Comparison_Logic cluster_Criteria Selection Criteria cluster_Methods Analytical Methods Sensitivity Required Sensitivity & LOD/LOQ HPLC_UV HPLC-UV (Robust, Cost-Effective) Sensitivity->HPLC_UV Moderate HPLC_MS HPLC-MS/MS (High Sensitivity & Specificity) Sensitivity->HPLC_MS High Matrix Sample Matrix Complexity Matrix->HPLC_UV Simple Matrix->HPLC_MS Complex Cost Cost & Accessibility Cost->HPLC_UV Lower Cost->HPLC_MS Higher Throughput Sample Throughput Throughput->HPLC_UV Higher Throughput->HPLC_MS Lower Decision Optimal Method Selection HPLC_UV->Decision HPLC_MS->Decision

References

Safety Operating Guide

Proper Disposal of Triuret: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Triuret, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound. This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] All handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

Hazard Summary

Hazard StatementClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.[1][3]
H315: Causes skin irritationSkin corrosion/irritationWear protective gloves. In case of skin contact, wash off with soap and plenty of water.[1][2]
H319: Causes serious eye irritationSerious eye damage/eye irritationWear safety goggles. In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor.[1][2]
H335: May cause respiratory irritationSpecific target organ toxicityAvoid breathing dust. If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen.[1][2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Improper disposal, such as discarding it with general waste or pouring it down the drain, is strictly prohibited to prevent environmental contamination.[1]

1. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials from spills, in a suitable and clearly labeled, closed container.[1]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the container is kept closed except when adding waste.

2. Spill Management:

  • In the event of a spill, avoid dust formation.[1]

  • Use appropriate tools to collect the spilled material and place it into a suitable container for disposal.[1]

  • Remove all sources of ignition if applicable, although this compound is not noted as being flammable.[1]

  • Evacuate personnel to a safe area if the spill is large.[1]

3. Final Disposal:

  • The recommended method for final disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge this compound into sewers or drains.[1]

4. Container Disposal:

  • Empty containers can be triple-rinsed (or equivalent).[1]

  • The rinsate should be collected and treated as hazardous waste.

  • After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or offered for recycling or reconditioning.[1]

This compound Disposal Workflow

The following diagram outlines the general workflow for the proper disposal of this compound.

Triuret_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Final Disposal start Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always fume_hood Work in a Well-Ventilated Area (Fume Hood) ppe->fume_hood waste_gen Generate this compound Waste (e.g., unused product, spill residue) fume_hood->waste_gen container Collect in a Labeled, Sealed Container waste_gen->container licensed_facility Dispose via Licensed Chemical Destruction Plant or Controlled Incineration container->licensed_facility Proper Method no_drain Do NOT Dispose Down the Drain container->no_drain Improper Method

Caption: Workflow for the safe handling and proper disposal of this compound.

Chemical Reactions of Interest for Disposal

Understanding the decomposition of this compound can be relevant for certain treatment technologies. Under heat, this compound decomposes to form cyanuric acid and ammelide.[4] It can also be hydrolyzed under acidic or basic conditions to produce urea and ammonia.[4] These reactions are typically managed within a licensed disposal facility.

References

Safe Handling and Disposal of Triuret: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Triuret. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as harmful if swallowed. It may also cause skin, eye, and respiratory irritation. Adherence to the safety protocols outlined below is crucial to prevent exposure.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
Specific Target Organ ToxicityH335May cause respiratory irritation

Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of specific limits, it is prudent to handle this compound as a hazardous compound and minimize exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent direct contact and inhalation:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)Protects against dust particles and splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber)Prevents skin contact. Gloves must be inspected before use and disposed of properly.
Body Protection Laboratory coat with snaps for easy removalProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a NIOSH-approved particulate respirator or a full-face respirator should be used.Prevents inhalation of harmful dust.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to avoid dust formation.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and materials before starting.

2. Handling:

  • Wear all required PPE as specified in the table above.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent ignition sources.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the substance.

3. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials and foodstuff containers.

4. Accidental Release Measures:

  • Minor Spill:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Collect the spilled material in a suitable, closed container for disposal.

    • Clean the spill area with a wet cloth or paper towels, and place the cleaning materials in the hazardous waste container.

  • Major Spill:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact the institution's emergency response team.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.

1. Waste Collection:

  • Collect all solid this compound waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Disposal Procedure:

  • Dispose of the contents and container at an approved waste disposal plant. This may involve incineration or other licensed chemical destruction methods.

  • Follow all federal, state, and local regulations for hazardous waste disposal.

Visual Workflow and Safety Hierarchy

The following diagrams illustrate the safe handling workflow for this compound and the hierarchy of controls to minimize exposure risk.

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

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